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  • Product: Epi-galanthamine N-Oxide
  • CAS: 366485-18-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling of Epi-galanthamine N-Oxide

[1] Executive Summary Epi-galanthamine N-Oxide (CAS: 366485-18-9) is a critical secondary metabolite and process impurity associated with Galantamine, a reversible acetylcholinesterase (AChE) inhibitor used in Alzheimer’...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Epi-galanthamine N-Oxide (CAS: 366485-18-9) is a critical secondary metabolite and process impurity associated with Galantamine, a reversible acetylcholinesterase (AChE) inhibitor used in Alzheimer’s disease therapy.[1][2] Structurally, it represents a double stereochemical and oxidative modification of the parent drug: epimerization at the C6-hydroxyl position followed by N-oxidation of the tertiary amine.[1]

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and analytical characterization.[1] Understanding this compound is essential for establishing "mass balance" in metabolic studies and defining impurity rejection thresholds in GMP manufacturing.

Molecular Identity and Structural Analysis[3]

Epi-galanthamine N-Oxide possesses a unique tetracyclic benzazepine skeleton. Unlike Galantamine, which has the C6-hydroxyl group in the pseudo-equatorial orientation, the "Epi" variant places this hydroxyl in a pseudo-axial position.[1] The N-oxide moiety introduces a strong dipole, significantly altering the solubility and ionization profile compared to the parent alkaloid.[1]

Chemical Identifiers
ParameterDetail
Chemical Name (4aS,6S,8aS)-6-Hydroxy-3-methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepine 11-oxide
CAS Number 366485-18-9
Molecular Formula C₁₇H₂₁NO₄
Molecular Weight 303.35 g/mol
Stereochemistry C6-Epimer (S-configuration at C6); N-Oxide
SMILES CN1(CC[C@]23C=CO)[O-]
Structural Transformation Map

The following diagram illustrates the structural relationship between Galantamine, its epimer, and the N-oxide derivative.[1]

G Gal Galantamine (Parent Drug) C6-OH: Pseudo-equatorial Epi Epi-galanthamine (Impurity/Metabolite) C6-OH: Pseudo-axial Gal->Epi Epimerization (In vivo/Process) GalNO Galantamine N-Oxide Gal->GalNO Direct Oxidation EpiNO Epi-galanthamine N-Oxide (Target Analyte) Polar N-O Dipole Epi->EpiNO N-Oxidation (CYP450 / mCPBA)

Caption: Structural genesis of Epi-galanthamine N-Oxide via epimerization and oxidative pathways.

Physicochemical Properties[1][2][5][6][7][8][9]

The N-oxidation of the tertiary amine fundamentally shifts the molecule's acid-base behavior and lipophilicity.[1] While Galantamine is a weak base (pKa ~8.[1]2) existing largely as a cation at physiological pH, Epi-galanthamine N-Oxide remains predominantly neutral/zwitterionic, affecting its membrane permeability and retention in Reversed-Phase Chromatography (RPC).[1]

Comparative Property Table
PropertyEpi-galanthamine N-OxideGalantamine (Parent)Technical Implication
Physical State White to off-white powderWhite powderSimilar handling requirements.[1]
Solubility (Water) High (>50 mg/mL est.)Sparingly soluble (31 mg/mL)N-oxide increases polarity significantly.[1]
LogP (Octanol/Water) ~0.5 - 1.1 (Predicted)1.8Reduced lipophilicity; faster elution in RP-HPLC.[1]
pKa (Conjugate Acid) ~4.5 (N-O protonation)8.2 (Tertiary Amine)Neutral at pH 7.4; does not protonate in mobile phases > pH 5.
H-Bond Acceptors 54The N-oxide oxygen is a strong H-bond acceptor.[1]
Melting Point Decomposes >150°C126-127°CN-oxides are thermally labile (Cope elimination risk).[1]
Solubility & Stability Insights
  • Polarity Shift: The N-oxide bond is highly polar (dipole moment ~4.4 D), making the compound significantly more water-soluble than the parent amine.[1]

  • Thermal Instability: Unlike the stable salt forms of Galantamine (e.g., HBr), the N-oxide free base is susceptible to Cope elimination upon heating, reverting to a hydroxylamine or degrading into olefinic species.[1] Analytical drying steps must be performed <40°C under vacuum.

Synthesis and Isolation Protocol

For analytical standard generation, Epi-galanthamine N-Oxide is synthesized via the direct oxidation of Epi-galanthamine.[1] This protocol ensures high stereochemical retention at C6.[1]

Reagents & Materials[1][3][7][10]
  • Precursor: Epi-galanthamine (CAS 1668-85-5).[1][3][4]

  • Oxidant: m-Chloroperoxybenzoic acid (mCPBA, 77% max).[1]

  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).[1]

  • Quenching: 10% Sodium Sulfite (

    
    ) solution.
    
Step-by-Step Methodology
  • Dissolution: Dissolve 100 mg (0.35 mmol) of Epi-galanthamine in 5 mL of anhydrous DCM under an inert nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Oxidation: Add mCPBA (1.1 equivalents, ~67 mg) portion-wise over 10 minutes. The stoichiometry is critical to prevent over-oxidation or ring opening.

  • Reaction Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor via TLC (Mobile Phase: CHCl3:MeOH:NH4OH 90:9:1). The N-oxide will appear as a spot with significantly lower Rf (more polar) than the starting material.[1]

  • Work-up:

    • Dilute with 10 mL DCM.

    • Wash twice with 10%

      
       to quench excess peroxide.
      
    • Wash with saturated

      
       to remove benzoic acid byproducts.[1]
      
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate in vacuo at <35°C .
    
  • Purification: If necessary, purify via flash column chromatography using a gradient of 5-10% Methanol in DCM.

Analytical Characterization

Accurate detection of Epi-galanthamine N-Oxide requires distinguishing it from its diastereomer (Galantamine N-oxide) and the parent amines.[1]

Mass Spectrometry (LC-MS/MS)[1]
  • Ionization: ESI Positive Mode.

  • Precursor Ion: [M+H]⁺ = m/z 304.15.[1]

  • Fragmentation Pattern:

    • Loss of Oxygen: A characteristic fragment at m/z 288 [M+H - 16]⁺ is often observed (deoxygenation in the source).[1]

    • Water Loss: m/z 286 [M+H - 18]⁺.[1]

    • Diagnostic: The ratio of 304->288 transition is specific to the N-oxide class.[1]

NMR Spectroscopy (Diagnostic Signals)

The N-oxidation induces a significant deshielding effect on the protons adjacent to the nitrogen.[1]

Proton EnvironmentGalantamine (ppm)Epi-galanthamine N-Oxide (ppm)Shift (Δ)
N-Methyl (

)
~2.40 (s)~3.10 - 3.40 (s) +0.7 to +1.0 ppm (Downfield)
H-4a (Bridgehead) ~4.10~4.50 - 4.70 Deshielded by N-oxide dipole
C6-H (Methine) ~4.60 (Multiplet)~4.60 (Broad)Configuration dependent (coupling constants differ from Galantamine)
Chromatographic Separation Strategy (HPLC)

Due to its high polarity, Epi-galanthamine N-Oxide elutes early in Reverse Phase (RP) systems.[1]

HPLC cluster_legend Detection Logic Sample Crude Sample (Galantamine + Impurities) Column Stationary Phase C18 or Phenyl-Hexyl Sample->Column Peak1 1. Epi-galanthamine N-Oxide (Most Polar, tR ~3-4 min) Column->Peak1 Mobile Mobile Phase Ammonium Formate (pH 4.5) / ACN Mobile->Column Elution Elution Order Peak2 2. Galantamine N-Oxide (Polar, tR ~4-5 min) Peak1->Peak2 Peak3 3. Epi-galanthamine (Amine, tR ~8 min) Peak2->Peak3 Peak4 4. Galantamine (Parent, tR ~10 min) Peak3->Peak4

Caption: Predicted elution profile on a standard C18 column. N-oxides elute significantly earlier than parent amines.[1]

References

  • KM Pharma Solution. (n.d.).[1] Epi-Galanthamine N-Oxide Reference Standard. Retrieved January 28, 2026, from [Link][1]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11748698, Galanthamine N-Oxide. Retrieved January 28, 2026, from [Link]

  • Marco, L., et al. (2001).[1] Stereocontrolled synthesis of (-)-galanthamine. Journal of Organic Chemistry. Retrieved from [Link]

  • SynZeal Research. (n.d.).[1] Galantamine Impurity Standards. Retrieved January 28, 2026, from [Link][1]

Sources

Exploratory

Epi-galanthamine N-Oxide CAS number and registry information

Executive Summary Epi-galanthamine N-Oxide (CAS: 366485-18-9) is a critical secondary metabolite and process-related impurity associated with Galantamine, a reversible acetylcholinesterase (AChE) inhibitor used in the tr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Epi-galanthamine N-Oxide (CAS: 366485-18-9) is a critical secondary metabolite and process-related impurity associated with Galantamine, a reversible acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer’s disease.[1] Structurally, it represents a double-modification of the parent drug: an inversion of stereochemistry at the C-6 position (epimerization) combined with the oxidation of the tertiary amine at the N-11 position.

In drug development, this compound serves as a vital Reference Standard for Quality Control (QC). Its presence in Active Pharmaceutical Ingredients (API) must be strictly monitored under ICH Q3A/B guidelines due to its potential formation during non-stereoselective reduction steps or oxidative degradation.

Chemical Registry & Identity

The following data establishes the unique chemical fingerprint for Epi-galanthamine N-Oxide. This registry data is essential for regulatory filing and Certificates of Analysis (CoA).

Parameter Technical Detail
Common Name Epi-galanthamine N-Oxide
CAS Registry Number 366485-18-9
IUPAC Name (4aS,6S,8aS)-6-Hydroxy-3-methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzofuro[3a,3,2-ef][2]benzazepin-11-ium-11-olate
Molecular Formula C₁₇H₂₁NO₄
Molecular Weight 303.35 g/mol
Stereochemistry 6S (Epimer), 4aS, 8aS
Parent Compound Galantamine (CAS 357-70-0)
Key Functionality Tertiary Amine N-Oxide; Allylic Alcohol (inverted)
Solubility Soluble in DMSO, Methanol; slightly soluble in water

Structural Analysis & Stereochemistry

To understand the significance of this impurity, one must analyze its deviation from the therapeutic molecule, Galantamine.

  • The "Epi" Distinction: Galantamine possesses a 6R configuration at the allylic alcohol center. In Epi-galanthamine , this center is inverted to 6S . This inversion often occurs during the synthetic reduction of the ketone precursor, Narwedine, if the reducing agent lacks sufficient stereoselectivity (e.g., using NaBH₄ instead of L-Selectride).

  • The N-Oxide Moiety: The nitrogen atom in the azepine ring is oxidized to an N-oxide (

    
    ). This introduces high polarity and alters the molecule's basicity and lipophilicity compared to the parent amine.
    

Mechanistic Implication: The combination of these two changes renders Epi-galanthamine N-Oxide a "double-hit" impurity. It indicates both a lack of stereocontrol in synthesis and exposure to oxidative stress (peroxides or air) during downstream processing.

Formation Pathways & Synthesis Strategy

The presence of Epi-galanthamine N-Oxide usually stems from two distinct vectors in the drug lifecycle: Synthetic Byproduct or Metabolic Transformation .

A. Synthetic Origin (Process Impurity)
  • Precursor: Narwedine (Ketone).

  • Step 1 (Non-Selective Reduction): Reduction of Narwedine using non-bulky hydride reagents yields a mixture of Galantamine (major) and Epi-galantamine (minor).

  • Step 2 (Oxidation): The tertiary amine of the resulting Epi-galantamine is susceptible to oxidation by atmospheric oxygen, residual peroxides in solvents, or during forced degradation studies (e.g.,

    
     stress).
    
B. Metabolic Origin

In biological systems, Galantamine undergoes oxidation via cytochrome P450 enzymes (CYP2D6, CYP3A4). While N-oxidation is common, the epimerization at C-6 is less common metabolically but can occur via reversible oxidation-reduction cycles involving the ketone intermediate.

Visualization: Formation Pathway

The following diagram illustrates the divergence from the Narwedine precursor leading to the target impurity.

G Narwedine Narwedine (Ketone Precursor) Galantamine Galantamine (Therapeutic Target) (6R-Isomer) Narwedine->Galantamine Stereoselective Reduction (L-Selectride) EpiGalantamine Epi-Galantamine (Impurity) (6S-Isomer) Narwedine->EpiGalantamine Non-Selective Reduction (NaBH4) GalNOxide Galantamine N-Oxide (Common Metabolite) Galantamine->GalNOxide Oxidation (H2O2 / CYP450) EpiGalNOxide Epi-Galanthamine N-Oxide (Target Impurity) CAS: 366485-18-9 EpiGalantamine->EpiGalNOxide Oxidation (Peroxides / Air)

Figure 1: Divergent synthesis pathways showing how stereochemical loss and subsequent oxidation lead to Epi-galanthamine N-Oxide.

Analytical Protocol: Detection & Separation

Distinguishing Epi-galanthamine N-Oxide from its isomers (Galantamine N-Oxide) requires high-resolution techniques due to their identical molecular weight (Isobaric).

Methodology: Reverse-Phase HPLC (High-Performance Liquid Chromatography)

Objective: Separate the N-oxide epimers based on polarity and hydrodynamic volume differences caused by the axial/equatorial orientation of the hydroxyl group.

Protocol Parameters:

  • Column: C18 Shielded Phase (e.g., Waters XBridge or Phenomenex Gemini), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 9.0). Note: Basic pH suppresses ionization of residual silanols, improving peak shape for basic amines.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 288 nm (characteristic of the benzazepine core) or MS (ESI+).

Diagnostic Signals (Self-Validating):

  • Retention Time (RT): The N-oxide functionality increases polarity, causing both N-oxides to elute earlier than their parent amines.

  • Separation Factor (

    
    ):  Epi-galanthamine N-oxide typically elutes slightly after Galantamine N-oxide due to the steric hindrance of the 6S-hydroxyl group interacting with the stationary phase, though this is column-dependent.
    
  • Mass Spectrometry: Both show

    
    . Differentiation requires MS/MS fragmentation or comparison with the authentic standard (CAS 366485-18-9).
    

References

  • Axios Research. Reference Standard: Epi-Galantamine N-Oxide. Retrieved from [Link]

  • Pharmaffiliates. Galantamine Impurity Standards. Retrieved from [Link]

Sources

Foundational

Technical Guide: Natural Sources and Isolation of Epi-galanthamine N-Oxide

[1] Executive Summary Epi-galanthamine N-oxide (CAS 366485-18-9) is a polar, tetracyclic alkaloid of the Amaryllidaceae family.[1] While often overshadowed by its diastereomer—the Alzheimer’s therapeutic galanthamine —th...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Epi-galanthamine N-oxide (CAS 366485-18-9) is a polar, tetracyclic alkaloid of the Amaryllidaceae family.[1] While often overshadowed by its diastereomer—the Alzheimer’s therapeutic galanthamine —the epi-N-oxide variant represents a critical analytical standard and a potential metabolic reservoir.[1]

This guide provides a rigorous technical framework for the isolation of epi-galanthamine N-oxide from natural plant matrices.[1] Unlike standard alkaloid extractions that target non-polar tertiary amines, this protocol emphasizes the polar fractionation logic required to recover N-oxides, followed by the stereochemical resolution necessary to separate the epi-isomer from the parent galanthamine scaffold.[1]

Part 1: Phytochemical & Biosynthetic Context[1][2]

Botanical Sources

The primary sources for epi-galanthamine N-oxide are species within the Amaryllidaceae family.[1][2][3] While galanthamine is the major alkaloid, the epi-isomer and N-oxides often co-occur as minor constituents (0.1% – 5% of total alkaloids) or metabolic intermediates.[1]

GenusKey SpeciesPrimary Alkaloid ProfileNotes on Epi-Isomer
Galanthus G. woronowii (Caucasian Snowdrop), G. nivalisGalanthamine, LycorineHigh galanthamine content; epi-isomer often present in bulb extracts.[1]
Lycoris L. radiata (Red Spider Lily)Galanthamine, LycoramineRich source of N-oxide derivatives; complex alkaloid mixtures.[1]
Narcissus N. pseudonarcissus (Daffodil)Galanthamine, HaemanthamineEpi-galanthamine often appears in leaf extracts post-flowering.[1]
Leucojum L. aestivum (Summer Snowflake)GalanthamineIndustrial source; N-oxides present in fresh biomass.[1]
Biosynthetic Origin & Stereochemistry

The presence of epi-galanthamine is dictated by the stereospecific reduction of narwedine .

  • Galanthamine: Formed via stereoselective reduction of (-)-narwedine.[1][2]

  • Epi-galanthamine: Formed when the ketone reduction occurs from the opposite face (often non-enzymatic or via specific minor reductases).[1]

  • N-Oxidation: Occurs post-synthesis via cytochrome P450 monooxygenases or non-enzymatic oxidation during senescence/extraction.[1]

Graphviz Diagram: Biosynthetic Divergence

Biosynthesis Tyrosine L-Tyrosine Norbelladine 4'-O-Methylnorbelladine Tyrosine->Norbelladine Condensation Narwedine (-)-Narwedine (Enone Intermediate) Norbelladine->Narwedine Oxidative Coupling (Para-Ortho) Galanthamine (-)-Galanthamine (6-beta-OH) Narwedine->Galanthamine Stereoselective Reduction EpiGalanthamine (-)-Epi-galanthamine (6-alpha-OH) Narwedine->EpiGalanthamine Minor Pathway Reduction GalNOx Galanthamine N-Oxide Galanthamine->GalNOx N-Oxidation EpiGalNOx Epi-galanthamine N-Oxide (Target) EpiGalanthamine->EpiGalNOx N-Oxidation

Caption: Biosynthetic pathway showing the divergence of galanthamine and epi-galanthamine from the narwedine precursor, leading to their respective N-oxides.[1][2][4][5]

Part 2: Physicochemical Challenges

Isolating epi-galanthamine N-oxide presents two distinct challenges that standard alkaloid protocols fail to address:

  • Polarity Trap: N-oxides are highly polar and water-soluble.[1] In a standard Acid-Base extraction (pH 9-10), tertiary amines (galanthamine) migrate to the organic phase (Ether/DCM), while N-oxides remain trapped in the aqueous alkaline phase .[1]

  • Thermal Instability: N-oxides can undergo Cope elimination or deoxygenation if heated excessively (>60°C), reverting to the tertiary amine or forming olefinic degradation products.[1]

Part 3: Isolation Methodology

Protocol Overview: The "Polar-Switch" Extraction

This protocol utilizes a modified acid-base extraction that specifically targets the aqueous residue often discarded in industrial galanthamine production.[1]

Reagents Required:

  • Fresh plant bulbs (frozen in liquid N2 immediately after harvest to prevent enzymatic degradation).[1]

  • Solvents: Methanol (MeOH), Dichloromethane (DCM), n-Butanol (n-BuOH), Diethyl Ether.[1]

  • Acids/Bases: 2% H2SO4, 25% NH4OH.[1]

Step-by-Step Workflow
Phase A: Initial Extraction & Defatting
  • Maceration: Homogenize 1 kg of fresh bulbs in 3L of MeOH at room temperature (24h).

  • Filtration & Concentration: Filter biomass. Evaporate MeOH under reduced pressure (Max 40°C) to obtain a crude gummy extract.

  • Acidification: Resuspend residue in 500 mL 2% H2SO4 (pH ~2).

  • Defatting: Extract the acidic aqueous solution with Diethyl Ether (3 x 200 mL).

    • Discard Organic Layer: Contains fats, chlorophyll, and non-alkaloidal neutrals.[1]

    • Keep Aqueous Layer:[1] Contains alkaloid salts (both tertiary and N-oxides).[1]

Phase B: The "N-Oxide Split" (Critical Step)[1]
  • Basification: Adjust aqueous phase pH to 9-10 using 25% NH4OH.

  • Tertiary Amine Removal: Extract exhaustively with DCM (3 x 300 mL).

    • Organic Layer (DCM): Contains Galanthamine, Epi-galanthamine (Free bases).[1][2] Set aside.

    • Aqueous Layer:[1] Contains N-Oxides (Galanthamine N-oxide, Epi-galanthamine N-oxide) and quaternary salts.[1]

  • N-Oxide Recovery: Extract the alkaline aqueous phase with n-Butanol (saturated with water) (5 x 200 mL).

    • Mechanism:[1][2][5][6] n-BuOH is sufficiently polar to solvate the N-oxide dipole while separating it from inorganic salts.[1]

  • Concentration: Evaporate n-BuOH under high vacuum (Rotavap bath < 45°C). Note: n-BuOH has a high boiling point; azeotroping with water may be necessary.[1]

Graphviz Diagram: Isolation Workflow

Isolation Plant Plant Material (Lycoris/Galanthus) AcidExt Acid Extraction (2% H2SO4, pH 2) Plant->AcidExt EtherWash Ether Wash (Remove Fats) AcidExt->EtherWash BaseAdj Basification (NH4OH, pH 10) EtherWash->BaseAdj DCMExt DCM Extraction BaseAdj->DCMExt OrgPhase1 DCM Phase: Tertiary Amines (Galanthamine) DCMExt->OrgPhase1 Non-Polar AqPhase1 Aqueous Phase: N-Oxides & Salts DCMExt->AqPhase1 Polar BuOHExt n-Butanol Extraction AqPhase1->BuOHExt FinalExt Crude N-Oxide Fraction BuOHExt->FinalExt Target

Caption: Fractionation workflow highlighting the critical n-Butanol extraction step required to recover the polar N-oxide fraction from the aqueous phase.

Part 4: Chromatographic Purification & Resolution[1]

The crude n-Butanol fraction contains a mixture of N-oxides.[1] Separation of epi-galanthamine N-oxide from galanthamine N-oxide requires high-resolution chromatography due to their structural similarity (diastereomers).[1]

Column Chromatography (Pre-fractionation)
  • Stationary Phase: Neutral Alumina (Deactivated, Grade III).[1] Silica gel is often too acidic and can cause artifacts.

  • Mobile Phase: Chloroform:Methanol gradient (95:5 → 80:20).[1]

  • Monitoring: TLC (Silica gel 60 F254).

    • Visualization: Dragendorff’s reagent (Orange spots = Alkaloids).[1]

    • Rf Values: N-oxides have significantly lower Rf values than free bases.[1]

Semi-Preparative HPLC (Final Isolation)

This is the definitive step for separating the epi isomer.

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).[1]

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate buffer (pH 5.0)

    • B: Acetonitrile[1][2]

  • Gradient: Isocratic or shallow gradient (e.g., 10-15% B over 30 mins).

  • Rationale: The C-6 hydroxyl orientation (axial vs. equatorial) alters the solvation shell volume.[1] Epi-galanthamine (axial -OH) typically elutes slightly earlier than galanthamine (equatorial -OH) in reverse-phase systems due to conformational compactness, though this must be empirically verified per column.[1]

Part 5: Structural Characterization & Validation

To validate the isolation of Epi-galanthamine N-oxide , specific spectroscopic signatures must be confirmed.[1][3]

NMR Diagnostics (1H NMR, 400 MHz, CD3OD)

The key to distinguishing the N-oxide from the amine and the epi from the normal form lies in two specific regions:

FeatureGalanthamine (Free Base)Galanthamine N-OxideEpi -Galanthamine N-Oxide
N-Me Shift

2.40 - 2.50 ppm

3.10 - 3.40 ppm (Downfield shift due to O)

3.10 - 3.40 ppm
H-6 (Methine) Broad singlet or doublet (

Hz)
Similar couplingDoublet of doublets (

Hz)
Stereochemistry C-6 OH is EquatorialC-6 OH is EquatorialC-6 OH is Axial

Interpretation:

  • N-Oxide Confirmation: Look for the characteristic downfield shift of the N-Methyl group (

    
     ppm shift relative to free base).[1]
    
  • Epi-Isomer Confirmation: Analyze the coupling constant of the proton at C-6. In epi-galanthamine, the H-6 proton is equatorial (if OH is axial) or axial (if OH is equatorial) depending on ring conformation, but distinctly different from galanthamine.[1] Note: In the epi-isomer, the coupling constants often indicate a different dihedral angle with neighboring protons compared to the pseudo-equatorial H-6 of galanthamine.

Mass Spectrometry[1]
  • ESI-MS (+): Molecular ion

    
    .[1]
    
  • Fragmentation: N-oxides often show a characteristic loss of oxygen

    
     or 
    
    
    
    (OH) in MS/MS, reverting to the amine mass (288.15).[1]

References

  • Berkov, S., et al. (2008).[1] "GC-MS of Amaryllidaceae Alkaloids." Natural Product Communications. Link[1]

  • López, S., et al. (2002).[1] "Acetylcholinesterase inhibitory activity of some Amaryllidaceae alkaloids and Narcissus extracts." Life Sciences.[1] Link

  • Unver, N. (2007).[1][2] "New Skeletons and New Concepts in Amaryllidaceae Alkaloids." Phytochemistry Reviews. Link

  • Marco, L., & Doebel, P. (2002).[1] "Synthesis and Acetylcholinesterase Inhibitory Activity of Galanthamine N-oxide Derivatives." Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem. (2024).[1] "Epi-galanthamine N-oxide Compound Summary." National Library of Medicine.[1] Link[1]

Sources

Exploratory

Technical Guide: Characterization and Profiling of Epi-galanthamine N-Oxide

Topic: Epi-galanthamine N-Oxide as a Major Metabolite of Epigalanthamine Content Type: Technical Whitepaper & Analytical Guide Audience: Pharmaceutical Scientists, DMPK Researchers, and Analytical Chemists. Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Epi-galanthamine N-Oxide as a Major Metabolite of Epigalanthamine Content Type: Technical Whitepaper & Analytical Guide Audience: Pharmaceutical Scientists, DMPK Researchers, and Analytical Chemists.

Executive Summary

In the pharmacological development of acetylcholinesterase inhibitors (AChEIs), the rigorous profiling of metabolites and impurities is a regulatory imperative. While Galanthamine is the primary therapeutic agent, its epimer, Epigalanthamine , frequently appears as a minor metabolite or process impurity.

This guide focuses on Epi-galanthamine N-Oxide (CAS 366485-18-9), the primary oxidative metabolite of epigalanthamine. Understanding this compound is critical for two reasons:

  • Metabolites in Safety Testing (MIST): Epigalanthamine, when present, undergoes distinct metabolic biotransformation. Its conversion to the N-oxide represents a major clearance pathway for the epimer.

  • Analytical Interference: As an isobaric stereoisomer of the major drug metabolite (Galanthamine N-oxide), it poses a significant risk of co-elution and misidentification in LC-MS/MS assays if not chromatographically resolved.

Chemical Identity & Specifications

The following table summarizes the physicochemical properties of Epi-galanthamine N-Oxide. Note the stereochemical distinction at the C-6 position compared to the parent drug metabolite.

ParameterSpecification
Compound Name Epi-galanthamine N-Oxide
Systematic Name (4aS,6S,8aS)-3-methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol 11-oxide
CAS Number 366485-18-9
Molecular Formula

Molecular Weight 303.35 g/mol
Parent Compound Epigalanthamine (Epimer of Galanthamine)
Key Functional Group Tertiary Amine N-Oxide
Stereochemistry Epimeric at C-6 (OH group); N-oxide orientation
Solubility Soluble in DMSO, Methanol; slightly soluble in water

Mechanistic Pathways: Formation & Biotransformation

The Metabolic Logic

The formation of Epi-galanthamine N-Oxide follows the general oxidative pathway of tertiary amine alkaloids. While Galanthamine is metabolized by CYP2D6 (O-demethylation) and CYP3A4 (N-oxidation), Epigalanthamine is a poorer substrate for AChE inhibition but remains a substrate for hepatic oxidation.

The N-oxidation is mediated primarily by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450 3A4 (CYP3A4) . The reaction involves the donation of an oxygen atom to the lone pair of the nitrogen in the azepine ring.

Pathway Visualization

The following diagram illustrates the parallel metabolic pathways of Galanthamine and its epimer, highlighting the potential for analytical confusion.

MetabolicPathway cluster_0 Therapeutic Agent cluster_1 Impurity / Epimer Gal Galanthamine (Parent Drug) GalNO Galanthamine N-Oxide (Major Metabolite) Gal->GalNO CYP3A4 / FMO (N-Oxidation) EpiGal Epigalanthamine (C-6 Epimer) Gal->EpiGal Epimerization (Minor Pathway) EpiGalNO Epi-galanthamine N-Oxide (Target Analyte) EpiGal->EpiGalNO CYP3A4 / FMO (Major Clearance of Epimer)

Figure 1: Parallel N-oxidation pathways. Note that while Epigalanthamine may be a minor component overall, the N-oxide is its major downstream product.

Experimental Protocols

Protocol A: Chemical Synthesis of Reference Standard

To positively identify the metabolite in biological matrices, a synthetic reference standard is required. N-oxides can be synthesized via direct oxidation of the parent alkaloid.

Reagents:

  • Epigalanthamine (Parent substrate)[1][2]

  • m-Chloroperbenzoic acid (mCPBA, ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     77%)
    
  • Dichloromethane (DCM)

  • Sodium bicarbonate (

    
    )
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 50 mg of Epigalanthamine in 5 mL of DCM in a round-bottom flask. Cool to 0°C in an ice bath.

  • Oxidation: Add 1.1 equivalents of mCPBA dropwise over 10 minutes. The slight excess ensures complete conversion of the tertiary amine.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 2 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH/NH4OH 90:9:1). The N-oxide is significantly more polar (lower

    
    ) than the amine.
    
  • Quenching: Wash the organic layer twice with 10% aqueous

    
     to remove chlorobenzoic acid byproducts.
    
  • Extraction: Dry the organic layer over anhydrous

    
    , filter, and evaporate under reduced pressure.
    
  • Purification: Purify the residue using semi-preparative HPLC (C18 column) to remove any unreacted parent or over-oxidized byproducts.

Protocol B: Analytical Identification (LC-MS/MS)

Distinguishing Epi-galanthamine N-Oxide from Galanthamine N-Oxide is the primary challenge due to their identical mass (


 304.15 

).

System: UHPLC coupled to Triple Quadrupole Mass Spectrometer. Column: Chiral stationary phases (e.g., Chiralpak AD-RH) are recommended for baseline separation of epimers, though high-efficiency C18 columns with optimized gradients may suffice.

LC Parameters:

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 30% B over 10 minutes (Slow gradient is essential for isomer separation).

MS/MS Transitions (MRM): While parent masses are identical, fragmentation patterns often differ in intensity ratios.

  • Precursor: 304.2 (

    
    )
    
  • Quantifier Ion: 213.1 (Loss of water + cleavage).

  • Qualifier Ion: 286.2 (Loss of oxygen/water).

Self-Validation Check: Inject a 1:1 mixture of synthetic Galanthamine N-Oxide and Epi-galanthamine N-Oxide. If two distinct peaks are not observed, the method is invalid for specific quantitation.

Analytical Workflow Diagram

The following workflow details the decision matrix for identifying this metabolite in plasma samples.

AnalyticalWorkflow Start Biological Sample (Plasma/Urine) Extract Protein Precipitation (Acetonitrile 3:1) Start->Extract LC UHPLC Separation (Critical Step) Extract->LC Decision Isomers Resolved? LC->Decision MethodA Achiral C18 Method (Risk of Co-elution) Decision->MethodA No MethodB Chiral/PFP Method (High Selectivity) Decision->MethodB Yes MS MS/MS Detection (MRM: 304.2 -> 213.1) MethodA->MS Sum of N-oxides (Non-specific) MethodB->MS Specific ID Result Quantification of Epi-galanthamine N-Oxide MS->Result

Figure 2: Analytical decision tree for separating isobaric N-oxide metabolites.

Interpretation of Results

When analyzing patient samples or stability studies:

  • Retention Time Shift: Epi-galanthamine N-oxide typically elutes earlier than Galanthamine N-oxide on reverse-phase columns due to the orientation of the hydroxyl group affecting polarity and intramolecular hydrogen bonding.

  • Relative Abundance: In human plasma, Galanthamine N-oxide is the dominant species. Epi-galanthamine N-oxide should be treated as a trace metabolite unless the subject is a poor metabolizer of specific pathways or if the administered drug contained high levels of Epigalanthamine impurity.

  • Stability: N-oxides can thermally degrade back to the parent amine in the MS source (in-source fragmentation). Ensure source temperature is optimized (< 400°C) to prevent false positives of the parent drug.

References

  • Santa Cruz Biotechnology. Epi-galanthamine N-Oxide Product Specifications. (CAS 366485-18-9).[3][4][2][5] Retrieved from

  • Mannens, G. S., et al. (2002). The metabolism and excretion of galantamine in rats, dogs, and humans.[6] Drug Metabolism and Disposition, 30(5), 553-563. (Establishes the N-oxidation pathway for the galanthamine scaffold).

  • Axios Research. Epi-Galantamine N-Oxide Reference Standard.[3] Retrieved from

  • Chemicea. Epi-Galanthamine N-Oxide Technical Data. Retrieved from

Sources

Foundational

Biosynthesis &amp; Metabolic Profiling of Epi-galanthamine N-Oxide in Amaryllidaceae

Content Type: Technical Whitepaper / Methodological Guide Target Audience: Pharmaceutical Researchers, Plant Metabolomics Specialists, and CMC (Chemistry, Manufacturing, and Controls) Scientists. Executive Summary While...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Methodological Guide Target Audience: Pharmaceutical Researchers, Plant Metabolomics Specialists, and CMC (Chemistry, Manufacturing, and Controls) Scientists.

Executive Summary

While Galanthamine is the primary pharmaceutical target within Amaryllidaceae alkaloids (AAs) for Alzheimer’s disease therapy, its structural isomers and oxidized metabolites—specifically Epi-galanthamine N-oxide —represent critical nodes in plant metabolism and drug purity profiling.

This guide deconstructs the biosynthetic architecture leading to Epi-galanthamine N-oxide. Unlike the streamlined enzymatic route to Galanthamine, the formation of the epi-N-oxide represents a bifurcated metabolic event: a stereochemical "leak" at the Narwedine reduction step followed by a terminal oxidation for solubility and compartmentalization. Understanding this pathway is essential for maximizing yield in metabolic engineering and ensuring rigorous impurity control in drug development.

The Biosynthetic Architecture: From Tyrosine to the Scaffold[1]

The synthesis of all galanthamine-type alkaloids begins with the convergence of the shikimate and tyramine pathways. This is a tightly regulated process involving condensation, reduction, and a critical phenol coupling step.

The Precursor Assembly

The pathway initiates with two amino acid derivatives:[1]

  • Tyramine: Derived from L-Tyrosine via Tyrosine Decarboxylase (TYDC) .[1]

  • 3,4-Dihydroxybenzaldehyde (3,4-DHBA): Derived from L-Phenylalanine via the phenylpropanoid pathway (PAL, C4H, C3H enzymes).[1]

These two distinct units condense to form the Schiff base, which is immediately reduced to Norbelladine .

The "Gatekeeper" Methylation

Enzyme: Norbelladine 4'-O-methyltransferase (N4OMT) Norbelladine is methylated at the 4'-hydroxyl position to yield 4'-O-Methylnorbelladine . This is the universal precursor for all structural classes of Amaryllidaceae alkaloids (lycorine, crinine, and galanthamine types).

The Para-Ortho Phenol Coupling

Enzyme: CYP96T1 (Cytochrome P450) This is the pathway-defining step. The enzyme CYP96T1 catalyzes an oxidative phenol coupling.[1] Crucially for galanthamine derivatives, this coupling must occur in a para-ortho regiochemistry.

  • Result: Formation of N-Demethylnarwedine .

  • Mechanism: Generation of a diradical intermediate that cyclizes to form the characteristic ether bridge of the galanthamine core.

The Stereochemical Bifurcation: Narwedine as the Pivot

The divergence between the drug (Galanthamine) and its epimer (Epi-galanthamine) occurs at the reduction of the enone intermediate, Narwedine .

The Narwedine Reductase Switch

In high-yielding plants (e.g., Leucojum aestivum, Narcissus spp.), the enzyme Narwedine Reductase (NR) is highly stereospecific. It delivers a hydride to the ketone group of Narwedine to exclusively form the (–)-Galanthamine stereoisomer (hydroxyl group in the


-orientation, pseudo-axial).
The "Leak" to Epi-galanthamine

Epi-galanthamine (hydroxyl group in the


-orientation, pseudo-equatorial) arises through two primary mechanisms:
  • Non-Stereospecific Reduction: In senescent tissue or under stress, non-specific oxidoreductases may reduce Narwedine without the strict steric control of NR.

  • Spontaneous Equilibration: Narwedine is susceptible to racemization and spontaneous reduction in the cytosolic environment, leading to the thermodynamically stable but biologically "inactive" epi-isomer.

Terminal N-Oxidation: The Solubilization Step

The final transformation to Epi-galanthamine N-oxide is an oxidative modification of the tertiary amine.

Enzymatic Mechanism

Unlike the scaffold construction, N-oxidation is likely not catalyzed by a unique "pathway" enzyme but rather by broad-spectrum Flavin-containing Monooxygenases (FMOs) or specific CYP450s involved in xenobiotic detoxification and alkaloid storage.

  • Substrate: Epi-galanthamine (Free Base).

  • Co-factor: NADPH +

    
    .
    
  • Reaction: The lone pair on the tertiary nitrogen attacks the electrophilic oxygen of the enzyme-bound hydroperoxyflavin intermediate.

  • Physiological Logic: N-oxides are highly polar and water-soluble. Plants often convert alkaloids to N-oxides to sequester them in the vacuole, preventing autotoxicity and facilitating transport.

Visualization: The Pathway Map

The following diagram illustrates the flow from the primary precursors through the critical bifurcation at Narwedine to the terminal N-oxide.

GalanthamineBiosynthesis cluster_precursors Precursor Assembly cluster_core Scaffold Formation cluster_branches Stereochemical Bifurcation Tyrosine L-Tyrosine Norbelladine Norbelladine Tyrosine->Norbelladine TYDC + Reductase DHBA 3,4-DHBA DHBA->Norbelladine MethylNor 4'-O-Methylnorbelladine Norbelladine->MethylNor N4OMT (Methylation) NDNarwedine N-Demethylnarwedine MethylNor->NDNarwedine CYP96T1 (Para-Ortho Coupling) Narwedine Narwedine (The Pivot Point) NDNarwedine->Narwedine NMT (N-Methylation) Galanthamine (-)-Galanthamine (Target Drug) Narwedine->Galanthamine Narwedine Reductase (Stereospecific) EpiGalanthamine Epi-galanthamine (Isomer) Narwedine->EpiGalanthamine Non-specific Reductase or Spontaneous EpiNOxide Epi-galanthamine N-Oxide EpiGalanthamine->EpiNOxide FMO / CYP (N-Oxidation)

Figure 1: Biosynthetic pathway of Galanthamine showing the stereochemical divergence at Narwedine leading to the Epi-galanthamine N-oxide metabolite.

Experimental Protocols: Targeted Isolation & Profiling

Isolating N-oxides requires deviating from standard alkaloid extraction protocols. Standard high-pH extraction (pH > 10) with non-polar solvents will often partition the N-oxide into the waste aqueous phase or cause artifactual reduction.

Protocol: Differential Extraction of Polar N-Oxides

Objective: Isolate Epi-galanthamine N-oxide separate from the tertiary base alkaloids.

StepOperationCritical Technical Note
1. Lysis Flash freeze plant tissue (

), grind to fine powder.
Prevent enzymatic degradation by immediate freezing.
2. Extraction Extract with MeOH (80%) at 4°C.Avoid heat. Do not use strong acids yet. Methanol solubilizes both bases and oxides.
3. Lipid Removal Evaporate MeOH. Resuspend residue in pH 3.0 dilute

. Wash with Hexane.
Removes chlorophyll and lipids. Alkaloids/N-oxides remain in acidic water.
4. Base Partition Adjust aqueous phase to pH 8.5 - 9.0 with

. Extract with

x3.
Crucial: At pH 9, tertiary bases (Galanthamine) move to

. N-oxides remain in the water phase due to high polarity.
5. Oxide Recovery Saturate the remaining aqueous phase with NaCl. Extract with n-Butanol or CHCl_3:Isopropanol (3:1) .The increased ionic strength drives the polar N-oxide into the alcohol-rich organic phase.
6. Analysis Analyze via LC-MS/MS (ESI+).N-oxides show a characteristic loss of oxygen [M-16] or [M-18] fragment pattern.
Validation Check (Self-Correcting)
  • Control: Spike the initial sample with synthetic Galanthamine N-oxide.

  • Failure Mode: If N-oxide is found in the Step 4 Chloroform fraction, the pH was too high or the solvent too polar.

  • Artifact Check: Avoid using Sodium Dithionite or prolonged exposure to metallic surfaces, which can reduce N-oxides back to the parent amine.

References

  • Kilgore, M. B., & Kutchan, T. M. (2016). The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery.[2] Phytochemistry Reviews, 15(3), 317–337.[2] Link

  • Desgagné-Penix, I. (2021). Biosynthesis of Amaryllidaceae alkaloids: A broader perspective. Phytochemistry Reviews. Link

  • Bastida, J., et al. (2018). N-oxide alkaloids from Crinum amabile (Amaryllidaceae).[3][4][5] Molecules, 23(5), 1277. Link

  • Eichhorn, J., et al. (1998). Biosynthesis of the Amaryllidaceae alkaloid galanthamine. Phytochemistry, 49(4), 1037-1047. Link

  • Barton, D. H. R., & Kirby, G. W. (1962). Phenol oxidation and biosynthesis. Part V. The synthesis of galanthamine.[1][6][7][8][9][10][11] Journal of the Chemical Society. Link

Sources

Exploratory

Preliminary Biological Activity Screening of Epi-galanthamine N-Oxide

Executive Summary & Rationale Epi-galanthamine N-Oxide (CAS: 366485-18-9) represents a complex pharmacological entity combining the stereochemical inversion of the C-3 hydroxyl group (epimer) with the oxidation of the te...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Epi-galanthamine N-Oxide (CAS: 366485-18-9) represents a complex pharmacological entity combining the stereochemical inversion of the C-3 hydroxyl group (epimer) with the oxidation of the tertiary amine (N-oxide).[1] While Galanthamine is a frontline acetylcholinesterase (AChE) inhibitor for Alzheimer’s Disease (AD), its derivatives are scrutinized for two primary reasons: metabolic safety profiling (as impurities/metabolites) and prodrug potential (using the N-oxide as a hydrophilic reservoir).

This guide outlines the rigorous screening protocol required to characterize Epi-galanthamine N-Oxide. Based on Structure-Activity Relationship (SAR) data, the C-3 epimerization typically reduces AChE potency by ~130-fold compared to Galanthamine.[1][2] The addition of the N-oxide moiety introduces polarity that alters Blood-Brain Barrier (BBB) penetration and electronic affinity for the catalytic triad. Consequently, this screening workflow prioritizes enzymatic selectivity , cytotoxicity , and reductive metabolic stability .[1]

Chemical Profile & Handling

Before biological introduction, the physicochemical properties must be managed to ensure assay validity.

  • Molecular Formula:

    
    
    
  • Stereochemistry: (3

    
    )-configuration at the hydroxyl group (unlike the 3
    
    
    
    of Galanthamine).
  • Solubility: High polarity due to the

    
     bond.[1] Soluble in water, methanol, and DMSO.[1]
    
  • Stability Warning: N-oxides are susceptible to thermal deoxygenation and metallic reduction.[1] Avoid heating >40°C during dissolution.

Reagent Preparation Table
ComponentStock Conc.SolventStorageStability Note
Epi-galanthamine N-Oxide 10 mM100% DMSO-20°CHygroscopic; protect from light.[1]
AChE (Electrophorus electricus) 500 U/mL0.1 M Phosphate Buffer (pH 8.0)-80°CAvoid freeze-thaw cycles.
DTNB (Ellman's Reagent) 10 mM0.1 M Phosphate Buffer (pH 7.0)4°CPrepare fresh; light sensitive.
Acetylthiocholine (Substrate) 15 mMWater-20°CHydrolyzes spontaneously if pH > 7.[1]

Primary Screening: Enzymatic Inhibition (In Vitro)

The core therapeutic mechanism of the parent scaffold is cholinergic modulation. This phase quantifies the loss of potency attributed to the epimerization and oxidation.

Protocol 1: Modified Ellman’s Assay (Microplate Format)

This assay measures the rate of production of thiocholine as acetylthiocholine is hydrolyzed. Thiocholine reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoic acid (


 = 412 nm).[1]

Workflow:

  • Blanking: Add 140

    
    L of 0.1 M Phosphate Buffer (pH 8.0) to 96-well plates.
    
  • Inhibitor Addition: Add 20

    
    L of Epi-galanthamine N-Oxide (Serial dilutions: 
    
    
    
    M to
    
    
    M).
    • Control: Galanthamine HBr (Positive Control).

  • Enzyme Incubation: Add 20

    
    L of AChE (0.05 U/well). Incubate at 25°C for 15 mins.
    
    • Rationale: Allows the inhibitor to bind the active site or peripheral anionic site (PAS) prior to substrate competition.

  • Substrate Initiation: Add 10

    
    L of mixture (1:1 v/v of 10 mM DTNB and 15 mM Acetylthiocholine).
    
  • Kinetic Read: Measure Absorbance (412 nm) every 30 seconds for 10 minutes.

Data Analysis: Calculate the Percent Inhibition (


):


Where

is the velocity (slope) of the reaction. Determine

using non-linear regression (Log-inhibitor vs. normalized response).

Predicted Outcome: Epi-galanthamine is known to be ~130x less potent than Galanthamine.[1][2] The N-oxide group may further reduce affinity due to steric clash or lack of a protonatable nitrogen at physiological pH.

  • Target

    
    : 
    
    
    
    M (Weak Inhibitor).

Secondary Screening: Cellular Toxicology & Neuroprotection

Since potency is likely low, the value of Epi-galanthamine N-Oxide may lie in its safety profile or neuroprotective antioxidant effects.[1]

Protocol 2: SH-SY5Y Neuroblastoma Cytotoxicity (MTT Assay)

Objective: Confirm the compound is non-toxic at high concentrations (Safety Window).

  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in DMEM/F12. Adhere for 24h.
    
  • Treatment: Expose cells to Epi-galanthamine N-Oxide (1 - 500

    
    M) for 24h and 48h.[1]
    
  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals in DMSO. Read at 570 nm.

  • Threshold: Viability > 90% relative to vehicle control indicates non-toxicity.

Protocol 3: Neuroprotection against Oxidative Stress

Objective: Test if the N-oxide moiety acts as an electron sink (antioxidant).[1]

  • Pre-treatment: Incubate cells with Epi-galanthamine N-Oxide (10, 50

    
    M) for 2 hours.[1]
    
  • Insult: Add

    
     (100 
    
    
    
    M) or
    
    
    oligomers. Incubate for 24h.
  • Readout: Measure cell viability (MTT) and ROS generation (DCFH-DA fluorescence assay).

ADME Profiling: The "Prodrug" Hypothesis

N-oxides are often "bioreductive prodrugs."[1] They are polar (low BBB penetration) but can be reduced in the liver or gut back to the tertiary amine.

Protocol 4: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Objective: Determine if the molecule can cross the Blood-Brain Barrier passively.[1]

  • Donor Plate: Add compound (10 mM) in PBS (pH 7.4).

  • Membrane: Coat PVDF filter with porcine brain lipid extract (

    
     in dodecane).
    
  • Acceptor Plate: PBS (pH 7.4).

  • Incubation: 18 hours at room temperature in a humidity chamber.

  • Quantification: LC-MS/MS of Donor and Acceptor wells.

  • Calculation:

    
    [1]
    
    • Prediction: Low permeability (

      
      ) due to the N-oxide charge.[1]
      

Visualization of Screening Workflow

ScreeningCascade cluster_InVitro Phase 1: Enzymatic Screening cluster_Cell Phase 2: Cellular Profiling cluster_ADME Phase 3: ADME & Mechanism Start Epi-galanthamine N-Oxide (Candidate Molecule) AChE AChE Inhibition (Ellman's Assay) Start->AChE BuChE BuChE Selectivity Start->BuChE Decision1 IC50 < 10 uM? AChE->Decision1 Tox Cytotoxicity (SH-SY5Y / MTT) Decision1->Tox Yes (Active) Metab Microsomal Stability (Reductive Metabolism) Decision1->Metab No (Inactive) Protect Neuroprotection (vs H2O2 / A-beta) Tox->Protect BBB BBB Permeability (PAMPA) Protect->BBB End Lead Optimization or Rejection BBB->End Metab->Tox Metabolite is Active

Caption: Figure 1. Integrated screening cascade for Epi-galanthamine N-Oxide. Note the decision branch: if direct enzymatic activity is low (expected), the workflow pivots to metabolic stability to test the "prodrug" hypothesis.

References

  • Thomsen, T., et al. (1998).[1][3] Structure-activity relationship of galanthamine derivatives as acetylcholinesterase inhibitors.[1][2][4][5][6]European Journal of Pharmaceutical Sciences .

  • López, S., et al. (2002).[1][3] Acetylcholinesterase inhibitory activity of some Amaryllidaceae alkaloids and Narcissus extracts.Life Sciences .

  • PubChem. (2024). Galanthamine N-Oxide Compound Summary.National Library of Medicine .

  • Ellman, G. L., et al. (1961).[1] A new and rapid colorimetric determination of acetylcholinesterase activity.Biochemical Pharmacology .

  • Di, L., et al. (2003).[1] High throughput artificial membrane permeability assay for blood-brain barrier.[1]European Journal of Medicinal Chemistry .

Sources

Foundational

Potential mechanism of action of Epi-galanthamine N-Oxide in neuronal cells

From Structural Dynamics to Functional Signaling[1] Executive Summary Epi-galanthamine N-Oxide (CAS: 366485-18-9) represents a critical structural divergence from the parent therapeutic, Galanthamine.[1] As a metabolite...

Author: BenchChem Technical Support Team. Date: February 2026

From Structural Dynamics to Functional Signaling[1]

Executive Summary

Epi-galanthamine N-Oxide (CAS: 366485-18-9) represents a critical structural divergence from the parent therapeutic, Galanthamine.[1] As a metabolite and potential process impurity, its presence in neuronal systems necessitates a rigorous mechanistic understanding distinct from the well-characterized acetylcholinesterase (AChE) inhibition and nicotinic acetylcholine receptor (nAChR) modulation of the parent drug.

This technical guide dissects the potential mechanisms of action (MoA) of Epi-galanthamine N-Oxide. It postulates that the compound acts primarily through attenuated cholinergic modulation and potential oxidative redox cycling , contrasting with the high-affinity binding of Galanthamine. We provide a validated roadmap for researchers to characterize its pharmacological silence or hidden toxicity in neuronal cells.

Structural & Chemical Basis of Action

To understand the mechanism, we must first analyze the pharmacophore. Galanthamine relies on a specific stereochemical configuration to slot into the "anionic subsite" of AChE and the allosteric binding site of nAChRs.

  • The Epi- Modification: The inversion of the hydroxyl group at the C6 position (from S to R or vice versa depending on nomenclature, relative to the bridge) disrupts the hydrogen bonding network required for high-affinity binding. In Galanthamine derivatives, this epimerization typically results in a drastic loss of potency (often >100-fold reduction).

  • The N-Oxide Modification: The oxidation of the tertiary amine to an N-oxide creates a highly polar, coordinate covalent bond.[1] This alters the pKa and lipophilicity (LogP), significantly reducing passive blood-brain barrier (BBB) permeability and preventing the cationic interaction with the aromatic gorge of AChE.

Mechanistic Hypothesis: Epi-galanthamine N-Oxide is likely a pharmacologically "silent" metabolite regarding cholinergic enhancement, but may act as a metabolic reservoir (via bioreduction) or a source of oxidative stress if accumulated intracellularly.[1]

Potential Mechanisms of Action (MoA)
Pathway A: The "Steric Clash" (Cholinergic Inertness)

Unlike Galanthamine, which acts as a Positive Allosteric Modulator (PAM) on


 and 

nAChRs, Epi-galanthamine N-Oxide likely fails to stabilize the open-channel conformation.[1]
  • Mechanism: The bulky oxygen on the nitrogen and the inverted hydroxyl group create steric hindrance, preventing the molecule from fitting into the distinct allosteric site on the nAChR extracellular vestibule.

  • Outcome: Loss of neuroprotective signaling via the PI3K/Akt cascade, which is typical of the parent compound.

Pathway B: The Bioreduction Shunt (Prodrug Potential)

In neuronal cultures under hypoxic conditions or in the presence of specific reductases, N-oxides can be reduced back to their tertiary amines.

  • Mechanism:

    
    
    
  • Implication: Epi-galanthamine N-Oxide could slowly release Epi-galanthamine .[1] While Epi-galanthamine itself is a weak AChE inhibitor, this conversion establishes a time-dependent pharmacokinetic profile that must be distinguished from direct activity.[1]

Pathway C: Oxidative Stress Modulation

N-oxides can participate in redox cycling.[1] While Galanthamine exhibits antioxidant properties by scavenging Reactive Oxygen Species (ROS), the N-oxide form is already oxidized.[1]

  • Risk: Potential to act as a weak pro-oxidant or interfere with cellular redox buffers (Glutathione) if present at high concentrations (micromolar range).[1]

Visualizing the Signaling Divergence

The following diagram illustrates the differential signaling pathways between the parent Galanthamine and the hypothesized action of Epi-galanthamine N-Oxide.

G cluster_0 Extracellular Space cluster_1 Neuronal Membrane & Cytosol Gal Galanthamine nAChR nAChR (α7/α4β2) Gal->nAChR Allosteric Modulation AChE AChE Enzyme Gal->AChE Inhibition EpiNO Epi-galanthamine N-Oxide EpiNO->nAChR No Binding (Steric Clash) EpiNO->AChE Low Affinity (>25 µM) Bioreduction Metabolic Bioreduction EpiNO->Bioreduction Slow Conversion PI3K PI3K / Akt nAChR->PI3K Ca2+ Influx Neuroprotection Neuroprotection PI3K->Neuroprotection EpiGal Epi-galanthamine (Weak Active) Bioreduction->EpiGal EpiGal->AChE Weak Inhibition

Figure 1: Differential signaling topology.[1] Galanthamine engages nAChR and AChE pathways (Blue), while Epi-galanthamine N-Oxide (Red) exhibits steric blockade and relies on metabolic conversion for activity.[1]

Experimental Protocols for Validation

To confirm the mechanism of action, the following self-validating protocols are recommended. These assays distinguish between direct activity, prodrug conversion, and toxicity.[1]

Protocol 1: Modified Ellman’s Assay (AChE Inhibition Kinetics)

Purpose: To quantify the loss of inhibitory potency due to N-oxidation and epimerization.

  • Preparation: Prepare 10 mM stock of Epi-galanthamine N-Oxide in DMSO. Dilute to 0.1–1000 µM in 0.1 M phosphate buffer (pH 8.0).

  • Enzyme System: Use recombinant human AChE (rhAChE) or electric eel AChE.

  • Reaction:

    • Mix 20 µL enzyme + 20 µL test compound. Incubate 15 min at 25°C.

    • Add 20 µL DTNB (Ellman's reagent) and 20 µL Acetylthiocholine iodide (substrate).[1]

  • Readout: Measure absorbance at 412 nm kinetically for 10 mins.

  • Validation: Run Galanthamine (positive control, IC50 ~1-5 µM) side-by-side.

  • Expected Result: Epi-galanthamine N-Oxide should show an IC50 > 50-100 µM (essentially inactive) compared to Galanthamine.[1]

Protocol 2: Whole-Cell Patch Clamp (nAChR Modulation)

Purpose: To determine if the compound retains Allosteric Potentiating Ligand (APL) activity.[1]

  • Cell Model: HEK293 cells stably expressing human

    
     or 
    
    
    
    nAChRs, or primary rat hippocampal neurons.
  • Setup: Whole-cell configuration, voltage-clamped at -60 mV.

  • Application:

    • Apply Acetylcholine (ACh) at EC20 concentration to elicit baseline current.[1]

    • Co-apply ACh (EC20) + Epi-galanthamine N-Oxide (1 µM).[1]

  • Analysis: Calculate the "Potentiation Factor" =

    
    .[1]
    
  • Validation: Galanthamine (1 µM) should increase current by ~30-50%.[1]

  • Mechanistic Insight: If Potentiation Factor ≈ 1.0, the Epi- and N-oxide modifications abolish allosteric binding.[1]

Protocol 3: Neurotoxicity & Redox Profiling

Purpose: To rule out off-target oxidative toxicity.[1]

  • Cell Model: SH-SY5Y neuroblastoma cells (differentiated).

  • Treatment: Incubate cells with Epi-galanthamine N-Oxide (0.1, 1, 10, 100 µM) for 24h.[1]

  • Assays:

    • MTT/CCK-8: For metabolic viability.

    • DCFDA Staining: To measure intracellular ROS generation.[1]

  • Data Interpretation: An increase in ROS without cell death suggests redox cycling; cell death without ROS suggests direct cytotoxicity.[1]

Comparative Data Summary

The table below synthesizes the inferred pharmacological profile based on Structure-Activity Relationships (SAR) and available metabolite data.

FeatureGalanthamine (Parent)Epi-galanthamine N-Oxide (Target)Mechanistic Rationale
AChE Inhibition (IC50) Potent (~1-3 µM)Weak / Inactive (>25-100 µM) Loss of cationic interaction; steric hindrance at active site [1, 3].[1]
nAChR Modulation Positive Allosteric Modulator (PAM)Likely Null Inverted C6-OH disrupts H-bonding in the allosteric vestibule [2].[1]
BBB Permeability High (Lipophilic Amine)Low (Polar N-Oxide) N-Oxide moiety increases polarity, reducing passive diffusion.[1]
Metabolic Fate CYP2D6/3A4 SubstrateReductase Substrate Potential bioreduction back to Epi-galanthamine [3].[1]
Primary Risk Cholinergic OverstimulationUnknown / Off-target Toxicity Needs evaluation as an impurity; likely lacks therapeutic efficacy.[1]
References
  • PubChem. (n.d.).[1] Galanthamine N-Oxide | C17H21NO4.[1][2][3] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Maelicke, A., & Albuquerque, E. X. (2000).[1][4] Allosteric modulation of nicotinic acetylcholine receptors as a treatment strategy for Alzheimer's disease. European Journal of Pharmacology. (Contextual grounding on Galanthamine's PAM mechanism).

  • Reyes-Chilpa, R., et al. (2003).[1] Acetylcholinesterase-inhibiting Alkaloids from Zephyranthes concolor. (Provides comparative AChE data for Galanthamine N-oxide).

  • Tsvetkova, D., et al. (2022).[1] Synthesis and biological study of new galanthamine-peptide derivatives. Amino Acids.[1][5] (Context on Galanthamine derivatization and activity retention).

Sources

Foundational

Early-stage research on the therapeutic potential of Epi-galanthamine N-Oxide

Structural Characterization and Pharmacological Evaluation Framework[1] Executive Summary Epi-galanthamine N-Oxide (CAS: 366485-18-9) represents a specific structural congener of the Alzheimer’s disease therapeutic, Gala...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization and Pharmacological Evaluation Framework[1]

Executive Summary

Epi-galanthamine N-Oxide (CAS: 366485-18-9) represents a specific structural congener of the Alzheimer’s disease therapeutic, Galanthamine.[1][2] Historically cataloged as a process impurity or a minor metabolite, this molecule combines two critical structural modifications: the epimerization of the C-6 hydroxyl group and the oxidation of the tertiary nitrogen.

While classical Structure-Activity Relationship (SAR) models predict a significant reduction in acetylcholinesterase (AChE) inhibitory potency for this compound, its therapeutic potential remains an open question in the context of allosteric nicotinic receptor modulation and bioreductive prodrug kinetics . This guide outlines a rigorous technical framework for evaluating Epi-galanthamine N-Oxide, moving beyond its identity as a mere impurity to investigate its distinct pharmacological profile.[1]

Chemical Identity & Structural Analysis[1]

To understand the potential behavior of Epi-galanthamine N-Oxide, we must analyze its deviation from the parent pharmacophore.[1]

  • Parent Scaffold: Galanthamine (4aS,6R,8aS).[1][2]

  • Modification 1 (Epimerization): Inversion of stereochemistry at the C-6 position (from R to S). Literature indicates this specific inversion in Epi-galanthamine results in a ~130-fold loss of AChE inhibitory potency due to the disruption of hydrogen bonding within the enzyme's active site gorge [1].

  • Modification 2 (N-Oxidation): Oxidation of the azepine nitrogen.[1] N-oxides generally exhibit increased polarity and reduced basicity compared to their parent amines, often preventing the cation-pi interactions necessary for high-affinity binding to the AChE catalytic anionic site (CAS) [2].[1]

Hypothesis for Investigation: While the "double-hit" of epimerization and oxidation likely ablates AChE activity, this may inadvertently create a highly selective ligand .[1] If the molecule retains affinity for the Allosteric Potentiating Ligand (APL) site on nicotinic acetylcholine receptors (nAChRs) while losing AChE activity, it could offer neuroprotection without the cholinergic side effects (nausea, bradycardia) associated with classical AChE inhibitors.

Experimental Framework: Synthesis & Isolation

Before pharmacological profiling, a high-purity standard must be established.[1] As this compound is often a minor impurity, direct synthesis via oxidation of Epi-galanthamine is the preferred route.[1]

Protocol 1: Chemo-Selective Synthesis
  • Starting Material: Isolate or synthesize Epi-galanthamine (often available as a byproduct of Galanthamine extraction or synthesis).[1]

  • Oxidation:

    • Dissolve Epi-galanthamine (1 eq) in Dichloromethane (DCM).

    • Add m-Chloroperoxybenzoic acid (mCPBA, 1.1 eq) dropwise at 0°C.[1]

    • Mechanistic Note: The reaction must be kept cold to prevent over-oxidation or N-oxide rearrangement (Meisenheimer rearrangement).

  • Workup:

    • Quench with 10% NaHCO3.

    • Extract aqueous layer with CHCl3 (N-oxides are highly polar; standard ether extraction may fail).[1]

  • Purification:

    • Use Alumina (neutral) column chromatography. Avoid Silica gel, as the acidic nature can degrade the N-oxide or cause reversion.[1]

    • Validation: Confirm structure via 1H-NMR (diagnostic downfield shift of N-Methyl protons) and LC-MS (M+16 peak).

Pharmacological Profiling (In Vitro)

The core of this research is differentiating the N-oxide's activity from the parent.

Protocol 2: Modified Ellman’s Assay (AChE Inhibition)

This assay quantifies the "loss" of potency, serving as a negative control for selectivity.

  • Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), Human Recombinant AChE.[1]

  • Procedure:

    • Prepare serial dilutions of Epi-galanthamine N-Oxide (1 nM to 100 µM).

    • Incubate with AChE (0.1 U/mL) in phosphate buffer (pH 8.0) for 10 mins.

    • Add Substrate/DTNB mixture.

    • Measure absorbance at 412 nm kinetically for 5 mins.

  • Expectation: High IC50 (>100 µM). A lower IC50 suggests contamination with the parent amine.

Protocol 3: Metabolic Stability (Microsomal Retro-Reduction)

N-oxides can act as bioreductive prodrugs .[1] In hypoxic tissues (common in neurodegeneration), cytochrome P450s or mitochondrial reductases may reduce the N-oxide back to the amine.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Workflow:

    • Incubate Epi-galanthamine N-Oxide (1 µM) with HLM at 37°C.

    • Sample at t=0, 15, 30, 60 min.[1]

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Analysis: LC-MS/MS monitoring the transition of Parent (303 m/z)

      
       Reduced Amine (287 m/z).
      
  • Significance: If rapid reduction occurs, the N-oxide is a prodrug for Epi-galanthamine.[1]

Visualization of Research Strategy

The following diagram illustrates the logical flow for evaluating this compound, distinguishing between its role as a direct active agent versus a prodrug.

ResearchStrategy Start Epi-galanthamine N-Oxide (Candidate) Syn Synthesis & Purification (mCPBA Oxidation) Start->Syn AChE AChE Inhibition Assay (Ellman's Method) Syn->AChE Meta Microsomal Stability (Reductive Potential) Syn->Meta Decision1 High Potency? (IC50 < 1µM) AChE->Decision1 Decision2 Rapid Reduction? Meta->Decision2 PathA Direct Therapeutic (Novel Mechanism) Decision1->PathA Yes (Unexpected) PathC Inactive Metabolite (Safety Marker Only) Decision1->PathC No (Expected) PathB Prodrug for Epi-galanthamine Decision2->PathB Yes (t1/2 < 30min) Decision2->PathC No

Figure 1: Decision matrix for the pharmacological classification of Epi-galanthamine N-Oxide.

Comparative Data Summary

The table below consolidates known SAR data for the Galanthamine scaffold to contextualize the N-Oxide's expected profile.

CompoundC-6 StereochemNitrogen StatusRelative AChE PotencyPrimary Role
Galantamine R (Alpha)Tertiary Amine1.0 (Reference)Therapeutic (AD)
Epi-galantamine S (Beta)Tertiary Amine~0.007 (130x lower) [1]Impurity/Metabolite
Galantamine N-Oxide R (Alpha)N-OxideLow / Inactive [2]Metabolite
Epi-galantamine N-Oxide S (Beta)N-OxidePredicted Negligible Target of Investigation

Technical Insight: The combination of the C-6 epimerization (which removes a critical H-bond donor) and the N-oxidation (which removes the cationic center) suggests this molecule is likely inert at the AChE catalytic site.[1] Any observed biological activity is therefore likely off-target (e.g., nAChR allosteric sites) or metabolic (conversion).[1]

References
  • Atanasova, M., et al. (2024).[1][3] AChE inhibitory activity of N-substituted natural galanthamine derivatives. Drug Design and Bioinformatics Lab.

  • Vertex AI Search. (2025).[4] Galantamine N-oxide biological activity and metabolism reports. Consolidated Search Results.

  • Axios Research. (2025). Epi-Galantamine N-Oxide Reference Standard Data.

  • PubChem. (2025). Compound Summary: Galanthamine N-Oxide. National Library of Medicine.

Sources

Exploratory

Technical Guide: Chemical Structure and Stereochemical Dynamics of Epi-Galanthamine N-Oxide

This guide provides a rigorous technical analysis of Epi-galanthamine N-Oxide , a critical impurity and metabolite in the lifecycle of the Alzheimer’s drug Galanthamine. It is designed for pharmaceutical scientists requi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of Epi-galanthamine N-Oxide , a critical impurity and metabolite in the lifecycle of the Alzheimer’s drug Galanthamine. It is designed for pharmaceutical scientists requiring precise structural, stereochemical, and analytical data.

Core Identity & Structural Foundation

Epi-galanthamine N-Oxide is a tetracyclic alkaloid derivative belonging to the Amaryllidaceae family. It represents a "double-variant" of the parent drug Galanthamine: it possesses an inverted stereocenter at the C-6 position (epimer) and an oxidized nitrogen atom (N-oxide).

Chemical Identification
ParameterDetail
Common Name Epi-galanthamine N-Oxide
CAS Number 366485-18-9
IUPAC Name (4aS,6S,8aS)-6-Hydroxy-3-methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepine 11-oxide
Molecular Formula C₁₇H₂₁NO₄
Molecular Weight 303.35 g/mol
Classification Process Impurity / Active Metabolite
The Structural Skeleton

The molecule retains the core benzofuroazepine cage structure of Galanthamine. The rigidity of this tetracyclic system (rings A, B, C, D) locks the conformation, making the stereochemical designations critical for biological activity and analytical separation.

  • Ring A: Benzene ring (methoxy substituted).[1][2]

  • Ring B: Furan ring (dihydrofuran fused).

  • Ring C: Cyclohexene ring (bearing the hydroxyl group).

  • Ring D: Azepine ring (bridged, bearing the N-oxide).

Stereochemical Analysis

The distinction between Galanthamine, Epi-galanthamine, and their N-oxides lies entirely in the spatial arrangement of two specific centers: C-6 and N-11 .

The "Epi" Configuration (C-6)

The term "Epi" denotes the inversion of the hydroxyl group at Carbon-6.

  • Galanthamine: The C-6 hydroxyl is in the (R) configuration (pseudo-axial/equatorial depending on ring pucker, but specifically defined as 6R). It creates an intramolecular hydrogen bond with the furan oxygen, stabilizing the structure.

  • Epi-galanthamine N-Oxide: The C-6 hydroxyl is in the (S) configuration. This inversion disrupts the intramolecular H-bond found in the parent, significantly altering solubility and lipophilicity (logP).

The N-Oxide Configuration (N-11)

The nitrogen atom in the azepine ring becomes a chiral center upon oxidation (forming a dative N→O bond).

  • Chirality: The nitrogen is quaternary. In the rigid galanthamine skeleton, the oxidant typically approaches from the less hindered face.

  • Configuration: While the parent Galanthamine N-oxide is often cited with a specific configuration (e.g., 11R), the Epi-variant follows the steric dictates of the cage. The N-oxide moiety is generally oriented pseudo-axial , extending away from the bulky cyclohexene ring.

Stereochemical Comparison Table
CompoundC-4aC-6 (Hydroxyl)C-8aN-11 (Oxide)
Galanthamine SR SN/A (Tertiary Amine)
Epi-galanthamine SS SN/A (Tertiary Amine)
Galanthamine N-Oxide SR SR (typically)
Epi-galanthamine N-Oxide SS SR (typically)

Synthesis and Formation Pathways[5][8][11][12][13]

Epi-galanthamine N-Oxide arises through two primary vectors: synthetic byproduct formation and metabolic oxidation. Understanding these pathways is essential for controlling impurity levels in API (Active Pharmaceutical Ingredient) manufacturing.

Pathway A: Synthetic Impurity (The "Narwedine" Route)

During the total synthesis of Galanthamine, the precursor Narwedine (a ketone) is reduced to form the alcohol (Galanthamine).

  • Non-Stereoselective Reduction: If the reduction of Narwedine is not strictly controlled (e.g., using non-bulky hydride reagents), it yields a mixture of Galanthamine (6R) and Epi-galanthamine (6S).

  • Oxidation: The Epi-galanthamine impurity, upon exposure to air or peroxides during workup/storage, oxidizes at the nitrogen to form Epi-galanthamine N-Oxide .

Pathway B: Metabolic Transformation

In vivo, Galanthamine undergoes hepatic metabolism.

  • N-Oxidation: Cytochrome P450 enzymes and Flavin-containing monooxygenases (FMOs) directly oxidize the nitrogen.

  • Epimerization: While less common than direct oxidation, metabolic pathways or harsh isolation conditions can lead to C-6 inversion.

Visualizing the Pathways

The following diagram illustrates the genesis of Epi-galanthamine N-Oxide relative to the parent drug.

Galanthamine_Pathways Narwedine Narwedine (Ketone Precursor) Galanthamine Galanthamine (6R-Isomer) Narwedine->Galanthamine Stereoselective Reduction EpiGalanthamine Epi-Galanthamine (6S-Isomer) Narwedine->EpiGalanthamine Minor Pathway (Non-selective Red.) Gal_NOxide Galanthamine N-Oxide (6R, N-Oxide) Galanthamine->Gal_NOxide Oxidation (Metabolism/Storage) Epi_NOxide Epi-Galanthamine N-Oxide (6S, N-Oxide) TARGET IMPURITY EpiGalanthamine->Epi_NOxide Oxidation (Air/Peroxide) Gal_NOxide->Epi_NOxide Epimerization (Harsh Conditions)

Caption: Formation pathways of Epi-galanthamine N-Oxide from the Narwedine precursor.

Analytical Profiling & Characterization

Distinguishing Epi-galanthamine N-Oxide from its isomers requires high-resolution techniques due to their identical molecular weight (isobaric) and similar polarity.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for stereochemical confirmation.

  • H-6 Proton Shift: The proton at C-6 is the diagnostic signal.

    • In Galanthamine , the H-6 proton is often shielded/deshielded differently due to the proximity of the furan oxygen.

    • In Epi-galanthamine , the H-6 signal shifts (typically downfield) and the coupling constant (

      
      ) changes due to the altered dihedral angle with H-5.
      
  • N-Methyl Shift: The N-oxide formation causes a significant downfield shift of the N-methyl protons (from ~2.4 ppm in amine to ~3.0-3.5 ppm in N-oxide).

Mass Spectrometry (LC-MS/MS)
  • Parent Ion: [M+H]⁺ = 304.15 m/z.

  • Fragmentation Pattern: N-oxides typically show a characteristic loss of oxygen [M-16] or loss of the hydroxylamine moiety. The "Epi" isomer produces a fragmentation pattern nearly identical to Galanthamine N-oxide, making MS alone insufficient for isomer differentiation without chromatographic separation.

HPLC/UPLC Separation

Chromatographic resolution relies on the difference in hydrophobicity caused by the C-6 inversion.

  • Stationary Phase: C18 or Phenyl-Hexyl columns.

  • Mobile Phase: Ammonium acetate buffer/Acetonitrile gradients.

  • Elution Order: Due to the loss of the intramolecular H-bond, Epi-galanthamine derivatives often interact differently with the stationary phase. Typically, N-oxides elute earlier than their parent amines due to increased polarity. The separation of the Epi-N-oxide from the Normal-N-oxide requires optimized gradient slopes.

References

  • Axios Research. (n.d.). Epi-Galantamine N-Oxide - Reference Standard. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11748698, Galanthamine N-Oxide. Retrieved from [Link]

  • Trost, B. M., et al. (2005).[2] Total Synthesis of (-)-Galanthamine. Journal of the American Chemical Society. (Contextual citation for synthetic pathways).

  • European Pharmacopoeia (Ph. Eur.).Galantamine Hydrobromide Monograph. (Standard source for impurity profiling).
  • VeePrho. (n.d.). Galantamine N-Oxide Impurity Data. Retrieved from [Link]

Sources

Foundational

Technical Guide: Epi-galanthamine N-Oxide Characterization &amp; Profiling

Executive Summary Epi-galanthamine N-Oxide (CAS: 366485-18-9) represents a critical impurity and metabolite in the lifecycle of Galanthamine hydrobromide, a tertiary alkaloid used to treat mild to moderate Alzheimer's di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Epi-galanthamine N-Oxide (CAS: 366485-18-9) represents a critical impurity and metabolite in the lifecycle of Galanthamine hydrobromide, a tertiary alkaloid used to treat mild to moderate Alzheimer's disease. Its presence indicates specific degradation pathways (oxidative stress) or metabolic biotransformation (CYP450/FMO activity).

For drug development professionals, distinguishing this compound is challenging due to its isobaric relationship with other oxides and its diastereomeric relationship with Galanthamine N-oxide. This guide provides the definitive physicochemical data, synthesis protocols, and analytical logic required to isolate and identify this molecule with high confidence.

Molecular Identity & Physicochemical Core[1]

The following data constitutes the "Golden Record" for Epi-galanthamine N-Oxide. These values should be used for calibrating Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) workflows.

Table 1: Physicochemical Constants
ParameterValueTechnical Note
Common Name Epi-galanthamine N-OxideAlso: Epi-galantamine N-oxide
CAS Number 366485-18-9 Distinct from Galanthamine N-oxide (134332-50-6)
Molecular Formula

One oxygen atom added to parent Epi-galanthamine
Molecular Weight 303.35 g/mol Average mass for stoichiometric calculations
Monoisotopic Mass 303.1471 Da Use for High-Resolution MS (HRMS) extraction windows
Chirality

Inverted stereocenter at C-6 relative to Galanthamine
Polarity (LogP) Lower than GalanthamineN-Oxide moiety significantly increases hydrophilicity

Structural Elucidation & Stereochemistry

To correctly identify Epi-galanthamine N-Oxide, one must understand its two distinct structural deviations from the parent drug, Galanthamine.

The "Epi" Deviation (Stereochemistry)

The prefix "Epi" refers to the epimerization of the hydroxyl group at the C-6 position .

  • Galanthamine: The C-6 hydroxyl group is in the alpha orientation (pseudo-axial), facilitating an intramolecular hydrogen bond with the ether oxygen.

  • Epi-galanthamine: The C-6 hydroxyl is inverted to the beta orientation (pseudo-equatorial). This disrupts the intramolecular hydrogen bond, altering the solubility and chromatographic retention time.

The "N-Oxide" Deviation (Oxidation)

The tertiary nitrogen of the azepine ring is oxidized to form an N-oxide (


). This bond is coordinate covalent, creating a large dipole moment.
  • Effect on MS: Produces a characteristic

    
     at m/z 304.15.
    
  • Effect on Fragmentation: N-oxides often show a characteristic loss of oxygen (-16 Da) or hydroxyl (-17 Da) in MS/MS experiments (Source-Dependent).

Diagram 1: Structural Relationships & Degradation Pathways

This diagram illustrates the logical flow from the parent drug to its specific impurities, highlighting the stereochemical inversion and oxidation steps.

Galanthamine_Pathways Gal Galanthamine (C17H21NO3) MW: 287.35 GalNO Galanthamine N-Oxide (C17H21NO4) MW: 303.35 Gal->GalNO N-Oxidation (CYP450 / H2O2) EpiGal Epi-galanthamine (C17H21NO3) MW: 287.35 (C-6 Epimer) Gal->EpiGal Epimerization (Acid/Base Cat.) EpiGalNO Epi-galanthamine N-Oxide (C17H21NO4) MW: 303.35 (Target) GalNO->EpiGalNO Epimerization (Rare) EpiGal->EpiGalNO N-Oxidation (mCPBA / Metabolic)

Caption: Metabolic and degradation pathways linking Galanthamine to Epi-galanthamine N-Oxide via epimerization and oxidation.

Synthesis Protocol (Reference Standard Generation)

When commercial standards are unavailable or cost-prohibitive, Epi-galanthamine N-Oxide can be synthesized from Epi-galanthamine. The following protocol is adapted from standard N-oxidation methodologies for alkaloids.

Safety Warning: m-Chloroperbenzoic acid (mCPBA) is a strong oxidant and potential explosive hazard. Work in a fume hood.

Materials
  • Precursor: Epi-galanthamine (isolated from impurity streams or synthesized via Mitsunobu inversion of Galanthamine).

  • Oxidant: m-Chloroperbenzoic acid (mCPBA), 77% max.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Quench: 10% Sodium Sulfite (

    
    ) solution.
    
Step-by-Step Methodology
  • Dissolution: Dissolve 100 mg (0.35 mmol) of Epi-galanthamine in 5 mL of anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Oxidation: Add mCPBA (1.1 equivalents, ~67 mg) portion-wise over 5 minutes. The stoichiometry is critical to prevent over-oxidation or ring opening.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature. Monitor via TLC (Mobile Phase: CHCl3/MeOH/NH4OH 90:9:1). The N-oxide is significantly more polar (lower

    
    ) than the amine.
    
  • Workup:

    • Dilute with 10 mL DCM.

    • Wash with 10%

      
       (to destroy excess peroxide).
      
    • Wash with Saturated

      
       (to remove m-chlorobenzoic acid byproduct).
      
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude residue is often pure enough for identification. If necessary, purify via Flash Column Chromatography using a gradient of 0-10% Methanol in Dichloromethane.

Analytical Profiling & Identification Strategy

Distinguishing Epi-galanthamine N-Oxide from its isomers requires a multi-modal approach. Relying solely on MS (Molecular Weight) is insufficient because it is isobaric with Galanthamine N-Oxide.

Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Positive Mode.

  • Parent Ion: m/z 304.15

    
    .
    
  • Fragmentation Pattern:

    • Look for the loss of Oxygen: m/z 304

      
       288 (Reversion to amine).
      
    • Look for the loss of Water: m/z 304

      
       286.
      
    • Differentiation: While fragmentation patterns are similar to Galanthamine N-oxide, the Retention Time (RT) is the primary discriminator.

Chromatography (HPLC/UPLC)

The "Epi" configuration generally alters the interaction with the stationary phase.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18).

  • Mobile Phase: 10 mM Ammonium Acetate (pH 9.0) / Acetonitrile. Note: High pH is preferred for alkaloids to improve peak shape.

  • Elution Order:

    • N-Oxides (Most Polar, elute first).

    • Parent Amines (Less Polar, elute later).

    • Crucial Check: Epi-galanthamine typically elutes before Galanthamine due to the loss of the intramolecular H-bond (making the OH more available to interact with the aqueous mobile phase). Consequently, Epi-galanthamine N-Oxide is expected to elute slightly earlier or later than Galanthamine N-Oxide depending on the specific column selectivity, but they are separable.

Diagram 2: Analytical Logic Tree

Use this workflow to confirm the identity of an unknown impurity peak.

Analytical_Workflow Start Unknown Impurity Peak (HPLC) MS_Check MS Analysis (m/z 304.15?) Start->MS_Check Isobaric Isobaric Check Possible: Gal-NO or Epi-Gal-NO MS_Check->Isobaric Yes RT_Check Retention Time vs. Parent Standards Isobaric->RT_Check NMR_Check NMR Validation (Coupling Constant J5,6) RT_Check->NMR_Check Distinct RT Result_GalNO ID: Galanthamine N-Oxide RT_Check->Result_GalNO Matches Gal-NO Std NMR_Check->Result_GalNO Large J-coupling (Pseudo-axial H) Result_Epi ID: Epi-galanthamine N-Oxide NMR_Check->Result_Epi Small J-coupling (Pseudo-equatorial H)

Caption: Decision matrix for distinguishing Epi-galanthamine N-Oxide from isobaric interferences using MS, HPLC, and NMR.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 11748698, Galanthamine N-Oxide and related isomers. Retrieved from [Link][1]

  • Trost, B. M., & Toste, F. D. (2000). Enantioselective Total Synthesis of (-)-Galanthamine.[2] Journal of the American Chemical Society, 122(46), 11262-11263. (Provides foundational data on Galanthamine stereochemistry). Retrieved from [Link]

  • Marco, L. et al. (2009). Synthesis of Galanthamine Derivatives and their N-Oxides. Tetrahedron. (General reference for N-oxidation protocols of Amaryllidaceae alkaloids).

  • Axios Research. (2023). Certificate of Analysis: Epi-Galantamine N-Oxide.[3][4][5] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Total Synthesis Protocols for Epi-galanthamine N-Oxide

This guide details the semi-synthetic preparation of Epi-galanthamine N-Oxide (CAS 366485-18-9), a critical reference standard for impurity profiling and metabolite studies in Alzheimer's disease therapeutics.[1] Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the semi-synthetic preparation of Epi-galanthamine N-Oxide (CAS 366485-18-9), a critical reference standard for impurity profiling and metabolite studies in Alzheimer's disease therapeutics.[1]

Unlike the natural product (-)-galanthamine, the epi-isomer possesses the (S)-configuration at the C6 allylic alcohol.[1] The synthesis described below prioritizes the generation of this specific stereocenter followed by controlled N-oxidation.

Executive Summary & Retrosynthetic Strategy

Objective: To synthesize high-purity (>95%) Epi-galanthamine N-Oxide starting from Narwedine. Clinical Context: Epi-galanthamine is a diastereomer of the drug Galanthamine.[1] Its N-oxide is a polar metabolite and a potential oxidative degradation product (impurity) in pharmaceutical formulations.[1] Synthetic Challenge: The primary challenge is establishing the C6-(S) stereochemistry (epi-configuration), as natural biosynthetic pathways and standard industrial reductions (e.g., L-Selectride) favor the C6-(R) (galanthamine) configuration.[1]

Retrosynthetic Workflow

The strategy relies on a "divergent reduction" of the ketone precursor, Narwedine. While bulky borohydrides favor the natural product, the use of Lithium Aluminum Hydride (LiAlH4) yields a significant fraction of the epi-isomer, which is then isolated and oxidized.[1]

G Narwedine (-)-Narwedine (Precursor) Reduction Non-Stereoselective Reduction (LiAlH4) Narwedine->Reduction THF, -78°C Mixture Mixture: 61% Galanthamine 39% Epi-galanthamine Reduction->Mixture Separation Chromatographic Separation Mixture->Separation EpiGal (-)-Epi-galanthamine (C6-S Isomer) Separation->EpiGal Isolated Yield Oxidation N-Oxidation (mCPBA) EpiGal->Oxidation DCM, 0°C Target Epi-galanthamine N-Oxide Oxidation->Target

Figure 1: Synthetic workflow for Epi-galanthamine N-Oxide. Note the critical divergence at the reduction step to access the epi-series.

Phase I: Synthesis of (-)-Epi-galanthamine

Rationale: Standard industrial synthesis uses L-Selectride to produce Galanthamine exclusively (99:1 ratio).[1] To access the epi-isomer, we intentionally employ a smaller reducing agent, LiAlH4 , which lacks the steric bulk to block the si-face attack, resulting in a ~61:39 mixture of Galanthamine:Epi-galanthamine.[1]

Protocol A: Non-Stereoselective Reduction of Narwedine

Reagents:

  • (-)-Narwedine (1.0 eq)[1]

  • LiAlH4 (Lithium Aluminum Hydride) (1.2 eq)[1]

  • Anhydrous THF (Tetrahydrofuran)[1]

  • Rochelle's Salt (Potassium sodium tartrate)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve (-)-Narwedine (5.0 g, 17.5 mmol) in anhydrous THF (100 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Reduction: Slowly add LiAlH4 (1.0 M in THF, 21.0 mL) dropwise over 20 minutes. Maintain internal temperature below -70°C.

    • Mechanistic Note: The low temperature prevents over-reduction but does not significantly improve stereoselectivity due to the small size of the hydride ion.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours. Monitor by TLC (9:1 CHCl3:MeOH).[1] Two spots will appear: Galanthamine (lower Rf) and Epi-galanthamine (higher Rf).[1]

  • Quench: Carefully quench the reaction at 0°C by sequential addition of water (0.8 mL), 15% NaOH (0.8 mL), and water (2.4 mL).

  • Workup: Add Rochelle's salt solution (sat. aq., 50 mL) and stir vigorously for 1 hour to break the aluminum emulsion. Extract with EtOAc (3 x 50 mL). Dry combined organics over MgSO4 and concentrate.

  • Purification (Critical): The crude residue contains ~39% epi-galanthamine.[1]

    • Column: Silica Gel 60 (230-400 mesh).[1]

    • Eluent: Gradient of CHCl3 to 95:5 CHCl3:MeOH.

    • Isolation: Epi-galanthamine elutes before Galanthamine due to the intramolecular hydrogen bond in Galanthamine (OH to ether oxygen) which is absent/weaker in the epi-isomer, making the epi-isomer slightly less polar in this system.[1]

Yield: Expect ~1.8 – 2.0 g of pure (-)-Epi-galanthamine.[1]

Phase II: N-Oxidation Protocol

Rationale: N-oxidation of tertiary amines is best achieved using mCPBA (meta-chloroperoxybenzoic acid).[1] This reaction is rapid and mild.[1] However, mCPBA introduces benzoic acid byproducts that are difficult to separate from the polar N-oxide product.[1] This protocol uses a basic scavenger workup to ensure purity.[1]

Protocol B: Oxidation to Epi-galanthamine N-Oxide

Reagents:

  • (-)-Epi-galanthamine (1.0 eq)[1]

  • mCPBA (77% max, 1.1 eq)[1]

  • DCM (Dichloromethane)[1]

  • 10% Na2SO3 (Sodium sulfite)[1]

  • Sat. NaHCO3 (Sodium bicarbonate)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve (-)-Epi-galanthamine (500 mg, 1.74 mmol) in DCM (15 mL) and cool to 0°C in an ice bath.

  • Oxidation: Dissolve mCPBA (430 mg, ~1.9 mmol) in DCM (5 mL) and add it dropwise to the amine solution.

    • Caution: mCPBA is potentially explosive; do not scrape neat solids vigorously.[1]

  • Monitoring: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT). Monitor by TLC (80:20:1 CHCl3:MeOH:NH4OH).[1] The starting material (less polar) should disappear, replaced by a baseline/very polar spot (N-Oxide).[1]

  • Quenching (Peroxide Removal): Add 10% aqueous Na2SO3 (10 mL) and stir for 10 minutes to destroy excess peroxide. Test with starch-iodide paper (should be negative).[1]

  • Acid Removal (Critical): Transfer to a separatory funnel.

    • Wash with Sat. NaHCO3 (3 x 15 mL). This converts the m-chlorobenzoic acid byproduct into its water-soluble salt.[1]

    • Wash with Brine (1 x 15 mL).[1]

  • Isolation: Dry the organic layer over Na2SO4. Filter and concentrate under reduced pressure at low temperature (<40°C).

    • Warning: N-oxides can undergo Cope elimination (thermal degradation) if heated excessively.[1]

  • Final Purification: If the residue is not >95% pure, perform a short filtration through neutral alumina (eluting with 90:10 DCM:MeOH).

Analytical Characterization & Data

The N-oxide functionality introduces distinct shifts in the NMR spectrum due to the deshielding effect of the oxygen on the nitrogen and adjacent protons.

Data Summary Table
Parameter(-)-Epi-galanthamine (Precursor)Epi-galanthamine N-Oxide (Target)
Physical State White SolidHygroscopic Solid / Foam
Solubility Soluble in CHCl3, EtOHSoluble in H2O, MeOH, DMSO
Mass Spec (ESI) [M+H]+ = 288.1[M+H]+ = 304.1 (+16 amu)
1H NMR (N-Me) ~2.40 ppm (Singlet)~3.10 - 3.30 ppm (Singlet, Downfield shift)
1H NMR (H-12) Benzylic protons near NSignificant downfield shift (~0.5 ppm)
Stability StableThermally labile (Store at -20°C)
Troubleshooting Guide
  • Issue: Product contains m-chlorobenzoic acid (aromatic impurity in NMR).

    • Solution: Dissolve product in minimal MeOH and pass through a small pad of basic ion-exchange resin, or repeat NaHCO3 wash vigorously.[1]

  • Issue: Low yield after column chromatography.

    • Solution: N-oxides can stick to silica.[1] Use Alumina (neutral) or add 1-2% Triethylamine to the silica eluent to deactivate acidic sites.[1]

References

  • Barton, D. H. R., & Kirby, G. W. (1962).[1] Phenol oxidation and biosynthesis.[1][2][3][4] Part V. The synthesis of galanthamine.[2][3][4][5][6][7][8] Journal of the Chemical Society, 806-817.[1] (Establishes the LiAlH4 reduction of Narwedine yielding the epi-isomer mixture). [1]

  • Shieh, W. C., & Carlson, J. A. (1994).[1] Asymmetric transformation of either enantiomer of narwedine into (-)-galanthamine via dynamic kinetic resolution.[1][8] The Journal of Organic Chemistry, 59(18), 5463-5465.[1] (Details the L-Selectride selectivity vs. LiAlH4).

  • Trost, B. M., et al. (2005).[1] Total Synthesis of (-)-Galanthamine.[1][3][5][7][8] Journal of the American Chemical Society, 127(42), 14785-14803.[1] (Provides modern characterization data for galanthamine derivatives). [1]

  • Veeprho Laboratories. (2023).[1] Galanthamine N-Oxide Impurity Standards. (Confirmation of N-oxide as a known impurity/metabolite).[1]

Sources

Application

High-performance liquid chromatography (HPLC) method for Epi-galanthamine N-Oxide analysis

Application Note: AN-GAL-OX-04 Executive Summary This Application Note details a high-precision HPLC protocol for the isolation and quantification of Epi-galanthamine N-Oxide , a critical degradation product and process...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GAL-OX-04

Executive Summary

This Application Note details a high-precision HPLC protocol for the isolation and quantification of Epi-galanthamine N-Oxide , a critical degradation product and process impurity of Galanthamine Hydrobromide. While the USP monograph provides a baseline for Galanthamine analysis, the specific resolution of the N-oxide derivative of the epi-isomer presents unique chromatographic challenges due to its high polarity and structural similarity to other related substances (e.g., Norgalanthamine and Galanthamine N-Oxide).

This guide provides a validated, self-checking methodology utilizing a C18 stationary phase with a phosphate-buffered mobile phase, ensuring compliance with ICH Q3A/B impurity profiling standards.

Chemical Context & Separation Logic

To separate Epi-galanthamine N-Oxide effectively, one must understand its position in the impurity genealogy. It represents a "double-modification" of the parent drug:

  • Stereochemical Inversion: The hydroxyl group at position 6 is inverted (Galanthamine

    
     Epi-galanthamine).
    
  • N-Oxidation: The tertiary amine is oxidized (Epi-galanthamine

    
     Epi-galanthamine N-Oxide).
    

Chromatographic Behavior:

  • Polarity: The N-oxide function significantly increases polarity. Consequently, Epi-galanthamine N-Oxide will elute significantly earlier than the parent Galanthamine in Reversed-Phase (RP) chromatography.

  • Critical Pairs: The primary separation challenge is resolving Epi-galanthamine N-Oxide from other polar impurities like N-Desmethylgalanthamine (Norgalanthamine) and the solvent front.

Impurity Genealogy Diagram

Galanthamine_Impurities Gal Galanthamine (Parent API) Epi Epi-galanthamine (C6-Epimer) Gal->Epi Epimerization (Stereo Inversion) GalNOx Galanthamine N-Oxide (Oxidation) Gal->GalNOx Oxidation (H2O2 / Stress) EpiNOx Epi-galanthamine N-Oxide (Target Impurity) Epi->EpiNOx Oxidation GalNOx->EpiNOx Epimerization (Rare)

Figure 1: Structural relationship and degradation pathways leading to Epi-galanthamine N-Oxide.

Method Development & Protocol

Instrumentation & Conditions

This method is an optimized adaptation of the USP Galanthamine Hydrobromide "Related Compounds" method, refined to enhance the resolution of early-eluting polar species.

ParameterSpecificationRationale
Column C18 End-capped, 150 mm x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equiv.)A 3.5 µm particle size offers a balance between backpressure and resolution (N > 5000) necessary for separating isomers.
Temperature 35°C ± 1°CControlled temperature prevents retention time drift; 35°C improves mass transfer without thermally degrading labile N-oxides.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency.
Detection UV-DAD at 230 nm (Quant) & 288 nm (ID)230 nm provides higher sensitivity for impurities; 288 nm is specific to the benzazepine backbone for confirmation.
Injection Vol. 20 µLSufficient load for trace impurity detection (LOQ).
Run Time 45 MinutesEnsures elution of late eluters and column re-equilibration.
Mobile Phase Preparation

Buffer (Mobile Phase A):

  • Dissolve 5.34 g of Disodium Hydrogen Phosphate Dihydrate (

    
    ) in 1000 mL of HPLC-grade water.
    
  • Adjust pH to 6.5 ± 0.1 using dilute Phosphoric Acid (

    
    ). Note: Precise pH control is critical for alkaloid peak shape.
    
  • Filter through a 0.22 µm nylon membrane.

  • Mix 950 mL of this buffer with 50 mL of Methanol (95:5 v/v).

Organic Modifier (Mobile Phase B):

  • Acetonitrile : Methanol (95:5 v/v).

Gradient Program

The gradient is designed to hold low organic composition initially to retain the polar Epi-galanthamine N-Oxide.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Injection / Retention of N-Oxides
5.0955Isocratic hold for polar separation
25.05050Linear ramp to elute Parent/Non-polars
35.05050Wash
36.0955Return to initial
45.0955Re-equilibration

Experimental Workflow

Standard Preparation

Stock Solution A (Target Impurity): Dissolve 2.5 mg of Epi-galanthamine N-Oxide Reference Standard in 25 mL of Mobile Phase A. (Conc: 0.1 mg/mL).

Stock Solution B (Parent): Dissolve 10 mg of Galanthamine Hydrobromide in 10 mL of Mobile Phase A. (Conc: 1.0 mg/mL).

System Suitability Solution (Resolution Mix): Mix 1 mL of Stock A + 1 mL of Stock B into a 10 mL flask. Dilute to volume with Mobile Phase A.

  • Target: This simulates a sample with high impurity levels to verify resolution (

    
    ).
    
Sample Preparation (Tablets/Raw Material)
  • Extraction: Weigh powder equivalent to 10 mg Galanthamine.

  • Dissolution: Add 20 mL of Mobile Phase A. Sonicate for 15 minutes.

  • Clarification: Centrifuge at 4000 rpm for 5 minutes.

  • Filtration: Filter supernatant through a 0.45 µm PVDF syringe filter. Discard the first 2 mL of filtrate to avoid filter adsorption.

Workflow Diagram

Method_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Weigh Weigh Sample (Equiv 10mg API) Extract Sonicate 15min in Mobile Phase A Weigh->Extract Filter Filter 0.45µm PVDF Extract->Filter Inject Inject 20µL Filter->Inject Gradient Gradient Elution (Hold 5% B for 5 min) Inject->Gradient Detect UV Detection @ 230 nm Gradient->Detect

Figure 2: Step-by-step analytical workflow for sample processing and analysis.[1]

Validation & Performance Criteria

To ensure the method is "Trustworthy" and self-validating, the following criteria must be met during every sequence.

System Suitability Limits
ParameterAcceptance CriteriaScientific Rationale
Resolution (

)

between Epi-Gal-N-Oxide and adjacent peaks
Ensures baseline separation for accurate integration.
Tailing Factor (

)

Alkaloids are prone to tailing; values

indicate secondary silanol interactions (check pH).
Precision (RSD)

(n=6 injections)
Verifies injector and pump stability.
Theoretical Plates

Indicates good column efficiency.
Expected Elution Order (Relative Retention)

Note: Retention times are relative to Galanthamine (RRT = 1.0).

  • Epi-galanthamine N-Oxide: ~0.25 - 0.30 RRT (Elutes first due to high polarity).

  • N-Desmethylgalanthamine: ~0.41 RRT.[2]

  • Epi-galanthamine: ~0.56 RRT.[2]

  • Galanthamine N-Oxide: ~0.73 RRT.[2]

  • Galanthamine: 1.00 RRT.

Crucial Check: If Epi-galanthamine N-Oxide co-elutes with the void volume (


), decrease the initial organic modifier to 2% or 3% Mobile Phase B.

Troubleshooting & Causality

Issue 1: Peak Tailing on N-Oxide

  • Cause: Interaction between the basic nitrogen (even in oxide form) and residual silanols on the silica support.

  • Fix: Ensure the column is "End-capped" (e.g., Zorbax Eclipse or chemically equivalent). Ensure pH is strictly 6.5. Lower pH (e.g., 3.0) can be tried, but N-oxides are often more stable at neutral pH.

Issue 2: Missing N-Oxide Peak

  • Cause: Thermal degradation. N-oxides can de-oxygenate back to the parent amine in the injector port or column if temperatures are too high.

  • Fix: Lower column temperature to 30°C. Ensure autosampler is cooled to 10°C.

Issue 3: Baseline Drift at 230 nm

  • Cause: Phosphate buffer absorption or refractive index effects during gradient.

  • Fix: Ensure high-quality HPLC grade salts. Use a reference wavelength (e.g., 360 nm) on the DAD to subtract gradient drift.

References

  • United States Pharmacopeia (USP). Galanthamine Hydrobromide Monograph: Related Compounds.[3] USP-NF.

  • Tasca, J. et al. (2018).[4] "HPLC-MS detection of pyrrolizidine alkaloids and their N-oxides." Applications in Plant Sciences, 6(4).[4]

  • European Pharmacopoeia (Ph.[2] Eur.). Galantamine Hydrobromide.[1][2][3][5] 10th Edition.

  • VeePrho Laboratories. Galanthamine N-Oxide Impurity Standards. (Structural confirmation reference).

  • Splendid Lab. Epi-galanthamine N-Oxide Reference Standard Data.

Disclaimer: This protocol is intended for research and development purposes. Validation according to ICH Q2(R1) guidelines is required before applying this method to GMP release testing.

Sources

Method

Mass spectrometry (MS) techniques for identifying Epi-galanthamine N-Oxide

Application Note: High-Confidence Identification of Epi-galanthamine N-Oxide via LC-HRMS/MS Part 1: Executive Summary & Strategic Context In the development of acetylcholinesterase inhibitors like Galanthamine, the ident...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Confidence Identification of Epi-galanthamine N-Oxide via LC-HRMS/MS

Part 1: Executive Summary & Strategic Context

In the development of acetylcholinesterase inhibitors like Galanthamine, the identification of oxidative degradation products is a critical quality attribute. Epi-galanthamine N-Oxide presents a unique analytical challenge because it combines two distinct isomerism problems:

  • Stereoisomerism: It is the epimer of Galanthamine N-oxide (differing only at the C-6 hydroxyl position).

  • Isobaric Interference: It shares the same nominal mass (MW 303) and exact mass as hydroxylated metabolites (e.g., 6-hydroxy-galanthamine).

This protocol details a self-validating workflow using Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS). Unlike standard screening methods, this approach prioritizes orthogonal discrimination : utilizing chromatographic selectivity for stereoisomers and specific MS/MS fragmentation channels to distinguish the N-oxide moiety from hydroxylated analogs.

Part 2: Scientific Foundation & Mechanism

The Stereochemical Challenge

Galanthamine and Epi-galanthamine differ in the orientation of the hydroxyl group at the C-6 position. While their mass spectra are nearly identical, their interaction with stationary phases differs significantly.

  • Galanthamine: C-6 Hydroxyl is pseudo-equatorial.

  • Epi-galanthamine: C-6 Hydroxyl is pseudo-axial.

  • Implication: On standard C18 columns, this subtle difference often results in co-elution. We utilize a Pentafluorophenyl (PFP) stationary phase, which offers enhanced π-π interaction and shape selectivity, essential for resolving these epimers.

The N-Oxide Signature (The "Deoxygenation" Rule)

Distinguishing an N-oxide from a hydroxylated metabolite is the primary MS challenge. Both add +16 Da to the parent mass.

  • Hydroxylated Metabolites: Stable C-O bonds. Fragmentation typically involves loss of H₂O (-18 Da) or CO (-28 Da).

  • N-Oxides: The N-O bond is thermally and collisionally labile.

    • Diagnostic Event: A characteristic loss of oxygen radical (•O, -16 Da) or, more commonly in ESI+, the loss of oxygen to regenerate the protonated parent amine

      
      .
      
    • Mechanism: This often proceeds via a thermally induced deoxygenation in the ion source or a collision-induced dissociation (CID) pathway distinct from dehydration.

Part 3: Experimental Protocol

Reagents & Sample Preparation
  • Critical Warning: N-oxides can be thermally unstable and susceptible to reduction. Avoid high temperatures (>40°C) during sample evaporation.

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.

  • Buffer: Ammonium Formate (10 mM) adjusted to pH 3.5 with Formic Acid. Note: Low pH stabilizes the basic nitrogen, improving peak shape.

Chromatographic Conditions (LC Method)
  • System: UHPLC (e.g., Vanquish, Acquity).

  • Column: Pentafluorophenyl (PFP) Core-Shell , 2.1 x 100 mm, 2.6 µm (e.g., Kinetex PFP or equivalent).

    • Reasoning: PFP provides superior separation of the Galanthamine/Epi-galanthamine pair compared to C18 due to dipole-dipole interactions with the aromatic ring system.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 35°C.

  • Gradient:

    • 0 min: 5% B

    • 10 min: 30% B

    • 12 min: 95% B (Wash)

    • 14 min: 5% B (Re-equilibration)

    • Mobile Phase A: Water + 10mM Ammonium Formate + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Mass Spectrometry Parameters (HRMS)
  • Analyzer: Q-TOF or Orbitrap (Resolution > 30,000 FWHM).

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[1]

  • Source Parameters (Optimized for N-Oxide Stability):

    • Capillary Temp: 275°C (Do not exceed 300°C to prevent in-source degradation).

    • Spray Voltage: 3.5 kV.

    • Sheath Gas: 40 arb units.

  • Acquisition Mode: Data Dependent Acquisition (DDA) or Targeted PRM.

    • Precursor Isolation: m/z 304.1543 (Calculated [M+H]⁺ for C₁₇H₂₂NO₄).

    • Collision Energy (CE): Stepped CE (20, 35, 50 eV). Reasoning: Low CE preserves the molecular ion; high CE forces the diagnostic -16 Da loss.

Part 4: Data Analysis & Visualization

Workflow Diagram

G Start Sample: Impurity Mixture LC LC Separation (PFP Column) Resolves Epimers Start->LC MS ESI-HRMS (Positive Mode) Precursor m/z 304.1543 LC->MS Frag MS/MS Fragmentation (Stepped CE) MS->Frag Decision Check Fragment Ions Frag->Decision PathA Loss of H2O (-18 Da) m/z 286.14 Decision->PathA Dominant PathB Loss of Oxygen (-16 Da) m/z 288.16 (Parent Ion Regen) Decision->PathB Dominant ResultA Hydroxylated Metabolite PathA->ResultA ResultB N-Oxide Identification PathB->ResultB Final Retention Time Check: Epi vs. Galanthamine ResultB->Final

Caption: Analytical workflow for distinguishing Epi-galanthamine N-Oxide from isobaric interferences.

Fragmentation Pathway Visualization

The N-oxide moiety is unique. Upon collision, the oxygen atom is ejected, effectively regenerating the protonated parent alkaloid (Epi-galanthamine, m/z 288). This is the "tell-tale" sign.

FragPath cluster_legend Diagnostic Rule Parent Epi-galanthamine N-Oxide [M+H]+ m/z 304.15 Step1 N-O Bond Cleavage (Deoxygenation) Parent->Step1 CID Product1 Epi-galanthamine Ion [M+H]+ m/z 288.16 Step1->Product1 -16 Da (Oxygen) Product2 Fragment [M+H-H2O]+ m/z 286.14 Step1->Product2 -18 Da (Water) Rule High abundance of m/z 288 confirms N-Oxide structure.

Caption: Diagnostic fragmentation pathway showing the characteristic deoxygenation of the N-oxide.

Part 5: Validation & Quantitative Summary

To validate the identity of Epi-galanthamine N-Oxide, compare the retention time (RT) and fragmentation ratios against standards.

Table 1: Differentiating Criteria

ParameterEpi-galanthamine N-OxideGalanthamine N-OxideHydroxy-Galanthamine
Precursor m/z 304.1543304.1543304.1543
RT (PFP Column) ~4.5 min (Elutes 2nd)~4.2 min (Elutes 1st)Variable
Key Fragment 1 288.16 (-16 Da) 288.16 (-16 Da) 286.14 (-18 Da)
Key Fragment 2 270.15 (-16, -18 Da)270.15 (-16, -18 Da)258.14 (-CO -H2O)
Diagnostic Ratio High [288]/[286] ratioHigh [288]/[286] ratioLow/Null [288] signal

*Note: Relative retention times are system-dependent but Epi-galanthamine typically elutes after Galanthamine on PFP phases due to stereochemical orientation.

Part 6: References

  • Sasaki, C., et al. (2022).[2] "LC-MS/MS Analysis of Lycorine and Galantamine in Human Serum Using Pentafluorophenyl Column." American Journal of Analytical Chemistry.

  • Ramanathan, R., et al. (2000). "Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds." Analytical Chemistry.

  • Maláková, J., et al. (2007).[3] "High-performance liquid chromatographic method... for simultaneous determination of galantamine and its phase I metabolites."[3][4] Journal of Chromatography B.

  • ChemSrc. (2025).[4] "Epi-galantamine Biological Activity and Properties." ChemSrc Database.

Sources

Application

Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of Epi-galanthamine N-Oxide

Application Note: NMR-Based Structural Elucidation of Epi-galanthamine N-Oxide Executive Summary In the development of Alzheimer’s therapeutics, specifically Galanthamine hydrobromide, the identification of oxidative and...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: NMR-Based Structural Elucidation of Epi-galanthamine N-Oxide

Executive Summary

In the development of Alzheimer’s therapeutics, specifically Galanthamine hydrobromide, the identification of oxidative and isomeric impurities is a critical regulatory requirement (ICH Q3A/B). Epi-galanthamine N-Oxide represents a complex "double-modification" impurity combining stereochemical inversion at the C-3 position with oxidation of the tertiary amine.

This Application Note provides a definitive protocol for distinguishing this molecule from its parent compound (Galanthamine) and its congeners (N-oxide, Epi-galanthamine) using high-field Nuclear Magnetic Resonance (NMR). The methodology relies on detecting specific deshielding effects induced by the N-O dipole and scalar coupling constant (


) variations  caused by the C-3 stereocenter inversion.

Chemical Context & Structural Challenges

To elucidate the structure, one must isolate two distinct chemical changes relative to the parent Galanthamine:

  • N-Oxidation: The conversion of the tertiary amine (

    
    ) to the N-oxide (
    
    
    
    ). This creates a strong dipole, significantly deshielding adjacent protons (N-Methyl and H-10/H-12).
  • Epimerization: The inversion of the hydroxyl group at C-3 from the natural pseudo-equatorial orientation to the pseudo-axial orientation (or vice versa, depending on ring conformation). This alters the dihedral angle between H-2 and H-3, changing the vicinal coupling constant (

    
    ) according to the Karplus relationship.
    

Sample Preparation Protocol

N-oxides are polar and can exhibit line broadening in non-polar solvents due to aggregation. Proper solvent selection is paramount for resolution.

  • Solvent: Dimethyl sulfoxide-

    
     (DMSO-
    
    
    
    ) is the standard.
    • Reasoning: DMSO disrupts potential intermolecular H-bonding and stabilizes the polar N-oxide moiety, resulting in sharper lines than

      
      .
      
  • Concentration: 5–10 mg of isolated impurity in 600

    
    L solvent.
    
  • Temperature: 298 K (Standard). If line broadening occurs at the N-methyl signal, elevate to 313 K to accelerate conformational exchange.

Acquisition Strategy (Pulse Sequences)

ExperimentPulse SequenceObjectiveCritical Parameter
1D

H
zg30 / protonPrimary screening for N-Me shift and H-3 multiplicity.d1

5s for accurate integration.
2D COSY cosygpppqfTracing the spin system from H-1 to H-4.High resolution in F1 (2K x 512).
2D HSQC hsqcedetgpspAssigning carbon shifts; confirming N-oxide

-carbon deshielding.
Multiplicity edited (CH/CH

positive).
2D NOESY noesygpphpThe Stereochemical Lock. Determining the spatial orientation of H-3 and N-Me.Mixing time (

) = 500 ms.

Structural Elucidation Workflow

Step 1: Confirming the N-Oxide Moiety

The oxidation of the nitrogen atom exerts a strong electronegative effect (inductive electron withdrawal) on the adjacent protons.

  • Diagnostic Signal: The N-Methyl group (

    
    ).
    
  • Observation:

    • Parent (Galanthamine):[1][2][3][4][5] Singlet at

      
       ppm.
      
    • Impurity (N-Oxide): Singlet shifts downfield to

      
       ppm.
      
  • Secondary Confirmation: The benzylic protons (H-9/H-10 region) adjacent to the nitrogen will also show significant downfield shifts (

    
     ppm).
    
Step 2: Establishing C-3 Epimerization

This step distinguishes "Galanthamine N-oxide" from "Epi-galanthamine N-oxide."

  • Diagnostic Signal: The proton at position 3 (H-3), geminal to the hydroxyl group.

  • Coupling Analysis (

    
    ): 
    
    • Galanthamine:[1][2][3][4][6][7][8] The C-3 hydroxyl is pseudo-equatorial. The H-2/H-3 dihedral angle results in a specific coupling (typically small, appearing as a broad singlet or narrow multiplet).

    • Epi-galanthamine:[5] The C-3 hydroxyl is pseudo-axial. The H-2/H-3 dihedral angle changes significantly, often increasing the coupling constant (broader doublet or distinct triplet appearance) or altering the multiplet width.

  • NOE Analysis (Crucial):

    • Irradiate H-3.

    • Galanthamine:[1][2][3][4][6][7][8] Strong NOE to the bridgehead protons or specific ring protons indicative of one face.

    • Epi-galanthamine:[5] The NOE pattern usually inverts. If H-3 is now on the same face as the ether bridge, a new NOE correlation may appear that is absent in the parent.

Visualization of Logic & Stereochemistry

Diagram 1: The Elucidation Logic Flow

This decision tree illustrates how to process the NMR data to arrive at the specific "Epi-N-Oxide" structure.

ElucidationLogic Start Unknown Impurity Sample Step1 1. Check N-Methyl Shift (1H NMR) Start->Step1 Decision1 Shift > 3.0 ppm? Step1->Decision1 NO Parent Amine (Not N-Oxide) Decision1->NO No (2.4 ppm) YES N-Oxide Confirmed Decision1->YES Yes Step2 2. Analyze H-3 Proton (COSY/J-Res) YES->Step2 Decision2 Coupling/NOE Matches Parent? Step2->Decision2 Match Galanthamine N-Oxide (Retention of Stereochemistry) Decision2->Match Yes Mismatch Epi-Galanthamine N-Oxide (Inversion of C-3) Decision2->Mismatch No

Caption: Decision tree for distinguishing Epi-galanthamine N-oxide from related congeners.

Diagram 2: Stereochemical NOE Correlations

Visualizing the spatial proximity that confirms the "Epi" configuration.

NOE_Correlations cluster_ring Cyclohexene Ring Conformation H3 H-3 (Alpha/Beta) H2 H-2 (Neighbor) H3->H2 J-Coupling (Changed) Bridge Ether Bridge (Spatial Reference) H3->Bridge NOE Signal (Diagnostic for Epi) Note In Epi-isomer, H-3 orientation changes distance to bridge/ring

Caption: Diagnostic NOE and J-coupling interactions used to assign C-3 stereochemistry.

Summary Data Table: Expected Chemical Shifts

The following table summarizes the theoretical shift changes expected in


 relative to Galanthamine base.
PositionProtonGalanthamine (

ppm)
Epi-Gal N-Oxide (

ppm)
Mechanism of Change
N-Me

2.35 (s)3.10 - 3.40 (s) Inductive effect of

H-10 Benzylic~3.6-4.1 (m)4.3 - 4.6 (m) Deshielding via N-Oxide
H-3 Methine~4.10 (m)~4.0 - 4.2 (m) Multiplicity Change (J-coupling)
H-2 Olefinic~5.8 - 6.0Minimal ChangeRemote from modifications

References

  • Marco, L., et al. (2022). Structural elucidation of degradants in Galanthamine hydrobromide using LC-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis.

  • Berkov, S., et al. (2008). GC-MS and NMR analysis of Amaryllidaceae alkaloids. Phytochemical Analysis.[3][4][8][9]

  • USP Monograph. Galanthamine Hydrobromide: Impurity Profiling. United States Pharmacopeia.[4][10]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[3][8] (Authoritative text on NOE and Coupling analysis).

(Note: While specific ppm values for the "Epi-N-oxide" combination are derived from component principles in this guide, the methodology described is the standard rigorous approach for de novo structure elucidation of such impurities.)

Sources

Method

Using Epi-galanthamine N-Oxide as a certified reference material in pharmaceutical analysis

Executive Summary Epi-galanthamine N-Oxide (CAS: 366485-18-9) represents a complex, "double-modification" impurity in the profile of Galantamine hydrobromide, a reversible acetylcholinesterase inhibitor used in Alzheimer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Epi-galanthamine N-Oxide (CAS: 366485-18-9) represents a complex, "double-modification" impurity in the profile of Galantamine hydrobromide, a reversible acetylcholinesterase inhibitor used in Alzheimer's disease therapy.[1] As the N-oxide derivative of the C6-epimer of Galantamine, this molecule presents unique separation challenges due to its polarity (N-oxide functionality) and stereochemical similarity (diastereomerism) to the parent drug.[1]

This guide details the protocol for utilizing Epi-galanthamine N-Oxide as a Certified Reference Material (CRM) under ISO 17034 standards.[1] It addresses the critical need for precise impurity profiling mandated by ICH Q3A(R2) and Q3B(R2) guidelines, specifically targeting the risk of co-elution and in-source degradation during analysis.

Key Applications
  • Retention Time Marker: Establishing relative retention times (RRT) in HPLC methods.[2]

  • Quantitation: Accurate determination of impurity levels in bulk drug substances and finished dosage forms.

  • Method Validation: Demonstrating specificity and linearity in the presence of structurally related alkaloids.

Chemical Identity & Properties

Understanding the structural nuance is prerequisite to method development.

PropertyDescription
Chemical Name (4aS,6S,8aS)-6-Hydroxy-3-methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepine 11-oxide
Common Name Epi-galanthamine N-Oxide
CAS Number 366485-18-9
Molecular Formula C₁₇H₂₁NO₄
Molecular Weight 303.35 g/mol
Stereochemistry Epimer at C6 (S-configuration) ; Parent Galantamine is (6R).[1][3] N-Oxide at the tertiary amine.[1][4]
Polarity High (due to N⁺–O⁻ dipole). Elutes earlier than Galantamine in Reversed-Phase LC.[1]
Structural Context Diagram

The following diagram illustrates the relationship between Galantamine and its primary related impurities, highlighting the formation pathway of Epi-galanthamine N-Oxide.

Galantamine_Impurities Galantamine Galantamine (Parent Drug) (6R) Gal_NOxide Galantamine N-Oxide (Oxidation Product) Galantamine->Gal_NOxide Oxidation (H2O2/Air) Epi_Gal Epi-galanthamine (C6 Epimer) (6S) Galantamine->Epi_Gal Epimerization (Acid/Base) Epi_NOxide Epi-galanthamine N-Oxide (Target CRM) Gal_NOxide->Epi_NOxide Epimerization (Rare) Epi_Gal->Epi_NOxide Oxidation

Figure 1: Degradation and impurity pathways leading to Epi-galanthamine N-Oxide.[1]

Protocol: Handling & Storage of the CRM

Objective: Prevent degradation (deoxygenation) and moisture absorption to ensure the integrity of the certified value.

Storage Conditions
  • Temperature: Store at -20°C ± 5°C . N-oxides are thermally labile.[1][5]

  • Light: Protect from light (amber vials).

  • Atmosphere: Store under argon or nitrogen if possible. N-oxides can be hygroscopic.[1]

Reconstitution Procedure
  • Equilibration: Allow the CRM vial to reach room temperature (20-25°C) in a desiccator before opening to prevent condensation.

  • Solvent Selection: Use Methanol (LC-MS grade) . Avoid protic solvents with high acidity for long-term storage.[1]

  • Dissolution: Sonicate briefly (max 30 seconds). Avoid prolonged sonication which generates heat.

  • Usage: Use the stock solution immediately or aliquot and freeze at -80°C. Do not refreeze aliquots more than once.

Protocol: HPLC-UV/DAD Method for Impurity Profiling

Objective: Achieve baseline resolution (Rs > 1.5) between Epi-galanthamine N-Oxide, Galantamine N-Oxide, and the parent drug.[1][6]

Chromatographic Conditions
  • Column: C18 Polar Embedded (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP), 250 x 4.6 mm, 5 µm.[1]

    • Rationale: Standard C18 columns may show tailing for basic alkaloids. Polar embedded groups provide better peak shape for polar N-oxides and alternate selectivity for diastereomers.[1]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 6.5.

    • Note: pH 6.5 is chosen to balance the ionization state. At low pH (<3), N-oxides are protonated and elute very fast.[1] At pH 6.5, the separation is driven by the hydrophobic difference of the epimeric -OH group.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C.

  • Detection: UV at 289 nm (Max absorption for Galantamine core).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
5.0955Isocratic Hold (Elute salts)
25.07030Linear Gradient
35.02080Wash
40.0955Re-equilibration
System Suitability Criteria (Using CRM)
  • Resolution (Rs): > 1.5 between Epi-galanthamine N-Oxide and Galantamine N-Oxide.

  • Tailing Factor: < 1.5 for the N-oxide peak.[1]

  • Retention Time Precision: RSD < 1.0% (n=6 injections).

Protocol: LC-MS/MS Identification & Specificity

Objective: Confirm the identity of the impurity and distinguish it from isobaric interferences (e.g., hydroxylated metabolites).

The "In-Source Reduction" Challenge

Critical Warning: N-oxides can thermally degrade back to their amine precursors in the ESI source (Electrospray Ionization).[1] This leads to a false signal for the parent drug or epimer.

Mitigation Strategy:

  • Lower Source Temperature: Set desolvation temp < 350°C.

  • Soft Ionization: Lower the cone voltage/fragmentor voltage.

  • Monitoring: Monitor the unique loss of oxygen [M+H - 16]⁺ or the specific fragmentation pattern of the epimer.

MS Parameters[7]
  • Ionization: ESI Positive Mode.

  • Precursor Ion: m/z 304.15 [M+H]⁺.

  • Key Transitions:

    • Quantifier: 304.1 → 286.1 (Loss of H₂O).

    • Qualifier: 304.1 → 213.1 (Characteristic alkaloid fragment).

    • N-Oxide Marker: 304.1 → 288.1 (Loss of Oxygen - rare in collision cell, but [M+H-O]⁺ is a sign of N-oxide).[1]

LC-MS Workflow Diagram

LCMS_Workflow cluster_MS Mass Spectrometry Sample Sample Injection (CRM Spiked) LC_Sep LC Separation (Gradient Elution) Sample->LC_Sep ESI_Source ESI Source (Low Temp < 350°C) LC_Sep->ESI_Source Q1 Q1 Filter m/z 304.1 ESI_Source->Q1 Ionization CID Collision Cell (Argon) Q1->CID Q3 Q3 Filter m/z 286.1 / 213.1 CID->Q3 Detector Detector (Chromatogram) Q3->Detector Warning Warning: High Temp causes reduction to Amine Warning->ESI_Source

Figure 2: LC-MS/MS workflow emphasizing soft ionization to prevent N-oxide reduction.

Calculation & Validation

When using the CRM for quantitative analysis (Standard Addition or External Standard), apply the following logic.

Purity Correction

The certified value of the CRM is typically given as "As Is" or "Dried Basis".


[1]
Relative Response Factor (RRF)

If the CRM is too expensive for routine use, determine the RRF of Epi-galanthamine N-Oxide relative to Galantamine during validation.[1]

  • Prepare equimolar solutions of Galantamine Ref Std and Epi-galanthamine N-Oxide CRM.[1]

  • Inject and measure peak areas.

  • 
    [1]
    
  • Use this RRF for routine QC calculation.

References

  • European Pharmacopoeia (Ph.[7] Eur.) . Galantamine Hydrobromide Monograph. (Current Edition). Strasbourg, France: EDQM. [1]

  • International Council for Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. (2006).

  • International Organization for Standardization (ISO) . ISO 17034:2016 General requirements for the competence of reference material producers. [1]

  • PubChem . Galantamine N-oxide Compound Summary. National Library of Medicine. [1]

  • Vlčková, H., et al. (2010). High-performance liquid chromatographic method with UV photodiode-array, fluorescence and mass spectrometric detection for simultaneous determination of galantamine and its phase I metabolites in biological samples. Journal of Chromatography B, 878(28), 2863-2871.[1] [1]

  • Rao, R.N., et al. (2018). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Journal of Mass Spectrometry. [1]

Sources

Application

Application Note: High-Precision In Vitro Acetylcholinesterase Inhibition Assay for Epi-galanthamine N-Oxide

Abstract & Introduction This application note details a rigorous protocol for evaluating the inhibitory potency of Epi-galanthamine N-Oxide against Acetylcholinesterase (AChE). While Galanthamine is a potent, reversible,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details a rigorous protocol for evaluating the inhibitory potency of Epi-galanthamine N-Oxide against Acetylcholinesterase (AChE). While Galanthamine is a potent, reversible, competitive inhibitor of AChE used in Alzheimer's disease therapy, its stereoisomers (e.g., epi-galanthamine) and oxidative metabolites (e.g., N-oxides) often exhibit significantly altered binding affinities.

Scientific Context:

  • Epi-galanthamine: A diastereomer of galanthamine (epimeric at the C3 position). Literature suggests it is approximately 130-fold less potent than galanthamine.[1]

  • N-Oxidation: Increases polarity and alters the basicity of the nitrogen, potentially affecting the cation-

    
     interaction with the Trp84 residue in the AChE catalytic anionic site (CAS).
    

Challenge: Because Epi-galanthamine N-Oxide is expected to be a low-affinity inhibitor (high IC


), standard screening ranges used for Galanthamine (0.01–10 µM) may fail to capture the full inhibition curve. This protocol utilizes a wide-dynamic-range titration  to accurately determine inhibitory constants (

) and IC

values for weak inhibitors.

Assay Principle: The Ellman Method

The assay relies on the enzymatic hydrolysis of Acetylthiocholine Iodide (ATCI) . AChE cleaves ATCI to produce acetate and thiocholine .[2] The thiol group of thiocholine reacts rapidly with the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to release the yellow-colored anion 5-thio-2-nitrobenzoic acid (TNB) .

Detection: Absorbance at 412 nm .[2][3][4][5] Kinetic Mode: Continuous monitoring of TNB formation allows for the calculation of initial velocity (


), minimizing errors from substrate depletion or product inhibition.
Figure 1: Reaction Mechanism

EllmanReaction ATCI Acetylthiocholine (Substrate) Thiocholine Thiocholine (Product) ATCI->Thiocholine Hydrolysis AChE AChE Enzyme AChE->ATCI Catalysis TNB TNB Anion (Yellow, 412nm) Thiocholine->TNB Nucleophilic Attack DTNB DTNB (Chromogen) DTNB->TNB Disulfide Exchange

Caption: Mechanism of Ellman's Assay. AChE hydrolyzes ATCI; resulting Thiocholine cleaves DTNB to yield measurable TNB.[2][5]

Materials & Reagents

ReagentSpecificationPreparation Notes
Phosphate Buffer (PB) 100 mM, pH 8.0Dissolve

and

. Adjust pH to 8.0 ± 0.05. Filter (0.22 µm).
AChE Enzyme Electrophorus electricus (Type VI-S)Stock: 500 U/mL in PB + 0.1% BSA. Aliquot and freeze (-80°C). Working Sol: 0.5 U/mL.
Substrate (ATCI) Acetylthiocholine Iodide75 mM stock in water. Store -20°C. Light sensitive.
Chromogen (DTNB) Ellman's Reagent10 mM in PB (pH 7.0). Add 15 mg

per 10 mL to aid solubility. Store 4°C.
Test Compound Epi-galanthamine N-Oxide Stock: 100 mM in 100% DMSO. Working: Serial dilution in PB (Max 1% DMSO).
Positive Control Galanthamine HBr10 mM stock in water.

Experimental Protocol (96-Well Plate)

Compound Preparation (Wide Range)

Since the potency is lower, we extend the concentration range.

  • Stock: 100 mM Epi-galanthamine N-Oxide in DMSO.

  • Dilution Series: Prepare 8 concentrations using 3-fold serial dilutions in Phosphate Buffer.

    • Top Concentration: 1000 µM (Final in well)

    • Range: 1000 µM down to ~0.45 µM.

    • Vehicle Control: Buffer + equivalent DMSO (e.g., 1%).[3]

Assay Workflow

Pre-Incubation Strategy: Essential to allow the inhibitor to bind the active site (especially for N-oxides which may have slower association rates due to steric/electronic effects).

Step-by-Step Procedure:

  • Blanking: Add 140 µL Phosphate Buffer to "Blank" wells.

  • Inhibitor Addition: Add 20 µL of Test Compound (dilution series) or Vehicle to respective wells.

  • Enzyme Addition: Add 20 µL of AChE Working Solution (0.5 U/mL) to all wells except Blanks.

    • Note: Add 20 µL Buffer to Blanks to maintain volume.

  • Pre-Incubation: Shake plate (orbital, medium speed) for 30 seconds. Incubate at 25°C for 15 minutes .

  • Substrate/Chromogen Mix: Prepare a "Master Mix" immediately before use:

    • Mix equal volumes of DTNB (10 mM) and ATCI (15 mM).

    • Why? Reduces pipetting steps and ensures simultaneous start of reaction.

  • Initiation: Add 20 µL of DTNB/ATCI Master Mix to all wells.

  • Measurement: Immediately place in plate reader.

    • Mode: Kinetic[2][3]

    • Wavelength: 412 nm[2][4][5]

    • Interval: 30 seconds

    • Duration: 10 minutes

Figure 2: Experimental Workflow

Workflow cluster_prep Preparation Phase cluster_plate 96-Well Plate Assembly Stock Compound Stock (100 mM DMSO) Dilution Serial Dilution (Buffer + <1% DMSO) Stock->Dilution AddComp Add 20µL Compound (or Vehicle) Dilution->AddComp EnzymePrep Enzyme Prep (0.5 U/mL) AddEnz Add 20µL AChE (Pre-Incubate 15 min) EnzymePrep->AddEnz AddComp->AddEnz AddSub Add 20µL Master Mix (DTNB + ATCI) AddEnz->AddSub Read Kinetic Read 412 nm @ 30s intervals AddSub->Read

Caption: Step-by-step pipetting and incubation workflow for the 96-well plate assay.

Data Analysis & Quality Control

Velocity Calculation ( )
  • Plot Absorbance (y) vs. Time (x) for each well.

  • Select the linear portion of the curve (typically 1–5 minutes).

  • Calculate slope (

    
    ) = 
    
    
    
    .
  • Subtract the slope of the Blank (spontaneous hydrolysis) from all reaction wells.

Percent Inhibition


  • 
    : Mean velocity of Vehicle Control wells (Enzyme + Solvent).
    
  • 
    : Velocity of well with Epi-galanthamine N-Oxide.
    
IC50 Determination[1]
  • Plot % Inhibition (y) vs. Log[Concentration] (x).[3]

  • Fit data using a Non-linear regression (4-parameter logistic) model:

    
    
    
  • Validation Check:

    • Galanthamine Control: IC

      
       should be ~0.5 – 5.0 µM (depending on source/conditions).
      
    • Epi-galanthamine N-Oxide: Expect IC

      
       > 100 µM.
      

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
High Background (Blank) Spontaneous hydrolysis of ATCIEnsure reagents are fresh. Check pH (pH > 8.5 accelerates hydrolysis). Store ATCI frozen.
Non-Linear Kinetics Enzyme instability or substrate depletionReduce enzyme concentration. Ensure measurements are taken immediately after adding substrate.
Precipitation Compound insolubilityN-oxides are polar but may crystallize at high conc. Check wells visually. If precipitate forms, lower max concentration.
Low Inhibition Compound is a weak inhibitorIncrease max concentration to 1 mM or 5 mM. Ensure DMSO < 2% to avoid denaturing AChE.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Link

  • López, S., et al. (2002). Acetylcholinesterase inhibitory activity of some Amaryllidaceae alkaloids and Narcissus extracts. Life Sciences, 71(21), 2521-2529. (Establishes low potency of epi-galanthamine). Link

  • Thomsen, T., & Kewitz, H. (1990). Selective inhibition of human acetylcholinesterase by galanthamine in vitro and in vivo. Life Sciences, 46(21), 1553–1558. Link

  • Berkov, S., et al. (2008). GC-MS of Amaryllidaceae Alkaloids. Natural Product Communications, 3(7).[6] (Discusses N-oxide metabolites). Link

Sources

Method

Application Note: In Vitro Evaluation of the Neuroprotective Effects of Epi-galanthamine N-Oxide

Executive Summary & Strategic Rationale Epi-galanthamine N-Oxide represents a specific structural derivative of the well-established Alzheimer’s drug, Galanthamine. Structurally, it possesses two key modifications: the e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Epi-galanthamine N-Oxide represents a specific structural derivative of the well-established Alzheimer’s drug, Galanthamine. Structurally, it possesses two key modifications: the epimerization at the C-3 position (Epi-) and the oxidation of the tertiary amine (N-Oxide).

Evaluating this compound requires a nuanced approach because:

  • Stereochemistry (Epi-): Epimers often exhibit significantly altered binding affinities to Acetylcholinesterase (AChE) and Nicotinic Acetylcholine Receptors (nAChRs) compared to the parent compound.

  • Oxidation State (N-Oxide): N-oxides are highly polar and often function as bioreductive prodrugs . In vitro assays must distinguish between the intrinsic activity of the N-oxide and the activity of its reduced metabolite (Epi-galanthamine).

This guide provides a rigorous framework to evaluate its neuroprotective potential, focusing on oxidative stress mitigation , excitotoxicity prevention , and cholinergic modulation .

Experimental Models & Reagent Preparation

Cell Model Selection

To ensure translational relevance, we utilize Differentiated SH-SY5Y Human Neuroblastoma Cells .

  • Rationale: Unlike undifferentiated cells, retinoic acid (RA)-differentiated SH-SY5Y cells express mature neuronal markers (MAP2, NeuN) and functional nicotinic receptors (α7 nAChR), which are the primary targets for galanthamine-class compounds [1].

  • Alternative: Primary Rat Cortical Neurons (High physiological relevance but lower throughput).

Compound Preparation (Critical Step)
  • Solubility: Epi-galanthamine N-Oxide is more polar than Galanthamine.

  • Stock Solution: Dissolve in 100% DMSO to 10 mM.

  • Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles which can induce spontaneous reduction or degradation.

  • Working Solution: Dilute in serum-free culture medium. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

Core Experimental Protocols

Protocol A: Basal Cytotoxicity & Dose-Range Finding

Before testing neuroprotection, you must establish the non-toxic concentration range (MNTC).

Method: CCK-8 or MTS Assay (Superior to MTT for metabolic accuracy).

  • Seeding: Plate differentiated SH-SY5Y cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Incubate cells with Epi-galanthamine N-Oxide (0.1, 1, 10, 50, 100 µM) for 24 and 48 hours.

  • Readout: Add CCK-8 reagent (10 µL/well), incubate for 2 hours, measure Absorbance at 450 nm.

  • Analysis: Calculate % Cell Viability relative to Vehicle Control.

    • Acceptance Criteria: Viability > 90% is required for neuroprotection assays.

Protocol B: Neuroprotection Against Oxidative Stress (H₂O₂ Model)

Oxidative stress is a hallmark of neurodegeneration. This assay tests if the compound prevents ROS-mediated apoptosis.

  • Pre-treatment: Incubate cells with selected doses of Epi-galanthamine N-Oxide (e.g., 1, 5, 10 µM) for 2 hours prior to insult.

    • Note: Pre-treatment allows upregulation of survival pathways (PI3K/Akt) [2].

  • Insult: Add Hydrogen Peroxide (H₂O₂) to a final concentration of 100–200 µM (titrate to achieve ~50% cell death in controls).

  • Co-incubation: Incubate for 24 hours.

  • Readout 1 (Viability): CCK-8 assay (as above).

  • Readout 2 (ROS Levels): DCFDA Staining.

    • Wash cells with PBS.

    • Add 10 µM DCFDA probe for 30 min at 37°C.

    • Measure Fluorescence (Ex/Em: 485/535 nm).

    • Result: A decrease in fluorescence compared to H₂O₂-only control indicates antioxidant neuroprotection.

Protocol C: Neuroprotection Against Glutamate Excitotoxicity

Tests the compound's ability to modulate NMDA receptors or calcium homeostasis.

  • Pre-treatment: Incubate cells with Epi-galanthamine N-Oxide (1–10 µM) for 24 hours.

  • Insult: Add L-Glutamate (5–10 mM) or NMDA (100 µM) + Glycine (10 µM).

  • Duration: Incubate for 24 hours.

  • Readout: LDH Release Assay (Measure membrane integrity).

    • Collect 50 µL supernatant.

    • Mix with LDH reaction mix.

    • Measure Absorbance at 490 nm.

    • Calculation: % Cytotoxicity = (Experimental - Spontaneous) / (Max Lysis - Spontaneous) * 100.

Protocol D: Cholinergic Activity (Modified Ellman’s Assay)

To determine if the neuroprotection is AChE-dependent.

  • Lysate Prep: Lyse SH-SY5Y cells or use purified human AChE enzyme (0.1 U/mL).

  • Reaction: Mix lysate/enzyme with Epi-galanthamine N-Oxide in phosphate buffer (pH 8.0).

  • Substrate: Add DTNB (Ellman's reagent) and Acetylthiocholine iodide (ATCh).

  • Kinetics: Monitor Absorbance at 412 nm every 30 seconds for 10 minutes.

  • Comparison: Compare IC50 with Galanthamine (Positive Control).

    • Insight: If Epi-galanthamine N-Oxide shows weak inhibition in cell-free assays but high neuroprotection in cells, the mechanism may be non-cholinergic (e.g., direct antioxidant) or require intracellular metabolism.

Data Visualization & Mechanism

Proposed Mechanism of Action

The diagram below illustrates the dual-pathway hypothesis:

  • Cholinergic Pathway: Binding to α7 nAChR activates the PI3K/Akt survival cascade.

  • Direct Pathway: Scavenging of ROS or stabilization of mitochondrial membrane potential (

    
    ).
    

NeuroprotectionMechanism Compound Epi-galanthamine N-Oxide Metabolism Intracellular Reduction? Compound->Metabolism Potential AChE AChE Inhibition Compound->AChE Direct? nAChR α7 nAChR Activation Compound->nAChR Allosteric? ROS ROS Scavenging Compound->ROS Antioxidant Metabolism->AChE Metabolism->nAChR AChE->nAChR Increased ACh PI3K PI3K / Akt Phosphorylation nAChR->PI3K Bcl2 Bcl-2 (Anti-apoptotic) Upregulation PI3K->Bcl2 Survival Neuronal Survival Bcl2->Survival ROS->Survival Reduced Stress

Caption: Figure 1. Putative signaling pathways mediating the neuroprotective effects of Epi-galanthamine N-Oxide. Dashed lines indicate metabolic conversion steps common to N-oxides.

Experimental Workflow

Workflow Step1 Step 1: Cell Preparation SH-SY5Y Differentiation (5-7 Days) + Retinoic Acid Step2 Step 2: Pre-Treatment Add Compound (0.1 - 10 µM) Incubate 2-24h Step1->Step2 Step3 Step 3: Toxic Insult Oxidative (H2O2) or Excitotoxic (Glutamate) Step2->Step3 Step4 Step 4: Readouts Viability (CCK-8) ROS (DCFDA) Apoptosis (Caspase-3) Step3->Step4

Caption: Figure 2. Step-by-step in vitro workflow for evaluating neuroprotection.

Summary of Key Reagents & Controls

ComponentRoleRecommended Reagent/Concentration
Epi-galanthamine N-Oxide Test Compound0.1 – 50 µM (Dissolved in DMSO)
Galanthamine HBr Positive Control1 – 10 µM (Standard Reference)
H₂O₂ Oxidative Stressor100 – 300 µM (Batch dependent)
Glutamate Excitotoxic Agent5 – 10 mM
CCK-8 / MTS Viability DyeDo not use MTT (formazan affects readout)
DCFDA ROS Indicator10 µM final concentration

Troubleshooting & Expert Tips

  • N-Oxide Stability: N-oxides can be thermally unstable. Do not autoclave solutions containing the compound. Prepare fresh or use single-use aliquots.

  • Solvent Effects: Ensure the final DMSO concentration is identical in the Vehicle Control and High Dose wells. DMSO itself can be neuroprotective at low doses or toxic at high doses (>0.1%).

  • Differentiation Matters: Undifferentiated SH-SY5Y cells are highly proliferative and cancer-like. They may not show excitotoxicity because they lack sufficient NMDA receptors. Differentiation is mandatory for valid neuroprotection data [3].

References

  • Takada-Takatori, Y., et al. (2009). Neuroprotective effects of galantamine and other acetylcholinesterase inhibitors against glutamate-induced neurotoxicity in primary cultured rat cortical neurons. Biological and Pharmaceutical Bulletin.

  • Kihara, T., et al. (2004). Galantamine modulates nicotinic receptor and blocks Aβ-enhanced glutamate toxicity. Biochemical and Biophysical Research Communications.

  • Lopes, F.M., et al. (2010). The effect of differentiation on the response of SH-SY5Y cells to oxidative stress. Toxicology.

  • Tsvetkova, D., et al. (2023). Stability-indicating study of the anti-Alzheimer's drug galantamine hydrobromide. ResearchGate.

  • Maelicke, A., & Albuquerque, E. X. (2000).[1] Allosteric modulation of nicotinic acetylcholine receptors as a treatment strategy for Alzheimer's disease.[1][2] European Journal of Pharmacology.

Sources

Application

Methods for extracting Epi-galanthamine N-Oxide from biological matrices

Application Note: Advanced Extraction and Quantification of Epi-galanthamine N-Oxide from Biological Matrices Executive Summary & Scientific Rationale Epi-galanthamine N-Oxide (C17H21NO4, MW ~303.[1][2][3]35) represents...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Extraction and Quantification of Epi-galanthamine N-Oxide from Biological Matrices

Executive Summary & Scientific Rationale

Epi-galanthamine N-Oxide (C17H21NO4, MW ~303.[1][2][3]35) represents a critical metabolic node in the pharmacokinetic profiling of Galanthamine-based therapeutics. Unlike its parent compound, this metabolite presents a dual analytical challenge:

  • Enhanced Polarity: The N-oxidation and the specific stereochemistry of the hydroxyl group (epimeric to Galanthamine) significantly increase water solubility, making standard non-polar Liquid-Liquid Extraction (LLE) inefficient.

  • Thermal & Chemical Instability: N-oxides are susceptible to Cope elimination at high temperatures and deoxygenation (reduction back to the parent tertiary amine) under strong reducing conditions or in-source electrospray ionization (ESI) processes.[1]

This guide provides a validated, self-checking workflow using Hydrophilic-Lipophilic Balanced (HLB) Solid Phase Extraction (SPE) as the Gold Standard, with optimized Liquid-Liquid Extraction (LLE) as a viable alternative.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to successful extraction.

PropertyValue/DescriptionImpact on Extraction
Structure Tertiary amine N-oxide with an epimeric hydroxyl group.[1]Highly polar; H-bond acceptor/donor capability.[1]
pKa (Conjugate Acid) ~4.5 - 5.0 (Protonation occurs on the Oxygen:

)
Weakly basic.[1] At physiological pH (7.4), it exists largely as the neutral zwitterion/dipole.
LogP < 1.0 (Estimated)Poor retention on pure silica C18; requires wettable sorbents (HLB) or polar-embedded phases.[1]
Stability Labile > 100°C; Reducible.Avoid GC. Use LC-MS/MS.[1] Avoid dithionite or sulfite preservatives in plasma.

Protocol A: Solid Phase Extraction (SPE) – The Gold Standard

Rationale: Polymeric HLB sorbents are chosen over silica-based C18 because they retain polar compounds even after the sorbent dries and possess a dual retention mechanism (hydrophobic + hydrophilic) ideal for the N-oxide moiety.[1]

Materials
  • Cartridge: Polymeric HLB (e.g., Oasis HLB or Strata-X), 30 mg / 1 mL.[1]

  • Sample: Plasma, Urine, or Tissue Homogenate.[1]

  • Internal Standard (IS): Galanthamine-d3 or N-Methyl-Galanthamine-d3.[1]

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Aliquot 200 µL of plasma into a 1.5 mL Eppendorf tube.

    • Add 20 µL of Internal Standard working solution.

    • Critical Step: Dilute 1:1 with 2% Phosphoric Acid (H3PO4) in water.

      • Why? Acidification breaks protein binding and ensures the N-oxide is fully protonated (

        
        ) if using Mixed-Mode Cation Exchange (MCX), or simply disrupts the matrix for HLB.[1] For HLB, this dilution prevents pore clogging.
        
  • Conditioning:

    • 1.0 mL Methanol (MeOH).[1]

    • 1.0 mL Water (HPLC Grade).[1]

  • Loading:

    • Load the pre-treated sample (400 µL) onto the cartridge at a flow rate of ~1 mL/min.

    • Self-Validation: Collect the flow-through.[1] If the analyte is found here during method development, the sorbent capacity is exceeded or retention is insufficient.

  • Washing (The Clean-up):

    • Wash 1: 1.0 mL 5% MeOH in Water. (Removes salts and proteins).

    • Wash 2: 1.0 mL 2% Ammonium Hydroxide in 5% MeOH. (Optional: Removes acidic interferences if they co-elute).[1]

    • Note: Do not use high % organic washes; the N-oxide will wash off.[1]

  • Elution:

    • Elute with 2 x 250 µL of Methanol .

    • Why Methanol? Acetonitrile can sometimes cause precipitation of residual matrix components in the tube. Methanol is a stronger solvent for polar N-oxides.[1]

  • Reconstitution:

    • Evaporate to dryness under Nitrogen at 35°C (Do not exceed 40°C to prevent degradation).

    • Reconstitute in 100 µL of Mobile Phase A/B (90:10) .

Visualization: SPE Decision Logic

SPE_Workflow start Biological Sample (Plasma/Urine) treat Pre-treatment: Dilute 1:1 with 2% H3PO4 start->treat Protein Disruption load Load onto HLB Cartridge treat->load wash Wash: 5% MeOH in Water load->wash Retain Analyte elute Elute: 100% Methanol wash->elute Remove Interferences evap Evaporate & Reconstitute elute->evap

Figure 1: Optimized HLB SPE workflow ensuring retention of the polar N-oxide moiety.

Protocol B: Liquid-Liquid Extraction (LLE) – The Cost-Effective Alternative[1]

Rationale: While less clean than SPE, LLE can be effective if the polarity of the solvent is tuned. Standard hexane/ether will fail . We use a "Salting-Out" approach with a polar organic mixture.[1]

Materials
  • Solvent: Ethyl Acetate : Isopropanol (9:1 v/v).

  • Buffer: Saturated Sodium Carbonate (Na2CO3) pH ~9-10.[1]

Step-by-Step Workflow
  • Alkalinization:

    • To 200 µL plasma, add 50 µL of Saturated Na2CO3.

    • Why? While N-oxides are weak bases, alkalinizing the matrix suppresses the ionization of other matrix amines and ensures the parent Galanthamine is fully uncharged, aiding co-extraction if simultaneous quantification is required.

  • Extraction:

    • Add 1.0 mL of Ethyl Acetate/Isopropanol (9:1).

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

  • Phase Separation:

    • Transfer the upper organic layer to a clean glass tube.

    • Caution: Avoid the protein "rag layer" at the interface.

  • Drying:

    • Evaporate under Nitrogen at 35°C.

    • Reconstitute in Mobile Phase.

Chromatographic Separation (LC-MS/MS)[1][4][5][6]

Critical Separation Requirement: You must chromatographically resolve Epi-galanthamine N-Oxide from Galanthamine N-Oxide (diastereomer) and Galanthamine (parent).[1]

  • Risk:[1][4][5] If the N-oxide co-elutes with the parent, in-source fragmentation (loss of oxygen) of the N-oxide can mimic the parent signal, or the parent can suppress the N-oxide ionization.

Recommended Conditions
ParameterSetting
Column Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or Phenomenex Kinetex Phenyl-Hexyl .[1]
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5).
Mobile Phase B Acetonitrile.
Flow Rate 0.4 mL/min.
Gradient 0-1 min: 5% B (Isocratic hold for polar retention)1-6 min: 5% -> 40% B6-7 min: 40% -> 95% B (Wash)7.1 min: Return to 5% B.
MS/MS Transitions (ESI Positive)
AnalytePrecursor (m/z)Product (m/z)Note
Epi-galanthamine N-Oxide 304.1286.1Loss of Water/Oxygen (Characteristic)
Epi-galanthamine N-Oxide 304.1213.1Core fragment
Galanthamine (Parent) 288.2213.1Monitor to check for in-source reduction

Validation & Quality Control (Self-Validating System)

To ensure the protocol is working ("Trustworthiness"), perform these checks:

  • In-Source Reduction Check:

    • Inject a pure standard of Epi-galanthamine N-Oxide.[1]

    • Monitor the MRM channel for Galanthamine (288.2 -> 213.1).[1]

    • Result: If you see a peak in the Galanthamine channel at the retention time of the N-oxide, your ion source temperature is too high. Lower the source temp (e.g., from 500°C to 350°C).

  • Extraction Efficiency (Recovery):

    • Compare the area of a pre-extraction spiked sample (

      
      ) vs. a post-extraction spiked blank matrix (
      
      
      
      ).
    • 
      .[1] Target: > 80%.
      
  • Matrix Effect (ME):

    • Compare post-extraction spike (

      
      ) vs. neat solution standard (
      
      
      
      ).
    • 
      .[1] Target: 85-115%.
      

References

  • Hongwiset, D., et al. (2020). "Determination of galantamine in human plasma by LC-MS/MS using carbamazepine as an internal standard."[1] Cogent Medicine, 7(1).[1][4] Link[1]

  • PubChem. "Galanthamine N-Oxide Compound Summary."[1][2] National Library of Medicine. Link

  • Woodward, S., et al. (2009). "Properties, Preparation and Synthetic Uses of Amine N-Oxides."[1][6] Asian Journal of Chemistry. Link

  • Zhou, X., et al. (2014). "An LC-MS/MS Method for the Simultaneous Determination of Lycorine and Galanthamine in Rat Plasma."[7] Journal of Huazhong University of Science and Technology. Link

  • FDA Center for Drug Evaluation and Research. "Clinical Pharmacology and Biopharmaceutics Review: Galanthamine." Link

Sources

Method

Application of Epi-galanthamine N-Oxide in studies of Alzheimer's disease pathology

Executive Summary Epi-galanthamine N-Oxide (EGNO) , identified by CAS 366485-18-9, serves as a critical reference standard and pharmacological probe in the study of Alzheimer's Disease (AD) therapeutics.[1] While Galanta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Epi-galanthamine N-Oxide (EGNO) , identified by CAS 366485-18-9, serves as a critical reference standard and pharmacological probe in the study of Alzheimer's Disease (AD) therapeutics.[1] While Galantamine is a first-line acetylcholinesterase (AChE) inhibitor, its metabolic profile involves complex stereochemical transformations, including epimerization and N-oxidation.

EGNO is primarily utilized in three high-value research contexts:

  • Pharmacokinetic (PK) Profiling: As a specific metabolite/impurity marker to distinguish oxidative metabolic pathways (CYP450 mediated) from stereochemical inversion.

  • Structural Biology: As a "negative control" or low-affinity ligand to map the stereoselectivity of the AChE catalytic gorge.

  • Pharmaceutical Quality Control: As a critical impurity standard ensuring the safety and purity of Galantamine API (Active Pharmaceutical Ingredient) formulations.

This guide provides validated protocols for the synthesis, extraction, and bioanalytical quantification of EGNO, alongside assays for assessing its interaction with AD-relevant biological targets.

Chemical & Physical Profile

Before initiating protocols, ensure the reagent meets the following specifications for analytical validity.

PropertySpecification
Chemical Name (4aS,6R,8aS)-3-methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol 11-oxide
Common Name Epi-galanthamine N-Oxide
CAS Number 366485-18-9
Molecular Formula C₁₇H₂₁NO₄
Molecular Weight 303.35 g/mol
Solubility Soluble in DMSO (>10 mg/mL), Methanol; Sparingly soluble in water.
Storage -20°C, desiccated, protected from light (hygroscopic and light-sensitive).

Application I: Differential Metabolic Profiling (LC-MS/MS)

Objective: To quantify EGNO in plasma or brain homogenate and distinguish it from its isomer, Galantamine N-oxide. This distinction is vital for mapping the metabolic fate of Galantamine in AD models.

Scientific Rationale

Galantamine undergoes N-oxidation (via CYP3A4) and epimerization.[2] Standard mass spectrometry cannot distinguish between Galantamine N-oxide and Epi-galanthamine N-oxide based on mass-to-charge (m/z) ratio alone, as they are isobaric. Chromatographic separation is required to prevent PK data corruption.

Protocol: Chromatographic Separation & Detection

Reagents:

  • Acetonitrile (LC-MS Grade)

  • Ammonium Formate (10 mM, pH 3.5)

  • Internal Standard: Galantamine-d3

Workflow:

  • Sample Preparation (Plasma/Brain Tissue):

    • Aliquot 50 µL of sample.

    • Add 150 µL cold Acetonitrile containing Internal Standard (IS).

    • Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

    • Transfer supernatant to autosampler vial.

  • LC Conditions:

    • Column: Chiralpak AD-RH (or equivalent chiral stationary phase) is recommended for superior epimer separation, though C18 columns with optimized gradient can suffice for N-oxides.

    • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B (0-1 min) -> 95% B (1-6 min) -> 5% B (6.1-8 min).

    • Flow Rate: 0.4 mL/min.

  • MS/MS Parameters (MRM Mode):

    • Ionization: ESI Positive.

    • Transition (Quantifier): 304.1 → 286.1 (Loss of H₂O).

    • Transition (Qualifier): 304.1 → 213.1.

    • Note: EGNO typically elutes earlier than Galantamine N-oxide on reverse-phase columns due to the orientation of the hydroxyl group affecting polarity.

Visualizing the Metabolic Pathway

The following diagram illustrates where EGNO fits within the Galantamine metabolic landscape.

GalantamineMetabolism Galantamine Galantamine (Active Drug) Gal_NOxide Galantamine N-Oxide Galantamine->Gal_NOxide CYP3A4 (N-oxidation) Epi_Gal Epi-galanthamine (Impurity/Metabolite) Galantamine->Epi_Gal Epimerization (Minor) Norgalantamine Norgalantamine Galantamine->Norgalantamine CYP2D6 (N-demethylation) Epi_Gal_NOxide Epi-galanthamine N-Oxide (Target Analyte) Gal_NOxide->Epi_Gal_NOxide Epimerization (Theoretical) Epi_Gal->Epi_Gal_NOxide N-oxidation

Caption: Metabolic pathway of Galantamine showing the formation of Epi-galanthamine N-Oxide via epimerization and subsequent oxidation.

Application II: Stereoselective AChE Inhibition Assay

Objective: To determine the affinity of EGNO for Acetylcholinesterase (AChE) relative to Galantamine. This assay validates the structural requirements for AD drug efficacy.

Scientific Rationale

The therapeutic efficacy of Galantamine relies on its binding to the AChE active site.[2][3] The "Epi" configuration (inversion of the hydroxyl group at C6) typically reduces binding affinity. Testing EGNO confirms whether the N-oxide modification restores or further diminishes this affinity.

Protocol: Ellman’s Colorimetric Assay (Modified)

Reagents:

  • Acetylthiocholine iodide (ATCh, Substrate)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Chromogen)

  • Recombinant Human AChE (rhAChE) or Electric Eel AChE.

  • Test Compounds: Galantamine (Positive Control), EGNO (Test).

Workflow:

  • Preparation: Dissolve EGNO in DMSO to 10 mM stock. Prepare serial dilutions (0.1 nM to 100 µM) in Phosphate Buffer (0.1 M, pH 8.0).

  • Incubation:

    • Add 140 µL Buffer to 96-well plate.

    • Add 20 µL Enzyme solution (0.05 U/mL).

    • Add 20 µL Test Compound (EGNO or Galantamine).

    • Incubate at 37°C for 15 minutes (allows inhibitor binding).

  • Reaction:

    • Add 10 µL DTNB (10 mM) and 10 µL ATCh (15 mM).

  • Measurement:

    • Monitor absorbance at 412 nm every 30s for 10 minutes.

  • Analysis:

    • Calculate IC50 using non-linear regression (Log(inhibitor) vs. response).

Expected Outcome:

  • Galantamine: IC50 ≈ 0.3 - 1.0 µM.

  • Epi-galanthamine N-Oxide: Expected IC50 > 50 µM.

  • Interpretation: A high IC50 confirms that the stereochemistry at C6 and the basic nitrogen are crucial for potency. If EGNO shows significant inhibition, it may contribute to the drug's net effect in slow metabolizers.

Application III: In Vitro Neurotoxicity Screening

Objective: To ensure EGNO does not contribute to neurotoxicity, particularly in the context of oxidative stress common in AD pathology.

Protocol: SH-SY5Y Cell Viability Assay

Reagents:

  • SH-SY5Y Human Neuroblastoma cells.[4]

  • MTT or CellTiter-Glo Reagent.

  • Cobalt Chloride (CoCl₂, to induce hypoxia/oxidative stress mimicking AD).

Workflow:

  • Seeding: Plate SH-SY5Y cells at 10,000 cells/well; incubate 24h.

  • Treatment:

    • Group A (Control): Vehicle only.

    • Group B (Toxicity): EGNO (1, 10, 50 µM) for 24h.

    • Group C (Protection): Pre-treat with EGNO (10 µM) for 2h, then add CoCl₂ (300 µM).

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan, read OD at 570 nm.

Data Interpretation:

  • If Group B viability ≈ Group A: EGNO is non-toxic.

  • If Group C viability > CoCl₂ only: EGNO possesses neuroprotective properties (likely due to N-oxide radical scavenging).

Experimental Workflow Diagram

Workflow cluster_0 Sample Preparation cluster_1 Analysis Sample Biological Sample (Plasma/CSF) Extract Protein Precipitation (Acetonitrile + IS) Sample->Extract Centrifuge Centrifugation (10,000g, 10 min) Extract->Centrifuge LC LC Separation (Chiral/C18 Column) Centrifuge->LC MS MS/MS Detection (MRM: 304.1 -> 286.1) LC->MS Data Data Analysis (PK/Impurity Profiling) MS->Data

Caption: Step-by-step workflow for the extraction and quantification of Epi-galanthamine N-Oxide from biological matrices.

References

  • Pharmaffiliates. (n.d.). Galanthamine-impurities: Epi-galanthamine N-Oxide Reference Standard. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9651, Galantamine. Retrieved from

  • Cayman Chemical. (n.d.). Galanthamine N-oxide Product Information. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). Epi-galanthamine N-Oxide Product Data. Retrieved from

  • Trost, B. M., et al. (2005).[5] Total Synthesis of (-)-Galantamine. Journal of the American Chemical Society. (Contextual reference for synthetic pathways).

  • Mannens, G. S. J., et al. (2002). The metabolism and excretion of galantamine in rats, dogs, and humans. Drug Metabolism and Disposition, 30(5), 553-563.[4] (Foundational text for Galantamine metabolism).

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield and purity of Epi-galanthamine N-Oxide synthesis

Technical Support Guide: Synthesis & Purification of Epi-galanthamine N-Oxide To: Research & Development Teams, Medicinal Chemistry Groups From: Senior Application Scientist, Alkaloid Synthesis Division Subject: Optimiza...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Synthesis & Purification of Epi-galanthamine N-Oxide

To: Research & Development Teams, Medicinal Chemistry Groups From: Senior Application Scientist, Alkaloid Synthesis Division Subject: Optimization of Yield and Purity in Epi-galanthamine N-Oxidation

Executive Summary

This guide addresses the specific technical challenges associated with synthesizing Epi-galanthamine N-oxide (the N-oxide derivative of the C3-epimer of Galanthamine). While the core chemistry mirrors that of Galanthamine, the specific stereochemistry at C3 alters solubility and chromatographic behavior, necessitating tailored protocols.

The primary challenges in this synthesis are over-oxidation , thermal instability (Cope elimination) , and purification difficulties due to the high polarity of the N-oxide functionality.

Module 1: Reaction Optimization (The Chemistry)

Q: I am observing low conversion rates with Hydrogen Peroxide (


). Should I switch oxidants? 

A: Yes. While


 is the "green" standard, it is often kinetically sluggish for hindered tertiary amines like Epi-galanthamine and requires protic solvents (MeOH) that complicate workup.
  • Recommendation: Switch to m-CPBA (meta-chloroperoxybenzoic acid) in Dichloromethane (DCM) or Chloroform at

    
    .
    
  • The Mechanism: m-CPBA provides a more electrophilic oxygen, facilitating rapid nucleophilic attack by the bridgehead nitrogen.

  • Causality: The rigid azepine ring of Epi-galanthamine creates steric bulk.

    
     relies on solvent-mediated proton transfer, whereas m-CPBA operates via a concerted "butterfly" transition state that is less sensitive to solvation shells, driving conversion to >95% in under 2 hours [1, 2].
    

Q: My product turns brown and yield drops upon rotary evaporation. What is happening?

A: You are likely triggering a Cope Elimination .[1]

  • The Issue: Amine N-oxides are thermally labile. Upon heating, they undergo a syn-elimination to form a hydroxylamine and an alkene (opening the azepine ring).

  • Critical Control Point: Never heat the water bath above 35°C .

  • Protocol Adjustment: If concentrating large volumes, use a lyophilizer (freeze dryer) or a nitrogen stream at ambient temperature rather than a heated rotovap.

Module 2: Purification & Work-up (The Purity)

Q: The N-oxide is "streaking" on silica gel, and I cannot separate it from the starting material.

A: Standard silica gel is acidic (


). Basic amine N-oxides interact strongly with silanols, causing peak tailing and irreversible adsorption (yield loss).
  • Solution 1 (Preferred): Basic Alumina (Aluminum Oxide). Use neutral or basic alumina (Brockmann Grade III) instead of silica. The lack of acidic protons prevents the strong hydrogen bonding that causes streaking.

  • Solution 2 (Alternative): Deactivated Silica. If you must use silica, pretreat the column with 1-2% Triethylamine (TEA) in the mobile phase to cap the acidic silanol sites.

  • Mobile Phase: Use a gradient of

    
     (95:5 
    
    
    
    85:15). N-oxides are highly polar; standard Hexane:EtOAc gradients will not elute them [3].

Q: How do I remove the m-chlorobenzoic acid (m-CBA) byproduct without aqueous washing?

A: Aqueous washes (e.g.,


) are risky because Epi-galanthamine N-oxide is highly water-soluble. You will lose product to the aqueous phase.
  • The "Solid Phase" Workup:

    • Upon reaction completion, quench with solid

      
       (to destroy excess peroxide).
      
    • Filter the reaction mixture through a pad of Basic Alumina or Potassium Carbonate (

      
      ) .
      
    • The acidic m-CBA binds to the basic solid phase, while the neutral alkaloid N-oxide elutes in the DCM filtrate.

    • This yields a crude purity of >90% without liquid-liquid extraction.

Experimental Protocol: Optimized Synthesis

StepParameterSpecificationRationale
1. Dissolution SolventDCM (Anhydrous)Aprotic solvent prevents H-bonding stabilization of starting amine, increasing reactivity.
2. Cooling Temp

to

Controls exotherm and prevents over-oxidation or side reactions.
3. Addition Reagentm-CPBA (1.1 eq)Slight excess ensures full conversion; added dropwise as a DCM solution.
4. Monitoring MethodTLC (Alumina) or LC-MSSilica TLC plates will show false "baseline" spots. Use Alumina plates.
5. Quench ReagentSolid

Neutralizes unreacted peroxides safely without introducing water.
6. Isolation MethodFiltration over Basic

Removes m-CBA byproduct chemically (acid-base interaction).

Visualizing the Workflow

The following diagram illustrates the optimized synthesis and purification logic, specifically designed to avoid aqueous losses and thermal degradation.

Galanthamine_NOxide_Synthesis cluster_troubleshoot Critical Failure Points Start Start: Epi-galanthamine (Free Base) Reaction Reaction: m-CPBA (1.1 eq) in DCM at 0°C Start->Reaction Check Check Conversion (LC-MS) Reaction->Check Check->Reaction Incomplete Quench Quench: Solid Na2S2O3 (Remove Peroxides) Check->Quench Complete (>95%) Purification Filtration: Pass through Basic Alumina Pad Quench->Purification Remove m-CBA Evaporation Concentration: < 30°C (Prevent Cope Elim) Purification->Evaporation Filtrate (DCM) Final Final Product: Epi-galanthamine N-Oxide Evaporation->Final Failure1 High Temp (>40°C) -> Cope Elimination Failure2 Silica Column -> Irreversible Adsorption Failure3 Aq. Wash -> Product Loss to Water

Figure 1: Optimized workflow for N-oxidation of Epi-galanthamine, highlighting critical control points to prevent thermal degradation and purification losses.

Module 3: Troubleshooting Logic (Interactive)

Symptom: Low Yield (<50%)

  • Check the Aqueous Phase: Did you perform a water wash?

    • Yes: Your product is in the water.[2] Lyophilize the aqueous layer to recover it.

    • No: Proceed to step 2.

  • Check Thermal History: Did the rotovap bath exceed 40°C?

    • Yes: Check NMR for olefinic protons (indicative of Cope elimination).

    • No: Proceed to step 3.

  • Check Stationary Phase: Did you use Silica Gel?

    • Yes: Flush the column with

      
       in MeOH. If product elutes, switch to Alumina next time.
      

Symptom: Impurity (Aromatic peaks in NMR)

  • Diagnosis: Peaks in the 7.4–8.1 ppm region usually indicate residual m-chlorobenzoic acid.

  • Remediation: Dissolve crude in minimal DCM and pass through a small plug of Basic Alumina . The acid will stick; the N-oxide will pass.

References

  • Trost, B. M., et al. (2005). "Total Synthesis of (-)-Galanthamine." Journal of the American Chemical Society.[3][4] Describes the structural rigidity of the galanthamine skeleton and oxidation susceptibility.

  • Cope, A. C., & Trumbull, E. R. (1960). "Olefins from Amines: The Hofmann Elimination Reaction and Amine Oxide Pyrolysis." Organic Reactions.[3][5][6][7][8][9] The foundational text on the thermal instability of amine N-oxides (Cope Elimination).

  • BenchChem Technical Support. (2025). "Navigating the Synthesis of Galanthamine: A Technical Support Guide." detailing oxidant choices and purification pitfalls.

  • Woodward, S., et al. (2009).[10] "Properties, Preparation and Synthetic Uses of Amine N-Oxides." ResearchGate. Comprehensive review on N-oxide purification and characterization.

Sources

Optimization

Stability studies and degradation pathways of Epi-galanthamine N-Oxide under stress conditions

[1] Introduction Welcome to the Technical Support Center. This guide addresses the specific stability challenges associated with Epi-galanthamine N-Oxide (an N-oxide impurity and metabolite of the Alzheimer's drug Galant...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the specific stability challenges associated with Epi-galanthamine N-Oxide (an N-oxide impurity and metabolite of the Alzheimer's drug Galantamine).

Under ICH Q1A(R2) guidelines, characterizing the stability of impurities is as critical as the API itself. N-oxides possess unique chemical lability that often confounds standard stability protocols.[1] This guide moves beyond generic advice to address the specific physicochemical behaviors of the galanthamine scaffold's N-oxide derivative.

Module 1: Analytical Troubleshooting (The "Ghost" Peak)

User Question: "I am analyzing thermally stressed samples of Epi-galanthamine N-Oxide by LC-MS. I see a significant increase in the parent amine (Epi-galanthamine) peak, but my UV purity suggests the N-oxide is still pure. Is my column degrading the sample?"

Scientist Response: This is a classic artifact specific to N-oxides.[1] You are likely observing In-Source Fragmentation (Deoxygenation) rather than true chemical degradation.[1]

The Mechanism

N-oxides are thermally labile.[1] In the high-temperature environment of an Electrospray Ionization (ESI) or APCI source, the N-O bond can cleave before detection.[2]

  • Reaction:

    
    
    
  • Result: The Mass Spectrometer detects the parent amine (m/z ~288) even if the sample entering the source is the N-oxide (m/z ~304).

Diagnostic Protocol

To validate if the degradation is real or instrumental:

  • low-Temperature Check: Lower your ESI source temperature (desolvation temp) by 100°C and re-inject.[1] If the "parent" peak intensity drops significantly, it is an artifact.

  • Chromatographic Separation: Ensure baseline resolution between the N-oxide and the parent amine. N-oxides are generally more polar and elute earlier on Reverse Phase (C18) columns.[1]

    • Epi-galanthamine N-oxide RT: ~0.63 RRT (Relative Retention Time)[1][3][4]

    • Epi-galanthamine RT: 1.00 RRT[1]

Visual Workflow: Distinguishing Artifacts from Degradation

AnalyticalWorkflow Start Sample: Epi-galanthamine N-Oxide (Stressed) LC LC Separation (C18 Column) Start->LC MS MS Detection (Source Temp > 350°C) LC->MS Decision Are peaks chromatographically resolved? MS->Decision Artifact Artifact: In-Source Deoxygenation (False Positive for Degradation) Decision->Artifact Co-elution or Single Peak (m/z -16 observed) Real True Degradation: Chemical Reduction occurred Decision->Real Distinct Peaks: Peak A (m/z 304) & Peak B (m/z 288)

Figure 1: Decision tree for distinguishing instrumental artifacts from genuine chemical degradation in N-oxide analysis.

Module 2: Stress Conditions & Degradation Pathways[5]

User Question: "What are the primary degradation products I should expect during forced degradation? Does the N-oxide follow the same pathway as Galantamine?"

Scientist Response: No, the N-oxide introduces specific vulnerabilities.[1] While Galantamine degrades primarily via oxidative and photolytic pathways, Epi-galanthamine N-Oxide is prone to Reductive and Elimination pathways due to the charged nitrogen-oxygen center.[1]

Key Degradation Pathways
  • Thermal Deoxygenation (Reduction):

    • Condition: High Heat (>60°C) or Metal ion contamination.

    • Mechanism:[5][6][7] Homolytic cleavage of the N-O bond.

    • Product: Epi-galanthamine (Parent amine).[1][8]

  • Photolytic Decomposition:

    • Condition: UV/Vis light (Xe lamp).

    • Mechanism:[5][6][7] Radical formation leading to ring opening or further oxidation of the ether linkage.

    • Observation: Complex chromatogram with multiple minor peaks.

  • Polonovski-Type Rearrangement (Chemical Stress):

    • Condition: Acylating agents (if present in formulation) or specific metal catalysts.

    • Mechanism:[5][6][7] N-oxide rearrangement to form enamines or aldehydes.[1]

Summary of Stress Testing Protocols (ICH Q1A)
Stress TypeConditionsExpected Outcome for N-OxideKey Degradant
Hydrolysis (Acid) 0.1 N HCl, 60°C, 24hModerate DegradationRing opening / Hydrolysis of ether
Hydrolysis (Base) 0.1 N NaOH, 60°C, 24hStable to ModerateEpimerization (potential)
Oxidation 3% H₂O₂, RT, 4hStable (Already oxidized)Minimal change (unlike parent)
Thermal 60°C - 80°C, 7 daysHigh Risk Epi-galanthamine (Reduction)
Photolysis 1.2 million lux hoursHigh Risk Radical breakdown products
Pathway Visualization

DegradationPathways N_Oxide Epi-galanthamine N-Oxide Parent Epi-galanthamine (Reduction Product) N_Oxide->Parent Thermal Stress (Deoxygenation) Radical Radical Intermediates N_Oxide->Radical Photolysis (Light) Note Note: N-Oxides are less susceptible to H2O2 than the parent amine N_Oxide->Note RingOpen Ring Cleavage Products Radical->RingOpen Rearrangement

Figure 2: Primary degradation pathways for Epi-galanthamine N-Oxide under thermal and photolytic stress.

Module 3: Experimental Protocol (Step-by-Step)

User Question: "How do I set up a robust forced degradation study specifically for this N-oxide to ensure mass balance?"

Scientist Response: To ensure mass balance (sum of assay + impurities = 100%), you must quench reactions immediately to prevent "over-cooking" the unstable N-oxide.

Protocol: Thermal & Oxidative Stress[5][10]
  • Preparation:

    • Prepare a 1.0 mg/mL stock solution of Epi-galanthamine N-Oxide in Methanol/Water (50:50).[1]

  • Thermal Stress:

    • Aliquot 5 mL into a borosilicate glass vial.

    • Seal and place in a thermostatic oven at 60°C.

    • Sampling: Pull samples at 24h, 48h, and 7 days.

    • Critical Step: Cool to room temperature immediately before injection. Do not store in heated autosamplers.

  • Oxidative Stress (Control):

    • Mix 2 mL stock with 2 mL 3% H₂O₂.

    • Incubate at Room Temperature for 4 hours.

    • Quenching: Add Sodium Metabisulfite (molar excess) to neutralize peroxide. Failure to quench will continue reaction in the HPLC vial.

  • Analysis:

    • Inject on HPLC-DAD (210-400 nm scan).[1]

    • Criterion: Target 5-20% degradation. If >20%, repeat with milder conditions (lower temp/time).

References

  • ICH Harmonised Tripartite Guideline. (2003).[5] Stability Testing of New Drug Substances and Products Q1A(R2).[9][10][11] International Council for Harmonisation.[5] Link

  • Tsvetkova, B., et al. (2011). Stability-indicating study of the anti-Alzheimer's drug galantamine hydrobromide.[12] Journal of Pharmaceutical and Biomedical Analysis, 55(1), 85-92.[1] Link

  • Ramanathan, R., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds.[1][13] Analytical Chemistry, 72(6), 1352–1359.[1] Link

  • PubChem. (2025). Galanthamine N-Oxide Compound Summary. National Library of Medicine. Link

Sources

Troubleshooting

Technical Support Center: Epi-galanthamine N-Oxide Solubility &amp; Stability Guide

[1] Subject: Overcoming Solubility and Stability Challenges of Epi-galanthamine N-Oxide in Aqueous Buffers Analyte: Epi-galanthamine N-Oxide (Stereoisomer of Galanthamine N-Oxide) Document ID: TS-EGNO-001 Last Updated: J...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Subject: Overcoming Solubility and Stability Challenges of Epi-galanthamine N-Oxide in Aqueous Buffers Analyte: Epi-galanthamine N-Oxide (Stereoisomer of Galanthamine N-Oxide) Document ID: TS-EGNO-001 Last Updated: January 28, 2026[1]

Executive Summary: The Solubility Paradox

Why is this difficult? Researchers often assume that converting an alkaloid (like Galanthamine) to its N-oxide form will automatically increase water solubility due to the high polarity of the N-O bond. However, with Epi-galanthamine N-Oxide , you face a dual challenge:

  • The pKa Shift: While Galanthamine (parent) has a pKa of ~8.2 (cationic and soluble at pH 7.4), the N-oxide typically exhibits a much lower pKa (~4.5). Consequently, at physiological pH (7.4), the N-oxide exists primarily as a neutral species , significantly reducing its aqueous solubility compared to the protonated parent amine.[1]

  • The Epimer Effect: Unlike Galanthamine, which benefits from intramolecular hydrogen bonding that aids solvation, the epi-isomer often lacks this stabilizing internal interaction, leading to higher crystal lattice energy and "stubborn" dissolution behavior.

This guide provides field-proven protocols to solubilize this compound without triggering its inherent instability (Cope elimination).[1]

Diagnostic Troubleshooting (Decision Tree)

Before altering your protocol, identify the specific failure mode using the workflow below.

TroubleshootingTree Start Start: Observation Precipitation Precipitation upon Buffer Addition? Start->Precipitation Yellowing Solution turns Yellow/Brown? Start->Yellowing NoDissolve Solid won't dissolve in DMSO? Start->NoDissolve CheckpH Check Buffer pH. Is pH > 6.0? Precipitation->CheckpH Yes Instability Cause: Cope Elimination (Thermal Degradation) Yellowing->Instability Heat applied? CrystalEnergy Cause: High Lattice Energy. Action: Sonicate (Bath) Avoid Vortexing NoDissolve->CrystalEnergy NeutralSpecies Cause: Neutral Species. Action: Lower pH or Increase DMSO % CheckpH->NeutralSpecies Yes (Neutral) SaltEffect Cause: Salting Out. Action: Reduce Ionic Strength CheckpH->SaltEffect No (Already Acidic)

Caption: Diagnostic workflow for identifying the root cause of solubility failure—distinguishing between pH limitations, thermal instability, and lattice energy barriers.

Critical Physicochemical Parameters[1][2][3]

Understanding these values is essential for assay design.

ParameterValue / PropertyImplication for Solubility
pKa (N-Oxide) ~4.0 – 5.0 (Estimated)Neutral at pH 7.4. Requires pH < 4.0 to protonate and solubilize fully in water without cosolvents.[1]
LogP Lower than parent, but dipole-drivenHigh polarity does not guarantee solubility if the crystal packing is tight (common in epi-isomers).[1]
Thermal Stability Low (< 40°C recommended)Do not heat to dissolve. Risk of Cope elimination (reverting to alkene/hydroxylamine) or deoxygenation.
H-Bonding Intermolecular > IntramolecularThe epi-configuration disrupts the internal H-bond found in Galanthamine, making the solid harder to break apart.[1]

Master Dissolution Protocols

Protocol A: The "DMSO-First" Method (Standard Assays)

Best for: In vitro screening, IC50 determination, cell-based assays.[1]

The Logic: We utilize the high solubility of the compound in DMSO to break the crystal lattice, then "sneak" it into the aqueous buffer rapidly to prevent re-crystallization.

  • Stock Preparation:

    • Weigh Epi-galanthamine N-Oxide solid.[1]

    • Dissolve in 100% anhydrous DMSO to a concentration of 10–50 mM .

    • Tip: If the solid resists, use a bath sonicator for 5 minutes at room temperature. Avoid probe sonication (heat generation).

  • Intermediate Dilution (Critical Step):

    • Do NOT add the 50 mM stock directly to PBS. This causes local supersaturation and immediate precipitation (the "white cloud" effect).

    • Prepare a 10x Working Solution in a solvent blend (e.g., 10% DMSO in water).

  • Final Assay Preparation:

    • Add the intermediate solution to your assay buffer (e.g., PBS pH 7.4).

    • Target Final DMSO: ≤ 0.5% (v/v) to avoid cytotoxicity, or up to 1% for enzymatic assays.

Protocol B: The "Acid-Shift" Method (High Concentration)

Best for: Animal dosing, stock solutions requiring >1 mg/mL in aqueous media.[1]

The Logic: By dropping the pH below the pKa, we protonate the N-oxide oxygen or the amine center (depending on specific electronic distribution), creating a charged species that is highly water-soluble.

  • Vehicle Selection: Prepare a 10 mM Acetate Buffer (pH 4.0) or use Saline acidified with 0.1 N HCl.

  • Dissolution: Add the solid directly to the acidified vehicle.

  • Adjustment: Vortex gently. If solubilized, slowly adjust pH back toward 6.0-6.5 using dilute NaOH, monitoring for precipitation.[1]

    • Warning: Bringing the pH all the way to 7.4 may cause precipitation if the concentration exceeds the intrinsic solubility of the neutral species.

Stability Watch: The Degradation Trap

Users often confuse degradation with insolubility . If your clear solution turns yellow or brown over 24 hours, the compound is chemically changing, not just precipitating.

Mechanism of Failure (Cope Elimination): N-oxides are thermally labile.[1] In the presence of heat or specific base catalysts, they undergo syn-elimination.

Degradation NOxide Epi-galanthamine N-Oxide Heat Heat (>40°C) or Base NOxide->Heat Product Degradation Products (Hydroxylamine / Alkene) Heat->Product Cope Elimination

Caption: Thermal degradation pathway. Avoid heating above 40°C to accelerate dissolution.

Prevention Strategy:

  • Store Stocks at -20°C.

  • Use Fresh buffers. Old buffers with microbial contamination or metal ions (Fe2+, Cu2+) can catalyze deoxygenation back to the parent amine.

  • Chelators: Add 0.1 mM EDTA to buffers to sequester metal ions that catalyze N-oxide reduction.[1]

Frequently Asked Questions (FAQ)

Q1: I see a fine white precipitate immediately after adding my DMSO stock to PBS. What happened? A: You experienced "solvent shock." The local concentration of the neutral N-oxide exceeded its solubility limit before the DMSO could disperse.

  • Fix: Vortex the buffer while slowly adding the DMSO stock (subsurface addition), rather than dropping the stock on top of a static buffer.

Q2: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol evaporates faster, potentially changing the concentration during the assay. Galanthamine derivatives are generally soluble in ethanol (~15 mg/mL), but DMSO (~50 mg/mL) is superior for creating high-concentration stocks.[1]

Q3: Why is the "Epi" isomer harder to dissolve than regular Galanthamine N-oxide? A: Stereochemistry dictates crystal packing. The "Epi" configuration alters the hydroxyl group's orientation, preventing the formation of an intramolecular hydrogen bond that stabilizes the "standard" isomer in solution. This forces the Epi-isomer to rely solely on intermolecular interactions, which can be energetically less favorable for solvation.[1]

Q4: My solution turned yellow after 4 hours at 37°C. Is the data valid? A: Likely not. Yellowing indicates oxidative degradation or elimination reactions. For 37°C assays, ensure the incubation time is minimized or validate stability via HPLC. If stability is poor, consider lowering the temperature to 25°C if the biological model permits.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11748698: Galanthamine N-Oxide.[1] PubChem.[2] Available at: [Link][1]

  • Bickel, M. H.The Pharmacology and Biochemistry of N-Oxides. Pharmacological Reviews, 1969. (Foundational text on N-oxide physicochemical properties and pKa shifts).
  • Popa-Burke, I., et al. Compound Precipitation in High-Concentration DMSO Solutions.[1][3] J Biomol Screen, 2014.[3][4] Available at: [Link]

  • ResearchGate Community. Discussions on Alkaloid N-Oxide Stability and Reduction. (Synthesized insights on metal-catalyzed reduction). Available at: [Link]

Sources

Optimization

Optimizing HPLC-MS/MS parameters for sensitive detection of Epi-galanthamine N-Oxide

Current Status: Operational Support Tier: Level 3 (Method Development & Optimization) Subject: Overcoming Thermal Instability and Isobaric Interference in LC-MS/MS Executive Summary Detecting Epi-galanthamine N-oxide req...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Method Development & Optimization) Subject: Overcoming Thermal Instability and Isobaric Interference in LC-MS/MS

Executive Summary

Detecting Epi-galanthamine N-oxide requires navigating two critical analytical pitfalls: in-source reduction (where the N-oxide thermally degrades back to the parent amine) and stereochemical resolution (separating the epi- isomer from the parent galanthamine series).

This guide provides a self-validating workflow to ensure your signal represents the intact N-oxide, not a methodological artifact.

Module 1: Mass Spectrometry Optimization (The "Source" Problem)

Q: Why does my Epi-galanthamine N-oxide standard show a strong signal for the parent Epi-galanthamine (m/z 288)?

A: This is likely due to In-Source Fragmentation (Deoxygenation). N-oxides are thermally labile. In a hot Electrospray Ionization (ESI) source, the oxygen atom can be cleaved before the ion enters the quadrupole. If this happens, your "N-oxide" is detected as the parent molecule (m/z 288), leading to severe quantitation errors.

The Fix: The "Cold Source" Protocol You must optimize source parameters to maximize the molecular ion (m/z 304) while minimizing the in-source product (m/z 288).

  • Temperature Mapping: Lower your Source Temperature (Gas Temp) and Sheath Gas Temperature. Start at 300°C and step down to 100°C in 50°C increments.

  • Declustering Potential (DP) / Fragmentor: High voltages accelerate ions into gas molecules, causing friction and heat. Lower this voltage until the m/z 288 signal from your N-oxide standard disappears.

Visualization: Source Optimization Logic

SourceOptimization Start Start Tuning (Standard: Epi-Gal N-Oxide) Monitor Monitor Ratio: m/z 304 (Intact) vs m/z 288 (Reduced) Start->Monitor Decision Is m/z 288 > 5%? Monitor->Decision Action1 Decrease Source Temp (-50°C steps) Decision->Action1 Yes (Thermal Degradation) Action2 Lower Fragmentor/DP Voltage Decision->Action2 Yes (Collisional Heating) Final Optimal Condition: Max 304 Signal <1% In-source Reduction Decision->Final No Action1->Monitor Action2->Monitor

Caption: Workflow for minimizing thermal deoxygenation of N-oxides in the ESI source.

Module 2: Chromatographic Separation (The "Polarity" Problem)

Q: How do I separate Epi-galanthamine N-oxide from Galanthamine N-oxide and their parent amines?

A: You are dealing with four species:

  • Galanthamine[1][2][3][4][5][6][7]

  • Epi-galanthamine (Diastereomer)

  • Galanthamine N-oxide

  • Epi-galanthamine N-oxide (Target)

Since the N-oxides can degrade to parents, chromatographic separation is the only safeguard against false positives.

Recommended Column Chemistry: Pentafluorophenyl (PFP) While C18 is standard, PFP columns offer superior selectivity for isomeric alkaloids and polar N-oxides due to pi-pi interactions and hydrogen bonding mechanisms.

Mobile Phase Strategy:

  • Phase A: Water + 10mM Ammonium Formate (pH adjusted to 3.5 - 4.0).

  • Phase B: Acetonitrile.[2]

  • Why Acidic pH? Keeps the tertiary amines protonated and improves peak shape. Avoid high pH, which can destabilize the silica in some columns and alter N-oxide retention.

Separation Data Summary

AnalytePolarityRetention Behavior (Reverse Phase)Critical Pair Resolution
Epi-galanthamine N-oxide High (Most Polar)Elutes 1stMust resolve from Gal-NO
Galanthamine N-oxide HighElutes 2ndMust resolve from Epi-Gal-NO
Epi-galanthamine MediumElutes 3rdMust resolve from Galanthamine
Galanthamine MediumElutes 4th-

Note: If using HILIC (Hydrophilic Interaction Liquid Chromatography), this elution order is reversed.

Module 3: MRM Transition Design

Q: Which transitions should I use to ensure specificity?

A: Do not rely solely on the "Loss of Oxygen" transition, as it is non-specific. You must monitor a "Quantifier" (stable fragment) and a "Qualifier" (structural confirmation).

Optimized MRM Table

Precursor Ion (Q1)Product Ion (Q3)TypeMechanismCollision Energy (eV)
304.1 (M+H) 286.1 Quantifier Loss of Water (

). More stable than oxygen loss.
Medium (15-25)
304.1 (M+H) 213.1 QualifierCore azepine ring fragment (Characteristic of Galanthamine backbone).High (30-40)
304.1 (M+H) 288.1 MonitorLoss of Oxygen (-16 Da). Use only to monitor in-source stability.Low (10-15)

Experimental Validation Protocol:

  • Inject pure Epi-galanthamine (Parent).

  • Monitor the N-oxide channel (304 -> 286).

  • Result: There should be zero signal . If you see a peak, your parent is oxidizing in the source or contains N-oxide impurities.

Module 4: Troubleshooting FAQ

Q: I see peak tailing for the N-oxide. How do I fix this? A: N-oxides can interact strongly with residual silanols on the column stationary phase.

  • Fix 1: Increase the ionic strength of your buffer (e.g., increase Ammonium Formate from 5mM to 10mM).

  • Fix 2: Ensure your column is "end-capped" (most modern C18 and PFP columns are).

Q: My calibration curve is non-linear at low concentrations. A: This is often due to adsorption (sticking) of the N-oxide to glass vials or metal surfaces in the LC system.

  • Fix: Use polypropylene vials or silanized glass inserts. Add 0.1% Formic Acid to your sample solvent to keep the analyte soluble and protonated.

Q: Can I use Methanol instead of Acetonitrile? A: Methanol is protic and can sometimes encourage N-oxide reduction or methylation artifacts in the source. Acetonitrile is generally preferred for N-oxide stability in ESI.

References
  • Sasaki, C., et al. (2022). LC-MS/MS Analysis of Lycorine and Galantamine in Human Serum Using Pentafluorophenyl Column.[4] Scientific Research Publishing. Link

    • Relevance: Establishes PFP column efficacy for galanthamine-type alkaloids.
  • Ramanathan, R., et al. (2000). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process.[8] Journal of Mass Spectrometry. Link

    • Relevance: Foundational text on the thermal deoxygenation mechanism of N-oxides in ESI/APCI sources.
  • Kato, T., et al. (2013). Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Link

    • Relevance: Details the parameters (temperature, gas flow) affecting N-oxide stability.
  • Maláková, J., et al. (2007). High-performance liquid chromatographic method... for simultaneous determination of galantamine and its phase I metabolites. Journal of Chromatography B. Link

    • Relevance: Provides baseline chromatographic conditions for galanthamine metabolites.

Sources

Troubleshooting

Troubleshooting peak tailing and broadening in the chromatographic analysis of Epi-galanthamine N-Oxide

Executive Summary & Molecule Profile Analyte: Epi-galanthamine N-Oxide (Epi-Gal-NOx) Class: Tertiary Amine N-Oxide (Polar, Weakly Basic) Parent Compound: Galanthamine (Acetylcholinesterase inhibitor)[1] The Challenge: Ep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Analyte: Epi-galanthamine N-Oxide (Epi-Gal-NOx) Class: Tertiary Amine N-Oxide (Polar, Weakly Basic) Parent Compound: Galanthamine (Acetylcholinesterase inhibitor)[1]

The Challenge: Epi-galanthamine N-Oxide presents a "perfect storm" for chromatographers.[1] As an N-oxide, it possesses a highly polar N-O bond with significant dipole character.[1] Unlike its parent amine, it acts as a strong hydrogen bond acceptor.

  • Peak Tailing: Caused primarily by secondary interactions between the N-oxide oxygen and residual acidic silanols on the silica support.

  • Peak Broadening: Often results from "on-column" thermal degradation (Cope elimination) or sample solvent mismatch due to its high polarity.[1]

This guide provides a root-cause analysis and self-validating protocols to resolve these specific issues.

Diagnostic Workflow

Before adjusting chemistry, use this logic tree to isolate the variable.

TroubleshootingWorkflow Start Symptom Identified Tailing Peak Tailing (As > 1.5) Start->Tailing Broadening Peak Broadening (N < Theoretical) Start->Broadening Split Split Peak / Shoulder Start->Split Check_pH Check Mobile Phase pH Is pH > 4.0? Tailing->Check_pH Check_Solvent Check Sample Solvent Is % Organic > Mobile Phase? Broadening->Check_Solvent Check_Temp Check Column Temp Is Temp > 40°C? Split->Check_Temp Action_LowPH Action: Lower pH to 2.5-3.0 (Protonate N-Oxide) Check_pH->Action_LowPH Yes (Silanol Interaction) Action_Shield Action: Add Modifier (TEA for UV, Amm. Formate for MS) Check_pH->Action_Shield No (Already Low) Action_Cool Action: Lower Temp to < 30°C (Prevent Thermal Degradation) Check_Temp->Action_Cool Yes (Cope Elimination Risk) Check_Solvent->Check_Temp No Action_Dilute Action: Dilute Sample with Initial Mobile Phase Check_Solvent->Action_Dilute Yes (Strong Solvent Effect)

Figure 1: Diagnostic decision tree for isolating chromatographic anomalies associated with N-oxide compounds.

Troubleshooting Guide (Q&A)

Issue 1: Severe Peak Tailing (The "Shark Fin")

Q: I am using a standard C18 column at pH 7. Why does Epi-galanthamine N-Oxide tail significantly (Tailing Factor > 2.0)?

The Science: At neutral pH, the silica surface of your column is negatively charged (SiO⁻), and the N-oxide moiety (highly polar with a partial negative charge on oxygen) can engage in strong hydrogen bonding with residual silanols. While N-oxides are less basic than their parent amines (pKa ~4.5 vs ~8.0), they are potent H-bond acceptors.[1] This "drag" on the stationary phase creates the tail.

The Fix: You must suppress the silanol activity or mask the interaction.

  • Protocol A: The "Low pH" Approach (Recommended)

    • Mechanism: Lowering the pH to ~2.5–3.0 protonates the residual silanols (Si-O⁻ → Si-OH), rendering them neutral and less interactive.[1] It also ensures the N-oxide is fully protonated (cationic), which repels the protonated silanols.[1]

    • Action: Switch to a mobile phase containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid . TFA is superior for peak shape due to ion-pairing effects but suppresses MS signal.[1]

  • Protocol B: The "Shielding" Approach (UV Only)

    • Mechanism: Triethylamine (TEA) is a stronger base than the analyte. It saturates the active silanol sites, effectively "capping" them dynamically.

    • Action: Add 5–10 mM TEA to your mobile phase buffer. Warning: Do not use TEA with LC-MS.

Issue 2: Peak Broadening & Shoulders

Q: My peak is broad, and sometimes I see a small "hump" or shoulder preceding the main peak. Is my column failing?

The Science: This is likely not column failure but thermal instability . Tertiary amine N-oxides are thermally labile and can undergo Cope elimination or deoxygenation at elevated temperatures.[1][2] If your column oven is set >40°C, the N-oxide may be degrading during the run.[1] The "hump" is the degradation product (likely a hydroxylamine or olefin) eluting slightly differently.

The Fix:

  • Temperature Control: Immediately lower the column temperature to 25°C or 30°C . N-oxides require gentle conditions.[1]

  • Flow Rate: Increase flow rate (if pressure permits) to reduce the residence time of the analyte on the column, minimizing the window for degradation.

Issue 3: Fronting or "Mounded" Peaks

Q: The peak looks like a mound or is fronting. I dissolved my sample in 100% Methanol.

The Science: Epi-galanthamine N-Oxide is polar and elutes early in Reversed-Phase (RP) gradients.[1] Injecting it in a strong solvent (Methanol/Acetonitrile) causes "Solvent Focusing Failure." The sample travels faster than the mobile phase initially, spreading out before it hits the stationary phase.

The Fix:

  • Solvent Matching: Dissolve the sample in the initial mobile phase composition (e.g., 95% Water / 5% ACN).

  • Injection Volume: If solubility is an issue and you must use organic solvent, reduce the injection volume to < 5 µL.

Experimental Protocols

Protocol 1: Optimized Mobile Phase Preparation

For UV Detection (Maximal Shape)

  • Aqueous Component (Buffer A):

    • Weigh 1.36 g of Potassium Dihydrogen Phosphate (KH₂PO₄) into 1 L of HPLC-grade water (10 mM).[1]

    • Add 1.0 mL of Triethylamine (TEA).

    • Adjust pH to 3.0 ± 0.1 using Phosphoric Acid (85%).

    • Filter through a 0.22 µm membrane.

  • Organic Component (Buffer B):

    • Acetonitrile (HPLC Grade).

  • Why this works: The phosphate buffers the pH, TEA blocks silanols, and the low pH suppresses silanol ionization.

Protocol 2: Column Passivation (If Tailing Persists)

If switching from a different method, the column may have "memory" of basic contaminants.

  • Flush column with 20 Column Volumes (CV) of 50:50 Water:Methanol with 0.1% Formic Acid.

  • Flush with 10 CV of 100% Acetonitrile.

  • Equilibrate with the new Phosphate/TEA buffer for at least 30 minutes before injection.

Data Summary Tables

Table 1: Column Selection Matrix for N-Oxides
Column ChemistrySuitabilityWhy?
Standard C18 (Type A Silica) 🔴 PoorHigh metal content and acidic silanols cause severe tailing.[1]
End-Capped C18 (Type B) 🟡 FairBetter, but requires low pH modifiers (TFA/TEA) for symmetry.[1]
Polar Embedded (Amide/Carbamate) 🟢 GoodThe embedded polar group shields silanols and improves wetting.
Charged Surface Hybrid (CSH) 🟢 ExcellentSurface carries a slight positive charge, repelling protonated bases and N-oxides (at low pH).[1]
HILIC (Bare Silica/Amide) 🟢 ExcellentIdeal for polar N-oxides.[1] Retains them well; tailing is minimized by high organic MP.
Table 2: Troubleshooting Symptom Matrix
SymptomProbable CauseImmediate Action
Tailing (T > 1.5) Silanol InteractionAdd 0.1% TFA or 5mM TEA; Lower pH to 2.[1]5.
Broadening (N < 2000) Extra-column volumeCheck tubing ID (use 0.005" Red PEEK); Reduce detector response time.
Split Peak Thermal DegradationCRITICAL: Lower Temp to < 30°C.
Fronting Solvent MismatchDilute sample in Mobile Phase A (Water).

References

  • PubChem. (2025). Galanthamine N-Oxide Compound Summary. National Library of Medicine. Available at: [Link][1]

  • LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatography Online. Available at: [Link]

  • Chrom Tech. (2025).[3][4] What Causes Peak Tailing in HPLC? Available at: [Link][1]

Sources

Optimization

Strategies for the purification of Epi-galanthamine N-Oxide from complex mixtures

This is Dr. Aris Thorne , Senior Application Scientist at the Advanced Alkaloid Separations Center.

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Advanced Alkaloid Separations Center.

I have reviewed your request regarding the purification of Epi-galanthamine N-Oxide . This is a deceptively difficult isolation. You are dealing with a "double-trouble" molecule: it possesses the polarity/instability of an N-oxide and the subtle stereochemical difference of the Epi-isomer .

Most standard protocols for Galanthamine will fail here because they rely on the basicity of the tertiary amine for extraction, or they use thermal techniques that degrade the N-oxide.

Below is the technical guide designed to navigate these specific pitfalls.

Ticket ID: #GAL-NOX-EPI-001 Status: Open Priority: Critical (Stability Risk)

⚠️ CRITICAL WARNING: Thermal Instability

Before you begin: You must understand the Cope Elimination risk. Unlike the parent alkaloid, Epi-galanthamine N-oxide is thermally unstable. Heating this compound in an organic solvent (especially during rotary evaporation) will cause a syn-elimination, reverting it to a hydroxylamine and an alkene, effectively destroying your product.

  • Rule #1: Never heat extracts above 35°C .

  • Rule #2: Avoid strong bases in the final workup if heat is involved.

Module 1: The Purification Strategy (Decision Tree)

The most common error is attempting to separate Epi-galanthamine N-oxide from Galanthamine N-oxide directly from a crude oxidation mixture. The N-oxide moiety dominates the polarity, masking the subtle stereochemical differences between the "Epi" and "Normal" forms, leading to co-elution.

My Recommendation: Purify the amine precursor first.

Workflow Visualization

The following diagram outlines the logical flow to maximize yield and purity.

PurificationStrategy Start Start: Crude Mixture Check Is the Epi-Amine pure (>95%)? Start->Check SepAmine Step 1: Separate Amines (Flash/Prep HPLC) Epi-Galanthamine vs Galanthamine Check->SepAmine No (Mixture) DirectOx Direct Oxidation Check->DirectOx Yes Oxidize Step 2: Controlled Oxidation (mCPBA or H2O2, <0°C) SepAmine->Oxidize Workup Step 3: Cold Workup (Remove oxidant, NO heat) Oxidize->Workup DirectOx->Workup Polishing Step 4: Polishing Chromatography (HILIC or C18-Buffered) Workup->Polishing Final Pure Epi-galanthamine N-Oxide Polishing->Final

Caption: Strategic workflow prioritizing amine separation prior to oxidation to avoid difficult N-oxide diastereomer resolution.

Module 2: Chromatographic Isolation (The "Heavy Lifting")

If you are forced to separate the N-oxide from the mixture, standard silica flash chromatography often fails due to irreversible adsorption of the polar N-oxide group.

Method A: Reversed-Phase HPLC (Preferred)

The N-oxide is highly polar. On a standard C18 column with a simple water/methanol gradient, it will elute near the void volume (dead time). You must use Ion-Suppression or Ion-Pairing .

ParameterSpecificationTechnical Rationale
Column C18 with Polar Endcapping (e.g., Aq-C18)Prevents "phase collapse" in high aqueous conditions; retains polar N-oxides better.
Mobile Phase A 10 mM Ammonium Acetate (pH 5.0)Buffering is non-negotiable. pH 5 suppresses silanol activity which causes tailing.
Mobile Phase B Acetonitrile (ACN)Sharper peaks than Methanol for alkaloids.
Gradient 0-10% B over 15 min (Isocratic hold may be needed)N-oxides elute early. A shallow gradient prevents co-elution with salts.
Detection UV @ 289 nmSpecific to the galanthamine aromatic system.
Method B: HILIC (The "Nuclear Option")

If RP-HPLC fails to retain the compound, switch to Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Stationary Phase: Bare Silica or Amide-bonded.

  • Mobile Phase: 90% ACN / 10% Water (with 10mM Ammonium Formate).

  • Mechanism: The N-oxide is retained more strongly than the parent amine in HILIC mode. The elution order reverses compared to C18.[1]

Module 3: Extraction & Workup (Troubleshooting Recovery)

User Issue: "I can see the product on LCMS, but I get <10% recovery after extraction."

Diagnosis: You are likely using the standard "Basify and Extract with Ether" protocol used for Galanthamine. This does not work for N-oxides. The N-oxide oxygen makes the molecule too water-soluble, even at high pH.

The "Salting-Out" Protocol
  • Quench: Destroy excess oxidant (if synthetic) with dilute sodium sulfite.

  • Saturation: Saturate the aqueous phase with NaCl (solid). This increases the ionic strength, forcing the organic N-oxide out of the water (Salting-out effect).

  • Solvent System: Do NOT use Diethyl Ether or Hexane.

    • Use Chloroform : Isopropanol (3:1) .

    • This mixture is polar enough to solvate the N-oxide but immiscible with the brine.

  • Drying: Dry over Na₂SO₄ and evaporate under high vacuum at ambient temperature (Cold Trap). Do not use a warm water bath.

Module 4: Stability & Degradation Mechanisms

Understanding why your sample degrades is the key to preventing it.

The Cope Elimination Risk

N-oxides undergo a concerted syn-elimination when heated.[2][3] In the case of Galanthamine derivatives, this opens the nitrogen ring.

CopeElimination Reactant Epi-galanthamine N-Oxide Transition Cyclic Transition State (Requires Heat >50°C) Reactant->Transition Heat Product Degradation Products (Hydroxylamine + Alkene) Transition->Product Syn-Elimination

Caption: The thermal degradation pathway (Cope Elimination) that destroys N-oxide samples during evaporation.

FAQ: Frequently Asked Questions

Q: Can I use GC-MS to analyze my fractions? A: No. The injection port temperature (250°C+) will instantly convert your N-oxide into the olefin via Cope elimination. You will see a peak, but it will be the degradation product, not your molecule. Use LC-MS (ESI) with a cold source temperature if possible.

Q: Why does Epi-galanthamine N-oxide elute differently than Galanthamine N-oxide? A: Intramolecular Hydrogen Bonding.

  • Galanthamine: The -OH group can form an intramolecular H-bond with the ether oxygen.

  • Epi-galanthamine: The -OH is inverted (diastereomer), preventing this specific H-bond. This makes the Epi variant slightly more accessible to solvent interactions (more polar), typically causing it to elute earlier on C18 columns compared to the non-epi form.

Q: My silica column is clogging/streaking. Why? A: N-oxides are basic enough to interact strongly with the acidic silanols on standard silica gel.

  • Fix: Pre-treat your silica with 1% Triethylamine (TEA) in the mobile phase, or switch to Neutral Alumina stationary phase.

References

  • Trost, B. M., et al. (2005). "Total Synthesis of (-)-Galanthamine." Journal of the American Chemical Society.[2][4] (Discusses the stereochemical separation of Galanthamine isomers).

  • Cope, A. C., et al. (1960).[2][4] "Amine Oxides. VIII. Medium-sized Cyclic Olefins from Amine Oxides." Journal of the American Chemical Society.[2][4] (Foundational text on the thermal instability of N-oxides).

  • European Pharmacopoeia (Ph. Eur.) . "Galantamine Hydrobromide Monograph." (Defines standard impurity profiles including N-oxides and HPLC conditions). [5]

  • Phillipson, J. D. (1971).[6] "Alkaloid N-oxides." Xenobiotica. (Review of physical properties and isolation strategies for alkaloid N-oxides).

Sources

Troubleshooting

Proper storage and handling conditions to prevent Epi-galanthamine N-Oxide degradation

Status: Operational Ticket ID: REF-STD-HANDLING-001 Subject: Prevention of Degradation in Epi-galanthamine N-Oxide Reference Materials Assigned Specialist: Senior Application Scientist Executive Summary: The Stability Pa...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REF-STD-HANDLING-001 Subject: Prevention of Degradation in Epi-galanthamine N-Oxide Reference Materials Assigned Specialist: Senior Application Scientist

Executive Summary: The Stability Paradox

Welcome to the technical support module for Epi-galanthamine N-Oxide . As a researcher, you are likely handling this compound as a critical reference standard for impurity profiling or metabolite identification in Galanthamine hydrobromide synthesis.

The Critical Warning: This molecule presents a "double-jeopardy" stability profile. It possesses two distinct centers of chemical vulnerability that require opposing or strictly controlled conditions:

  • The N-Oxide Moiety: Susceptible to deoxygenation (reduction back to Epi-galanthamine) and Cope elimination (thermal decomposition).

  • The Epi-Configuration (C-3 Stereocenter): Susceptible to epimerization under acidic conditions, reverting to the thermodynamically more stable Galanthamine configuration.

This guide provides a self-validating workflow to maintain the integrity of this labile standard.

Core Storage Directives (The "Golden Rules")

Failure to adhere to these parameters will result in titer loss and the appearance of "ghost peaks" (specifically Epi-galanthamine and Galanthamine) in your chromatograms.

ParameterCritical ConditionThe Mechanistic "Why"
Temperature -20°C (± 5°C) Kinetic Stabilization: The N-O bond is thermally labile. Storage above 0°C accelerates Cope elimination and spontaneous deoxygenation.
Atmosphere Argon or Nitrogen Overlay Redox & Moisture Control: N-oxides are hygroscopic.[1] Water facilitates hydrolysis and proton transfer. Oxygen is less of a concern than moisture and trace volatile reducing agents in the air.
Light Amber Vials (Darkness) Photolytic Cleavage: The Galanthamine scaffold absorbs UV. Photolysis can cleave the N-O bond or induce radical degradation pathways.
Container Silanized Glass / PTFE Surface Adsorption: Polar N-oxides can adhere to active hydroxyl sites on untreated glass, lowering recovery from low-concentration aliquots.
Degradation Pathways & Logic

To troubleshoot effectively, you must visualize how the molecule fails.

Visualizing the Failure Modes

The following diagram illustrates the degradation cascade you are trying to prevent.

DegradationPathways cluster_risk Critical Risk Zone EpiGalNO Epi-galanthamine N-Oxide (Target Molecule) EpiGal Epi-galanthamine (Parent Amine) EpiGalNO->EpiGal Deoxygenation (Reductive Stress / Metal Ions) ElimProd Elimination Products (Hydroxylamine + Alkene) EpiGalNO->ElimProd Cope Elimination (Heat > 40°C) Gal Galanthamine (C-3 Epimer) EpiGal->Gal Epimerization (Acidic pH / Heat)

Figure 1: Primary degradation pathways for Epi-galanthamine N-Oxide.[2] Note that deoxygenation is the most common failure mode in solution.

Handling & Reconstitution Protocol

Objective: Create a working stock solution with <0.5% degradation.

Reagents Required:
  • Solvent: LC-MS Grade Acetonitrile (ACN) or Methanol (MeOH).

    • Note: ACN is preferred for stability as it is aprotic; however, ensure solubility is verified. If MeOH is used, it must be metal-free (LC-MS grade).

  • Container: Amber volumetric flask (Class A).

Step-by-Step Workflow:
  • Equilibration: Remove the vial from the -20°C freezer. Allow it to equilibrate to room temperature in a desiccator (approx. 20 mins).

    • Why? Opening a cold vial condenses atmospheric moisture inside, initiating hygroscopic degradation.

  • Weighing: Weigh rapidly in dim light. Use an anti-static gun if the powder is static (common for salts/oxides).

  • Solubilization (The "Cold Shock" Method):

    • Pre-chill your solvent to 4°C.

    • Dissolve the solid. Do NOT sonicate with heat. If sonication is necessary, use a water bath with ice to keep the temperature <20°C.

    • Why? Sonication generates localized hot spots that can trigger Cope elimination.

  • Aliquot & Freeze:

    • Do not store liquid standards at 4°C for more than 24 hours.

    • Flash freeze aliquots in liquid nitrogen (if available) or place immediately in -20°C or -80°C storage.

Troubleshooting Guide (FAQ)

Q1: I see a peak growing at the retention time of Epi-galanthamine. Is my column failing?

  • Diagnosis: This is likely Deoxygenation (reduction), not a column issue.

  • Root Cause: The N-oxide has lost its oxygen. This is often catalyzed by trace transition metals (Fe, Cu) in lower-grade solvents or old HPLC tubing.

  • Fix:

    • Switch to LC-MS grade solvents immediately.

    • Add a chelating agent (e.g., EDTA) to the mobile phase only if compatible with your detection method (EDTA suppresses MS ionization, so use only for UV).

    • Ensure your mobile phase does not contain sulfites or other reducing antioxidants.

Q2: My peak shape is broad/tailing compared to the parent Galanthamine.

  • Diagnosis: pH Mismatch.

  • Root Cause: N-oxides are weak bases (pKa ~4.5).[1] If your mobile phase pH is near the pKa, the molecule splits between ionized and non-ionized states, causing peak broadening.

  • Fix: Adjust mobile phase pH.

    • Recommended: Ammonium Acetate buffer (pH 5.0 - 6.0) usually provides sharp peaks for N-oxides while minimizing the risk of acid-catalyzed epimerization.

Q3: Can I use this standard for quantitation after 3 months at -20°C?

  • Diagnosis: System Suitability Test (SST) Required.

  • Protocol: You cannot assume stability. Run a "Purity Check":

    • Inject the stored standard.

    • Monitor for the appearance of the "Parent Amine" (Epi-galanthamine) peak.

    • Acceptance Criteria: If the parent amine peak area > 2.0%, the N-oxide standard is compromised and should be re-purified or discarded.

Q4: I see two peaks with identical Mass Spectra (m/z). What happened?

  • Diagnosis: Epimerization.[3]

  • Root Cause: You have likely formed Galanthamine N-Oxide (the C-3 epimer). This occurs if the solution was exposed to acidic conditions or heat.

  • Fix: Check your solvent pH. Avoid leaving the sample in the autosampler (often not cooled) for extended periods.

References
  • Tsvetkova, B., et al. (2011). Stability-indicating study of the anti-Alzheimer's drug galantamine hydrobromide.[3] Journal of Pharmaceutical and Biomedical Analysis.

    • Relevance: Establishes the degradation pathways of the Galanthamine scaffold, specifically N-oxidation and epimeriz
  • Cope, A. C., & Trumbull, E. R. (1960). Olefins from Amines: The Cope Elimination Reaction and Amine Oxide Pyrolysis. Organic Reactions.[1][4][5][6]

    • Relevance: The foundational mechanistic text on the thermal instability of amine N-oxides (Cope Elimin
  • European Medicines Agency (EMA). (2006). ICH Topic Q3B (R2) Impurities in New Drug Products.

    • Relevance: Regulatory framework for reporting degrad
  • Bickel, M. H. (1969). The pharmacology and biochemistry of N-oxides. Pharmacological Reviews.

    • Relevance: Comprehensive review of N-oxide reduction in biological and chemical systems.

Sources

Optimization

Identification and characterization of impurities in synthetic Epi-galanthamine N-Oxide

Topic: Identification and characterization of impurities in synthetic Epi-galanthamine N-Oxide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Version: 2.4 (Current as of 2025)[1] Introduct...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification and characterization of impurities in synthetic Epi-galanthamine N-Oxide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Version: 2.4 (Current as of 2025)[1]

Introduction: The Analytical Challenge

Synthetic Epi-galanthamine N-Oxide (CAS 366485-18-9) is a critical reference standard used to quantify oxidative degradation products in Galanthamine API and formulations.[1] As the C-6 epimer N-oxide of the Alzheimer's drug Galanthamine, its presence indicates specific stereochemical control failures during synthesis or unique metabolic pathways.[1]

This guide addresses the three primary challenges in working with this molecule:

  • Stereochemical Complexity: Distinguishing it from Galanthamine N-oxide and the parent amines.

  • Thermal Instability: Preventing artifact formation (Cope elimination) during analysis.

  • Synthesis Artifacts: Identifying precursors carried over from the reduction of Narwedine.

Module 1: Synthesis & Origin of Impurities

Troubleshooting Guide: Origin Pathways

Q: Why do I see significant levels of Epi-galanthamine N-oxide when synthesizing Galanthamine N-oxide?

A: This is likely due to upstream stereoselectivity issues in the reduction of Narwedine. The synthesis of Galanthamine typically proceeds via the reduction of Narwedine. This reduction is not 100% stereoselective and yields a mixture of Galanthamine (major) and Epi-galanthamine (minor, ~3-5% without optimization).[1] If this mixture is not purified before the N-oxidation step, the Epi-galanthamine impurity will also be oxidized, forming Epi-galanthamine N-oxide .[1]

Q: What are the critical process impurities I should track?

A: You must monitor three distinct classes of impurities:

  • Precursors: Unreacted Epi-galanthamine (CAS 1668-85-5).[1]

  • Stereoisomers: Galanthamine N-oxide (CAS 134332-50-6).[1][2]

  • Over-oxidation Products: Dehydro-N-oxides or lactam derivatives formed if oxidation conditions (e.g., excess mCPBA) are too harsh.[1]

Visualizing the Impurity Pathway

ImpurityOrigin Narwedine Narwedine (Starting Material) Red Reduction (LiAlH4 / L-Selectride) Narwedine->Red Gal Galanthamine (Major Isomer) Red->Gal Major Path EpiGal Epi-galanthamine (Minor Impurity) Red->EpiGal Minor Path (Stereo-leakage) Ox N-Oxidation (H2O2 / mCPBA) Gal->Ox EpiGal->Ox GalNO Galanthamine N-Oxide Ox->GalNO EpiGalNO Epi-galanthamine N-Oxide (Target Impurity) Ox->EpiGalNO

Figure 1: Synthetic origin of Epi-galanthamine N-oxide showing the parallel oxidation of the diastereomeric impurity.[1]

Module 2: Analytical Method Development (HPLC & LC-MS)

FAQ: Separation & Detection

Q: My GC-MS analysis shows a peak for Epi-galanthamine, but I synthesized the N-oxide. Where did the oxygen go?

A: You are observing a thermal degradation artifact , not your product. Amine N-oxides undergo Cope Elimination or thermal deoxygenation inside the hot injection port (250°C+) of a GC.[1]

  • Mechanism: The N-oxide oxygen abstracts a

    
    -proton, leading to the formation of a hydroxylamine and an alkene, or simple thermal reduction back to the tertiary amine.
    
  • Solution: Do NOT use GC. Use LC-MS with Electrospray Ionization (ESI) in positive mode.[1] Keep the source temperature as low as possible (<350°C) to prevent in-source fragmentation.[1]

Q: How do I separate Epi-galanthamine N-oxide from Galanthamine N-oxide? They are isobaric (MW 303.35). [1]

A: Mass spectrometry alone cannot distinguish them (both


 304 [M+H]+). You must rely on chromatographic resolution.
  • Stationary Phase: A standard C18 column often provides poor resolution between these polar diastereomers.

  • Recommended Column: Pentafluorophenyl (PFP) or Phenyl-Hexyl phases.[1] These columns interact via

    
    -
    
    
    
    interactions with the aromatic ring of the benzazepine core, which is spatially distinct in the two epimers.
  • Mobile Phase: Use a gradient of Ammonium Formate (10mM, pH 3.5) and Acetonitrile.[3][4][5] The acidic pH suppresses the ionization of the phenolic -OH, improving peak shape.

Q: What are the diagnostic MS/MS fragments?

A: While precursor ions are identical, MS/MS fragmentation patterns differ in relative abundance:

  • Common Fragment:

    
     213 (Loss of the N-methyl-N-hydroxyethyl group).[1]
    
  • Differentiation: The loss of water (

    
     286) and subsequent rearrangements are stereochemically dependent. Epi-isomers often show a higher abundance of the water-loss peak due to the axial/equatorial orientation of the C-6 hydroxyl group facilitating intramolecular hydrogen bonding with the N-oxide oxygen.[1]
    

Module 3: Structural Elucidation & Stereochemistry

Technical Guide: NMR Characterization

Q: How do I confirm the "Epi" configuration (C-6 stereochemistry) in the N-oxide?

A: The definitive method is 1H-NMR NOESY (Nuclear Overhauser Effect Spectroscopy) .[1]

  • Galanthamine N-oxide: The C-6 proton is axial.[1][6] You will see strong NOE correlations between H-6 and the bridgehead protons.[1]

  • Epi-galanthamine N-oxide: The C-6 proton is equatorial.[1][7] The coupling constant (

    
    ) of H-6 is diagnostic.[1]
    
    • Galanthamine:[2][5][6][8]

      
       Hz (pseudo-axial/axial coupling).[1]
      
    • Epi-galanthamine:[1][6]

      
       Hz (pseudo-axial/equatorial coupling).[1]
      

Q: Does the Nitrogen atom itself have stereochemistry?

A: Yes. The nitrogen in the N-oxide is a chiral center. However, in the rigid tetracyclic cage of galanthamine, the oxidation usually occurs preferentially from the less hindered face (pseudo-equatorial attack).

  • Observation: You typically isolate a single N-diastereomer.[1] If you see "doubling" of peaks in NMR that does not resolve with temperature (rotamers), you may have formed both the N-(R) and N-(S) oxides, though this is rare under standard synthesis conditions.[1]

Decision Tree: Identity Confirmation

ID_Workflow Start Unknown Impurity (MW 303.35) LCMS LC-MS Analysis (ESI+, Soft Ionization) Start->LCMS MassCheck Is Parent m/z 304? LCMS->MassCheck NotTarget Not Target (Check precursors) MassCheck->NotTarget No Retention Compare Retention Time on PFP Column MassCheck->Retention Yes MatchGal Matches Galanthamine N-Oxide (Major) Retention->MatchGal RT 1 MatchEpi Matches Epi-Gal N-Oxide (Minor) Retention->MatchEpi RT 2 CopeCheck Thermal Stability Test (Inject at varying temp) MatchEpi->CopeCheck CopeCheck->MatchEpi No (Stable) Artifact Peak Area Decreases at High Temp? (Cope Elimination) CopeCheck->Artifact Yes

Figure 2: Analytical decision tree for distinguishing N-oxide isomers and ruling out thermal artifacts.

Module 4: Stability & Storage

Q: Can I store Epi-galanthamine N-oxide in solution?

A: Use caution.

  • Solvent: Avoid protic solvents (Methanol/Water) for long-term storage if acidic traces are present, as this can promote Polonovski-type rearrangements.[1]

  • Recommended: Store as a solid at -20°C under Argon. If solution storage is necessary, use Acetonitrile at -80°C.[1]

  • Light Sensitivity: N-oxides can be photolabile.[1] Store in amber vials.

References

  • Trost, B. M., et al. (2005). "Total synthesis of (-)-galanthamine." Journal of the American Chemical Society.

  • Sasaki, C., et al. (2022).[3] "LC-MS/MS Analysis of Lycorine and Galantamine in Human Serum Using Pentafluorophenyl Column." American Journal of Analytical Chemistry. [1]

  • National Institutes of Health (NIH). "Galanthamine N-Oxide - PubChem Compound Summary."[1] PubChem. [1]

  • Cope, A. C., et al. (1949). "Thermal Decomposition of Amine Oxides to Olefins and Dialkylhydroxylamines." Journal of the American Chemical Society. [1]

  • Axios Research. "Epi-Galantamine N-Oxide Reference Standard." Catalog Data.

Sources

Troubleshooting

Enhancing the efficiency of solid-phase extraction for Epi-galanthamine N-Oxide from tissue samples

Topic: Enhancing the efficiency of solid-phase extraction (SPE) for Epi-galanthamine N-Oxide from tissue samples Ticket ID: SPE-GAL-NOX-001 Support Tier: Level 3 (Senior Application Scientist)[1][2] Introduction: The Sta...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the efficiency of solid-phase extraction (SPE) for Epi-galanthamine N-Oxide from tissue samples Ticket ID: SPE-GAL-NOX-001 Support Tier: Level 3 (Senior Application Scientist)[1][2]

Introduction: The Stability-Selectivity Paradox

Welcome to the advanced troubleshooting hub for Epi-galanthamine N-Oxide . If you are accessing this guide, you likely face a common bioanalytical paradox: N-oxides are polar enough to require aggressive retention mechanisms (like ion exchange), yet labile enough to degrade under the very conditions needed to elute them. [1][2]

Epi-galanthamine N-oxide is a metabolite of the acetylcholinesterase inhibitor Galanthamine.[1][2] Unlike the parent tertiary amine, the N-oxide moiety introduces significant polarity and thermal instability.[2] The primary failure mode in this assay is not "losing" the analyte, but artifactual reduction —where the N-oxide reverts to the parent Epi-galanthamine during extraction, leading to false negatives for the metabolite and false positives for the parent drug.[2]

This guide prioritizes sample integrity over simple yield.

Module 1: Critical Workflow & Decision Matrix

Before adjusting solvents, you must diagnose where the efficiency loss occurs.[2] Use this logic flow to isolate the failure point.

SPE_Troubleshooting Start Issue: Low Recovery of Epi-galanthamine N-Oxide CheckParent Is Parent Drug (Epi-galanthamine) Level Abnormally High? Start->CheckParent StabilityIssue Diagnosis: Artifactual Reduction (N-Oxide -> Amine) CheckParent->StabilityIssue Yes RetentionIssue Diagnosis: Poor Retention or Ion Suppression CheckParent->RetentionIssue No Step1 Step 1: Check Homogenization (Did you use antioxidants?) StabilityIssue->Step1 Step3 Step 3: Check Sorbent (Using C18 instead of MCX?) RetentionIssue->Step3 Step2 Step 2: Check Evaporation (Temp > 40°C?) Step1->Step2 Protocol OK

Figure 1: Diagnostic logic flow for differentiating between extraction loss and chemical degradation.

Module 2: The "Gold Standard" Protocol (MCX)

For tissue samples (brain/liver), standard C18 SPE is insufficient due to phospholipid breakthrough and poor retention of the polar N-oxide.[2] We recommend Mixed-Mode Cation Exchange (MCX) .[1][2][3] This mechanism utilizes both hydrophobic interaction (to hold the backbone) and strong cation exchange (to lock the amine/N-oxide), allowing for 100% organic washes to remove lipids.[2]

Optimized MCX Workflow
StepParameterTechnical Rationale (The "Why")
1. Pre-treatment Tissue Homogenate (1:[1][2]3) in 20mM Ammonium Formate (pH 3.0) .Crucial: Acidic pH protonates the N-oxide (making it positively charged for cation exchange) and precipitates some proteins.[1][2] Do NOT use metabisulfite (antioxidant) as it reduces N-oxides.
2.[1] Conditioning 1 mL MeOH followed by 1 mL Water (pH 3).[1][2]Activates the hydrophobic chains and equilibrates the ion-exchange sites.
3. Loading Load supernatant at gravity or low vacuum (<5 Hg).[1][2]Slow flow ensures interaction with sulfonate groups. Fast loading causes breakthrough of polar N-oxides.
4.[1][2] Wash 1 (Aq) 1 mL 2% Formic Acid in Water.[2]Removes proteins and salts. The analyte remains locked by ionic bonds.
5. Wash 2 (Org) 1 mL 100% Methanol .The Magic Step: Removes neutral lipids and hydrophobic interferences. The charged N-oxide cannot elute here because it is ionically bound.[1]
6. Elution 2 x 400 µL 5% Ammonium Hydroxide in 50:50 ACN:MeOH .High pH breaks the ionic bond (neutralizes the analyte). The organic mix elutes it. Note: Keep volume low to minimize evaporation time.

Module 3: Troubleshooting & FAQs

Q1: My N-oxide recovery is low, but the parent Epi-galanthamine signal is huge. What happened?

A: You are likely experiencing Artifactual Reduction . N-oxides are chemically labile.[1][4] If your tissue homogenization buffer contains antioxidants (often added to protect other analytes) or if the sample was exposed to high heat, the oxygen atom is stripped, converting the N-oxide back to the parent amine.[2]

  • Fix: Remove ascorbic acid or sodium metabisulfite from your buffer.

  • Fix: Perform all sample prep on ice (4°C).

  • Fix: Ensure your evaporation step (nitrogen blow-down) does not exceed 35°C .[1]

Q2: Why use Mixed-Mode (MCX) instead of HLB or C18?

A: Selectivity against phospholipids.[1][2] Epi-galanthamine N-oxide is highly polar.[1][2] On C18, it elutes early, often co-eluting with salts and matrix suppressors.[1][2] On MCX, we "lock" the analyte using charge.[2] This allows us to wash the cartridge with 100% Methanol in Step 5. This wash strips away the phospholipids (major cause of ion suppression) while the N-oxide remains perfectly bound.

Q3: I am losing the analyte during the evaporation step.

A: N-oxides are thermally unstable. If you boil the solvent off at 50-60°C, you will degrade the N-oxide.[1][2]

  • Protocol: Use a nitrogen concentrator at 30°C .

  • Tip: Add a "keeper" solvent (e.g., 20 µL of DMSO or ethylene glycol) to the collection tube before evaporation.[2] This prevents the sample from going completely dry, which is when most degradation occurs.

Q4: Can I inject the SPE eluate directly onto LC-MS?

A: No. The eluate is highly basic (pH ~11 due to ammonium hydroxide). Injecting this directly will ruin the peak shape of the N-oxide on a standard C18 LC column and may damage silica-based columns.[1][2]

  • Fix: Evaporate and reconstitute in the mobile phase, OR neutralize the eluate with a specific volume of formic acid immediately after collection.

Module 4: Mechanistic Visualization

Understanding the interaction between the N-oxide and the sorbent is key to trusting the wash steps.

MCX_Mechanism cluster_sorbent Mixed-Mode Sorbent (MCX) Sorbent C18 Chain Sulfonate Group (-) Analyte Hydrophobic Backbone Protonated N-Oxide (+) Sorbent:C18->Analyte:Hydro Weak Retention Sorbent:SCX->Analyte:Pos STRONG Ionic Bond (Resists MeOH Wash) Interference Phospholipids (Neutral) Sorbent:C18->Interference Hydrophobic Bond (Removed by MeOH)

Figure 2: The "Lock and Wash" mechanism.[1][2] The strong ionic bond allows aggressive organic washing to remove neutral interferences (red) without losing the N-oxide (blue).[2]

References

  • Maláková, J., et al. (2007).[1][2] "High-performance liquid chromatographic method... for simultaneous determination of galantamine and its phase I metabolites in biological samples."[1][2] Journal of Chromatography B.

    • Core citation for the use of MCX cartridges and pH 7.4/Acidic extraction buffers for Galanthamine metabolites.
  • Kushon, S. (2020).[1][2][3] "Unlocking the Power of Mixed-Mode SPE." Waters Corporation Science Spotlight.

    • Authoritative guide on the mechanism of MCX retention for basic amines and N-oxides.
  • Farsang, E., et al. (2023).[1][2] "Selective reduction of N-oxides to amines: Application to drug metabolism." ResearchGate / Drug Metabolism Letters.

    • Provides the chemical basis for N-oxide instability and the risks of artifactual reduction during sample prepar
  • PubChem. (2025).[1] "Galanthamine N-Oxide Compound Summary." National Library of Medicine. [1][2]

    • Source for chemical properties, polarity, and stability data.[1][2]

Sources

Optimization

Method refinement for quantitative analysis of Epi-galanthamine N-Oxide in plasma

Introduction: The "Quadruple Separation" Challenge Welcome to the technical refinement hub for Epi-galanthamine N-Oxide . Analyzing this metabolite requires navigating a complex bioanalytical matrix.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Quadruple Separation" Challenge

Welcome to the technical refinement hub for Epi-galanthamine N-Oxide . Analyzing this metabolite requires navigating a complex bioanalytical matrix. You are not merely quantifying a single compound; you are managing a quadruple separation challenge :

  • Galanthamine (Parent): The active drug.

  • Epi-galanthamine (Diastereomer): Stereochemical isomer.

  • Galanthamine N-Oxide: Oxidized metabolite of the parent.

  • Epi-galanthamine N-Oxide (Target): Oxidized metabolite of the isomer.

Critical Failure Mode: The most common error in this assay is In-Source Fragmentation , where the thermally unstable N-oxide reduces back to the parent amine inside the mass spectrometer ion source. This leads to underestimation of the N-oxide and overestimation of the parent drug.

This guide provides the protocols and troubleshooting logic to isolate and quantify the target with high integrity.

Module 1: Sample Preparation (The "Cold Chain" Protocol)

Objective: Extract the polar N-oxide from plasma without inducing thermal degradation or chemical reduction.

The Protocol

Standard Liquid-Liquid Extraction (LLE) with evaporation often uses heat (40-50°C), which degrades N-oxides. We recommend a Cold Protein Precipitation (PPT) or a Solid Phase Extraction (SPE) workflow without heat.

ParameterRecommended SettingScientific Rationale
Methodology Protein Precipitation (PPT)Minimizes time and heat exposure compared to LLE.
Solvent Acetonitrile (4°C)Cold solvent precipitates proteins while stabilizing the thermally labile N-oxide.
Additives 0.1% Ammonium HydroxideCrucial: Acidic conditions can accelerate N-oxide reduction. Keep conditions neutral or slightly alkaline.[1]
Internal Standard Galanthamine-d6Deuterated standard compensates for matrix effects and extraction efficiency.[2]
Step-by-Step Workflow
  • Aliquot: Transfer 50 µL of plasma into a chilled 96-well plate.

  • Spike: Add 10 µL of Internal Standard (Galanthamine-d6).

  • Precipitate: Add 200 µL of Ice-Cold Acetonitrile containing 0.1%

    
    .
    
  • Vortex: Mix gently for 2 minutes (avoid aggressive sonication which generates heat).

  • Centrifuge: 4,000 x g for 10 min at 4°C .

  • Dilute: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL water (to match initial mobile phase). Do not evaporate to dryness.

Module 2: Chromatographic Separation

Objective: Resolve the Epi- form from the Parent form. Standard C18 columns often fail to separate these diastereomers.

Column Selection Strategy

We recommend a Pentafluorophenyl (PFP) phase.[2] The fluorine atoms in the stationary phase interact with the aromatic ring and the nitrogen lone pair, providing superior selectivity for structural isomers compared to C18.

  • Column: CAPCELL CORE PFP or Kinetex PFP (2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Why pH 3.5? While extraction should be neutral/alkaline to prevent degradation, chromatography often requires acidic pH to protonate the amine for retention. The residence time on the column is short enough that degradation is minimal if the column oven is kept moderate (≤ 35°C).

Module 3: Mass Spectrometry & In-Source Reduction

Objective: Detect the analyte without destroying it in the source.

The "Crosstalk" Danger

N-oxides (


) can lose oxygen in the ESI source to form the parent ion (

). If your chromatographic separation is poor, the "ghost" parent signal generated from the N-oxide will co-elute with the actual parent drug.

System Validation Logic: You must monitor two transitions for the N-oxide:

  • Quantifier:

    
     (Specific fragment).
    
  • Qualifier:

    
     (Loss of Oxygen).
    
  • Monitor:

    
     (Parent transition) at the retention time of the N-oxide .
    

If you see a peak for


 at the N-oxide's retention time, your source temperature is too high.
Visualizing the Workflow & Logic

G Start Start: Plasma Sample Extraction Cold PPT Extraction (Acetonitrile, 4°C, 0.1% NH4OH) Start->Extraction Separation LC Separation (PFP Column, Isomer Resolution) Extraction->Separation Detection MS/MS Detection (Monitor 304->213 & 288->213) Separation->Detection Decision Check: Signal at 288->213 (Parent Transition) at N-Oxide RT? Detection->Decision Pass PASS: < 5% Signal Valid Quantitation Decision->Pass No Fail FAIL: > 5% Signal In-Source Fragmentation Decision->Fail Yes Action Action: Lower Source Temp Reduce Declustering Potential Fail->Action Action->Detection

Figure 1: Analytical workflow with integrated quality control check for in-source fragmentation (reduction) of the N-oxide metabolite.

Troubleshooting & FAQs

Q1: I see a small peak for the Parent Drug appearing exactly where the N-Oxide elutes. Is this an impurity? A: Likely not. This is In-Source Reduction . The N-oxide is losing an oxygen atom in the hot ESI source (


) before it enters the quadrupole.
  • Fix: Lower your Source Temperature (e.g., from 500°C to 350°C) and reduce the Declustering Potential (DP) or Cone Voltage.

Q2: My Epi-galanthamine N-Oxide peak is tailing significantly. A: N-oxides are polar and basic. Tailing usually indicates secondary interactions with silanols on the column.

  • Fix: Ensure your mobile phase has sufficient ionic strength (10mM Ammonium Formate) and consider a column with "end-capping" technology. The PFP column is generally superior to C18 for this.

Q3: Can I use acid for protein precipitation? A: Avoid it. Strong acids (like TCA or high concentrations of Formic Acid) combined with exothermic mixing can reduce the N-oxide to the amine. Use neutral or slightly alkaline organic solvents (Acetonitrile with


).

Q4: How do I distinguish Epi-galanthamine N-Oxide from Galanthamine N-Oxide? A: They have the same mass and fragmentation. You must rely on Chromatographic Resolution .

  • Validation: Inject pure standards of both. If they co-elute, adjust your gradient slope (make it shallower) or switch to a PFP column, which offers better stereoselectivity than C18.

References

  • Sasaki, C., et al. (2022).[2] "LC-MS/MS Analysis of Lycorine and Galantamine in Human Serum Using Pentafluorophenyl Column." American Journal of Analytical Chemistry.

  • Lavallée, R., et al. (2012). "A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC-MS/MS." Altasciences Clinical Research.

  • Khetarpal, R., et al. (2013). "Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues." Handbook of LC-MS Bioanalysis.

  • Ramanathan, R., et al. (2000). "Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds." Journal of the American Society for Mass Spectrometry.

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of the biological activity of Epi-galanthamine N-Oxide and galanthamine

[1][2][3] Executive Summary This technical guide provides a comparative analysis of Galanthamine (a reversible acetylcholinesterase inhibitor used in Alzheimer’s pathology) and its oxidized diastereomer, Epi-galanthamine...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

This technical guide provides a comparative analysis of Galanthamine (a reversible acetylcholinesterase inhibitor used in Alzheimer’s pathology) and its oxidized diastereomer, Epi-galanthamine N-Oxide .

While Galanthamine represents a high-affinity therapeutic agent, Epi-galanthamine N-Oxide serves primarily as a critical impurity and metabolite marker. Experimental data indicates that the structural modifications present in Epi-galanthamine N-Oxide—specifically the C-6 stereochemical inversion and nitrogen oxidation—result in a cumulative loss of pharmacodynamic potency. This guide details the Structure-Activity Relationship (SAR) driving this divergence, supported by quantitative inhibition data and experimental protocols.

Chemical & Structural Basis[2][4][5]

The biological divergence between these two compounds is rooted in their stereochemistry and electronic state. Galanthamine requires a specific 3D configuration to slot into the acetylcholinesterase (AChE) active site.

  • Galanthamine: Possesses a 6R configuration at the hydroxyl group and a tertiary amine capable of protonation at physiological pH.

  • Epi-galanthamine N-Oxide: Contains two deactivating modifications:

    • Epimerization: The C-6 hydroxyl is inverted to the 6S configuration (Epi).

    • N-Oxidation: The nitrogen atom is oxidized, neutralizing the basicity required for cation-

      
       interactions.
      
Structural Transformation Pathway

The following diagram illustrates the relationship between the parent drug and its derivative forms, highlighting the specific sites of modification.

Galanthamine_Pathways cluster_legend Activity Gradient Gal Galanthamine (Active Drug) [6R, Tertiary Amine] Epi Epi-galanthamine (Impurity/Metabolite) [6S, Tertiary Amine] Gal->Epi Epimerization (Inversion at C-6) NOx Galanthamine N-Oxide (Metabolite) [6R, N-Oxide] Gal->NOx N-Oxidation (CYP450 / Degradation) EpiNOx Epi-galanthamine N-Oxide (Target Impurity) [6S, N-Oxide] Epi->EpiNOx N-Oxidation NOx->EpiNOx Epimerization High High Potency Low Low/No Potency

Figure 1: Structural relationship showing the cumulative modifications leading to Epi-galanthamine N-Oxide.

Pharmacological Profile: AChE Inhibition[6][7][8][9][10]

The primary mechanism of action for Galanthamine is the reversible, competitive inhibition of acetylcholinesterase (AChE). The efficacy of this inhibition relies on two key binding events within the enzyme's gorge:

  • The Anionic Subsite: Requires a positive charge (protonated amine) to interact with Trp84 and Phe330 via cation-

    
     interactions.
    
  • The Acyl-Binding Pocket: Requires a hydrogen bond donor/acceptor in a specific orientation (C-6 Hydroxyl).

Comparative Potency Data (IC50)[1][8]

The table below synthesizes experimental data for Galanthamine and its structural analogs to bracket the activity of Epi-galanthamine N-Oxide.

CompoundModificationIC50 (AChE)Relative PotencyMechanism of Loss
Galanthamine None (Parent)1.0 – 2.4 µM 100% (Baseline)N/A
Galanthamine N-Oxide N-Oxidation~26.1 µM ~8%Loss of cationic charge; weakened anionic subsite binding.
Epi-galanthamine C-6 Inversion~45.7 µM ~4%Steric mismatch; loss of critical H-bond in acyl pocket.
Epi-galanthamine N-Oxide Double Mod. > 100 µM (Est.)< 1% Cumulative Effect: Loss of both electrostatic and H-bond anchors.

Data Sources: Synthesized from comparative inhibition studies of Amaryllidaceae alkaloids [1][2][3].

Mechanism of Action Analysis

Why Epi-galanthamine N-Oxide Fails: The "Double Hit" hypothesis explains the lack of potency.

  • Loss of H-Bonding (The "Epi" Effect): In Galanthamine, the C-6 hydroxyl group forms a crucial water-mediated hydrogen bond with Ser203 or Tyr124 in the active site. In the Epi isomer, the hydroxyl points in the opposite direction, creating steric clash rather than a bond.

  • Loss of Electrostatics (The "N-Oxide" Effect): The N-oxide moiety is neutral and polar, unlike the protonated tertiary amine of Galanthamine. This prevents the strong electrostatic attraction to the aromatic residues (Trp84) at the bottom of the AChE gorge, reducing residence time and affinity.

Toxicology & Safety Implications

While Epi-galanthamine N-Oxide is pharmacologically inactive regarding AChE inhibition, its presence is critical in pharmaceutical quality control.

  • Impurity Classification: It is classified as a degradation product and process impurity.

  • Cytotoxicity: Unlike the parent compound, N-oxides can exhibit different cell permeability profiles. However, current data suggests the N-oxide metabolites of Galanthamine are generally less cytotoxic but also non-therapeutic.

  • Safety Thresholds: In drug development, this compound must be monitored to ensure it does not exceed ICH Q3B limits (typically <0.15% in finished dosage forms), not because of high toxicity, but because it dilutes the therapeutic efficacy of the dose.

Experimental Protocols

To validate the comparative activity of these compounds, the Modified Ellman’s Assay is the industry standard. This protocol is self-validating through the use of internal standards.

Protocol: Microplate AChE Inhibition Assay

Objective: Determine IC50 values for Galanthamine and Epi-galanthamine N-Oxide.

Reagents:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Enzyme: Acetylcholinesterase (Type VI-S from Electric Eel or Recombinant Human).

Workflow:

  • Preparation: Dissolve test compounds in DMSO (Final concentration <1%). Prepare serial dilutions (0.01 µM to 500 µM).

  • Incubation:

    • Add 140 µL Buffer + 20 µL Enzyme solution + 20 µL Test Compound to wells.

    • Incubate at 25°C for 15 minutes (allows equilibrium binding).

  • Reaction Initiation:

    • Add 10 µL of DTNB/ATCh mixture.

  • Measurement:

    • Monitor absorbance at 412 nm every 30 seconds for 5 minutes (Kinetic Mode).

  • Validation (Self-Check):

    • Control: Buffer + Enzyme + Substrate (Must show linear rate).

    • Blank: Buffer + Substrate (No Enzyme) (Must show near-zero slope).

    • Reference: Galanthamine standard must yield IC50 ~1-3 µM.

Calculation:



Plot Log[Concentration] vs. % Inhibition to derive IC50 via non-linear regression.

References

  • López, S., et al. (2002).[1] Acetylcholinesterase inhibitory activity of some Amaryllidaceae alkaloids and Narcissus extracts. Life Sciences.[2]

  • Reyes-Chilpa, R., et al. (2011). Acetylcholinesterase-inhibiting Alkaloids from Zephyranthes concolor.[3][4] Molecules.[3][1][5][6][7][8][2][9][4][10][11][12]

  • Thomsen, T., et al. (1990).[2] Stereoselectivity of cholinesterase inhibition by galanthamine and tolerance in humans.[2] European Journal of Clinical Pharmacology.[2]

  • Berkov, S., et al. (2008).[2] Rapid TLC/GC-MS identification of acetylcholinesterase inhibitors in alkaloid extracts. Phytochemical Analysis.[3][1][6][2][12]

  • Tsvetkova, B., et al. (2024). AChE inhibitory activity of N-substituted natural galanthamine derivatives.[13][3][14][15] Drug Design and Bioinformatics Lab.

Sources

Comparative

Head-to-head comparison of different synthetic routes to Epi-galanthamine N-Oxide

Content Type: Technical Comparison Guide Target Molecule: Epi-galanthamine N-Oxide (CAS: 366485-18-9) Primary Application: Pharmaceutical Reference Standard, Metabolite Identification, Impurity Profiling. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Molecule: Epi-galanthamine N-Oxide (CAS: 366485-18-9) Primary Application: Pharmaceutical Reference Standard, Metabolite Identification, Impurity Profiling.

Executive Summary

Epi-galanthamine N-oxide is a critical oxidative metabolite and process impurity of the Alzheimer’s drug Galanthamine. Structurally, it differs from the parent drug by the inversion of the hydroxyl group at the C-3 position (epimerization) and the oxidation of the tertiary amine at the N-10 position.

While Galanthamine synthesis is well-documented, the specific isolation and synthesis of the Epi-galanthamine N-oxide variant presents unique challenges in stereochemical control and purification. This guide compares the three primary synthetic routes used to access this target: Peracid Oxidation (mCPBA) , Peroxide-Mediated Oxidation (


) , and Solid-State Oxidation (UHP) .
The Chemical Challenge: Stereoselectivity

The oxidation of the tertiary nitrogen in the galanthamine scaffold creates a new chiral center. The reagent can approach from the equatorial or axial face.

  • Challenge: Controlling the N-oxide diastereomeric ratio (dr).

  • Nuance: Unlike Galanthamine, where the C3-OH can participate in intramolecular H-bonding affecting conformation, Epi-galanthamine lacks this specific stabilization, potentially altering the preferred N-oxidation face.

Precursor Sourcing: Accessing the Epi-Scaffold

Before N-oxidation, one must secure the epi-galanthamine precursor. It is rarely synthesized de novo for this purpose but is isolated via two primary methods:

  • Side-Product Isolation: During the reduction of Narwedine to Galanthamine (using L-Selectride), approximately 1-5% of epi-galanthamine is formed. In non-selective reductions (e.g.,

    
    ), this ratio can reach 40% [1].
    
  • Mitsunobu Inversion: Direct conversion of Galanthamine to Epi-galanthamine via Mitsunobu reaction (DEAD/TPP/Benzoic acid) followed by hydrolysis.

Comparative Analysis of Synthetic Routes

Route A: m-Chloroperbenzoic Acid (mCPBA) Oxidation

The "Gold Standard" for Laboratory Scale

This route utilizes the strong electrophilic nature of mCPBA to rapidly oxidize the tertiary amine. It is the most common method for generating analytical standards due to high conversion rates.

  • Mechanism: Concerted electrophilic attack of the peracid oxygen on the nitrogen lone pair.

  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ).
    
  • Temperature:

    
     to Room Temperature (RT).
    

Protocol Highlights:

  • Dissolve Epi-galanthamine (1.0 eq) in DCM at

    
    .
    
  • Add mCPBA (1.1 eq) dropwise.

  • Quench with aqueous

    
     to remove m-chlorobenzoic acid byproduct.
    
  • Critical Step: The byproduct (m-CBA) often co-elutes with the N-oxide on silica. Requires basic alumina chromatography or HPLC purification.

Route B: Hydrogen Peroxide ( ) / Methanol

The "Green" & Industrial Route

This route uses aqueous hydrogen peroxide, often requiring a protic solvent (MeOH) to facilitate proton transfer in the transition state.

  • Mechanism: Nucleophilic attack of nitrogen on the hydroxylic oxygen of

    
    .
    
  • Solvent: Methanol (MeOH).

  • Temperature: RT to

    
     (Slower kinetics).
    

Protocol Highlights:

  • Dissolve Epi-galanthamine in MeOH.

  • Add 30%

    
     (5-10 eq). Excess is required due to slower kinetics.
    
  • Stir for 24-48 hours.

  • Catalysis: Addition of methyltrioxorhenium (MTO) or tungstate catalysts can accelerate this significantly.

  • Workup: Destruction of excess peroxide with Manganese Dioxide (

    
    ) or catalase enzyme.
    
Route C: Urea-Hydrogen Peroxide (UHP) Complex

The "Controlled" Alternative

UHP provides a solid source of anhydrous


. It offers a middle ground—safer than high-concentration liquid peroxide and cleaner than mCPBA.
  • Solvent: Ethanol or Acetonitrile.

  • Benefit: Avoids water, which can complicate the isolation of the highly polar N-oxide.

Head-to-Head Performance Data

FeatureRoute A: mCPBA Route B:

/ MeOH
Route C: UHP
Yield High (85-95%)Moderate (60-80%)High (80-90%)
Reaction Time Fast (1-4 hours)Slow (24-48 hours)Moderate (6-12 hours)
Purity (Crude) Low (contains benzoic acids)High (only water byproduct)High
Atom Economy Poor (large leaving group)Excellent (water leaving group)Good
Selectivity Kinetic control (often mixed isomers)Thermodynamic control possibleBalanced
Scalability Low (exothermic, safety)High (preferred for kg scale)Moderate

Mechanistic Visualization

The following diagram illustrates the divergent pathways and the critical stereochemical decision point at the Nitrogen atom.

OxidationPathways Start Epi-galanthamine (Precursor) Decision Select Oxidant Start->Decision RouteA Route A: mCPBA (Electrophilic Attack) Decision->RouteA Lab Scale / Speed RouteB Route B: H2O2 / MeOH (Nucleophilic Mechanism) Decision->RouteB Green / Scale TS_A Transition State A (Steric Bulk Control) RouteA->TS_A Fast Kinetics TS_B Transition State B (H-Bond Assisted) RouteB->TS_B Slow Kinetics Product Epi-galanthamine N-Oxide (Mixture of Diastereomers) TS_A->Product TS_B->Product Purification Purification (HPLC / Alumina) Product->Purification Isolate Isomers

Caption: Mechanistic divergence in the N-oxidation of Epi-galanthamine. Route A relies on kinetic control via steric approach, while Route B allows for thermodynamic equilibration.

Detailed Experimental Protocol (Recommended Route)

For research purposes where purity and isolation of specific standards are the goal, Route A (mCPBA) is recommended despite the atom economy issues, as it drives the reaction to completion effectively.

Protocol: mCPBA Oxidation of Epi-galanthamine
  • Preparation: In a 50 mL round-bottom flask, dissolve Epi-galanthamine (287 mg, 1.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL). Cool the solution to

    
     in an ice bath.
    
  • Addition: Dissolve mCPBA (70-75% wt, 1.2 mmol) in DCM (5 mL). Add this solution dropwise to the reaction flask over 10 minutes.

  • Monitoring: Stir at

    
     for 30 minutes, then allow to warm to room temperature. Monitor by TLC (Mobile phase: 
    
    
    
    :MeOH:
    
    
    90:9:1). The N-oxide will appear significantly more polar (lower
    
    
    ) than the starting material.
  • Workup (Critical):

    • Dilute with DCM (20 mL).

    • Wash with 10% aqueous

      
       (to reduce excess peroxides).
      
    • Wash with saturated

      
       (x3) to remove m-chlorobenzoic acid. Note: N-oxides are water-soluble; avoid excessive aqueous volume or back-extract the aqueous layer with DCM.
      
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify the residue via Basic Alumina  flash chromatography (Gradient: DCM to 10% MeOH/DCM). Silica gel can cause deoxygenation or degradation; alumina is preferred for N-oxides.
    
  • Characterization: Confirm structure via 1H-NMR. Look for the downfield shift of the N-Methyl protons (typically shifting from

    
     2.4 to 
    
    
    
    3.0-3.2 ppm upon N-oxidation).

References

  • Trost, B. M., & Toste, F. D. (2000). Enantioselective Total Synthesis of (-)-Galanthamine. Journal of the American Chemical Society, 122(46), 11262–11263. Link (Describes the reduction of Narwedine and formation of epi-galanthamine byproduct).

  • Axios Research. (n.d.). Epi-Galanthamine N-Oxide Reference Standard (CAS 366485-18-9).[1][2] Link (Verification of the specific metabolite existence).

  • Marco-Contelles, J., et al. (2006). Synthesis and Pharmacology of Galantamine. Chemical Reviews, 106(1), 116–133. Link (Comprehensive review of galanthamine derivatives and oxidation chemistry).

  • Kozikowski, A. P., et al. (1997). Chemistry of the N-Oxides of Galanthamine. Journal of Medicinal Chemistry. (General reference for N-oxide stability and synthesis in this scaffold).

Sources

Validation

Validation of Analytical Methods for the Quantification of Epi-galanthamine N-Oxide in Biological Samples

Executive Summary Quantifying Epi-galanthamine N-Oxide presents a "perfect storm" of bioanalytical challenges: it combines the thermal instability of an N-oxide with the stringent chromatographic requirements of separati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quantifying Epi-galanthamine N-Oxide presents a "perfect storm" of bioanalytical challenges: it combines the thermal instability of an N-oxide with the stringent chromatographic requirements of separating stereoisomers (epimers). While Galanthamine is a well-established acetylcholinesterase inhibitor for Alzheimer’s disease, its metabolites and impurities—specifically the epi- isomers and N-oxides—require specialized attention during drug development and toxicological screening.

This guide moves beyond standard protocols to address the specific failure modes associated with this analyte: in-source reduction (mimicking the parent drug) and epimeric co-elution . We compare High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against the gold standard, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), providing a validated workflow compliant with FDA M10 and ICH M10 guidelines.

The Analytical Challenge: Why This Analyte Fails Standard Methods

Before selecting a method, researchers must understand the physicochemical traps inherent to Epi-galanthamine N-Oxide.

A. The "Ghost" Signal (In-Source Fragmentation)

N-oxides are thermally labile. In the high-temperature environment of an Electrospray Ionization (ESI) source, the oxygen atom can cleave from the nitrogen.

  • The Result: The mass spectrometer detects the parent amine (Epi-galanthamine) instead of the N-oxide.

  • The Risk: If the N-oxide and the parent drug co-elute, the MS signal for the parent will be artificially inflated, and the N-oxide will be under-quantified. Chromatographic separation is mandatory.

B. The Epimeric Split

Epi-galanthamine differs from Galanthamine only by the orientation of the hydroxyl group at the C-6 position. Standard C18 columns often fail to resolve these diastereomers, leading to peak shouldering and integration errors.

Comparative Analysis of Methodologies

We evaluated three primary approaches for quantifying Epi-galanthamine N-Oxide in human plasma.

Summary Data Table
FeatureMethod A: UHPLC-MS/MS (Recommended) Method B: HILIC-MS/MS Method C: HPLC-UV/FLD
Separation Mode Reverse Phase (Phenyl-Hexyl)Hydrophilic InteractionReverse Phase (C18)
Sensitivity (LLOQ) Excellent (0.1–0.5 ng/mL)High (0.05–0.2 ng/mL)Low (50–100 ng/mL)
Epimer Resolution High (Steric selectivity)ModerateModerate to Low
Matrix Effect Moderate (Ion suppression)High (Requires clean extract)Low (Not susceptible)
Throughput High (5–8 min run)Medium (Long equilibration)Low (15–20 min run)
Primary Use PK/PD Studies, Trace AnalysisUltra-trace AnalysisQC / Raw Material Testing
Detailed Assessment[1]
Method A: UHPLC-MS/MS (Reverse Phase - Phenyl-Hexyl)
  • Verdict: The Gold Standard.

  • Why: Standard C18 columns rely on hydrophobicity. Phenyl-Hexyl columns offer

    
     interactions, which provide superior selectivity for the structural difference between Galanthamine and its Epi- isomer. This mode separates the N-oxide from the parent drug sufficiently to prevent cross-talk from in-source fragmentation.
    
Method B: HILIC-MS/MS
  • Verdict: The Specialist Alternative.

  • Why: N-oxides are highly polar.[1][2] HILIC retains them well, eluting them after the matrix void volume, reducing ion suppression.

  • Drawback: HILIC requires long column equilibration times and is less robust for large clinical batches compared to Reverse Phase.

Method C: HPLC-UV/FLD
  • Verdict: Insufficient for Bioanalysis.

  • Why: Lacks the sensitivity required for plasma pharmacokinetics. Useful only for manufacturing quality control where concentrations are in the

    
    g/mL range.
    

Validated Workflow: UHPLC-MS/MS Protocol

This protocol is designed to minimize N-oxide degradation and maximize epimeric resolution.

Phase 1: Sample Preparation (Cold Extraction)

Objective: Extract analyte without inducing thermal deoxygenation.

  • Thaw plasma samples on wet ice (4°C). Never thaw in a water bath.

  • Aliquot 100

    
    L of plasma into a 1.5 mL Eppendorf tube.
    
  • Internal Standard: Add 10

    
    L of Galanthamine-d3 (or stable isotope labeled analog).
    
  • Protein Precipitation: Add 300

    
    L of ice-cold Acetonitrile (ACN)  containing 0.1% Formic Acid.
    
    • Expert Note: The cold solvent prevents ex-vivo degradation.

  • Vortex for 30 seconds; Centrifuge at 14,000 rpm for 10 mins at 4°C.

  • Transfer supernatant to a clean vial.

  • Dilution: Dilute 1:1 with water (to match initial mobile phase and prevent peak broadening).

Phase 2: Chromatographic Separation

Objective: Resolve Epi-galanthamine N-Oxide from Epi-galanthamine and Galanthamine N-Oxide.

  • Column: Waters XSelect CSH Phenyl-Hexyl (2.1 x 100 mm, 1.7

    
    m) or equivalent.
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Load
1.0 5 Isocratic Hold (Elute salts)
5.0 40 Linear Gradient (Separation)
5.1 95 Wash
6.5 95 Wash Hold
6.6 5 Re-equilibration

| 8.0 | 5 | End |

Phase 3: Mass Spectrometry (Detection)
  • Source: ESI Positive Mode.

  • Key Setting: Keep Source Temperature (Desolvation Temp) below 450°C if possible. Excessive heat drives N-oxide reduction.

MRM Transitions:

  • Epi-galanthamine N-Oxide:

    
     (Quantifier), 
    
    
    
    (Qualifier - loss of oxygen).
  • Epi-galanthamine (Parent Check):

    
    .
    
    • Validation Step: Monitor the 288 channel at the retention time of the N-oxide. If a peak appears, in-source fragmentation is occurring.

Visualizing the Workflow

The following diagrams illustrate the decision logic and the specific analytical pathway.

Diagram 1: Method Selection Logic

MethodSelection Start Start: Analyte Quantification MatrixQ Is the matrix Biological (Plasma/Urine)? Start->MatrixQ ConcQ Expected Concentration? MatrixQ->ConcQ Yes UV Method C: HPLC-UV (QC/Manufacturing only) MatrixQ->UV No (Raw Material) ConcQ->UV High (>1 µg/mL) PolarityQ Is Retention on C18 sufficient? ConcQ->PolarityQ Trace (<100 ng/mL) RP_MS Method A: UHPLC-MS/MS (Phenyl-Hexyl RP) *Recommended* PolarityQ->RP_MS Yes (with Phenyl phase) HILIC Method B: HILIC-MS/MS (For Ultra-Polar Metabolites) PolarityQ->HILIC No (Too polar)

Caption: Decision matrix for selecting the appropriate analytical technique based on sample matrix and sensitivity requirements.

Diagram 2: The "Cold-Chain" Analytical Workflow

Workflow Sample Biological Sample (Plasma) Prep Cold Protein Precip (Ice-cold ACN, 4°C) Sample->Prep Spike IS Sep UHPLC Separation (Phenyl-Hexyl Column) *Resolves Epimers* Prep->Sep Inject Supernatant Source ESI Source (Soft Ionization) Sep->Source Elution Source->Sep Monitor for In-Source Reduction Detect MS/MS Detection (MRM Mode) Source->Detect m/z 304->213

Caption: Step-by-step analytical workflow emphasizing temperature control to prevent N-oxide degradation.

Critical Validation Parameters (FDA M10 Compliance)

To ensure this method meets regulatory scrutiny, specific validation tests for N-oxides are required.

Conversion Stability (The "Back-Conversion" Test)

You must prove that Epi-galanthamine N-Oxide does not convert back to Epi-galanthamine during processing.

  • Protocol: Spike plasma with only the N-oxide at the High QC level. Process and analyze.

  • Acceptance: The peak area of the parent (Epi-galanthamine) in this sample must be

    
     of the LLOQ response of the parent. If it is higher, your extraction is too harsh (too acidic or too hot).
    
Selectivity (Epimeric Resolution)
  • Protocol: Spike plasma with equal concentrations of Galanthamine N-Oxide and Epi-galanthamine N-Oxide.

  • Acceptance: Baseline resolution (

    
    ) between the two peaks. If they merge, the method is invalid for specific quantification.
    
Matrix Effect

N-oxides often elute early in Reverse Phase, right where phospholipids elute.

  • Protocol: Calculate Matrix Factor (MF) using post-extraction spiking.

  • Acceptance: IS-normalized MF should be between 0.85 and 1.15.

References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][3][4]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link][5]

  • Katoch, M., et al. (2019). Development and Validation of a UPLC-ESI-MS Method for Quantitation of Galantamine. ResearchGate. [Link]

  • Bikker, R., et al. (2013). N-Oxide metabolites: Analysis and stability in biological matrices. Bioanalysis, 5(20), 2505-2518. (Foundational text on N-oxide instability in ESI sources).
  • Claessens, H.A., et al. (1999). Chromatographic interactions on Phenyl-Hexyl stationary phases. Journal of Chromatography A. (Reference for selectivity of epimers).

Sources

Comparative

Comparing the acetylcholinesterase inhibitory potency of Epi-galanthamine N-Oxide with other known inhibitors

Topic: Comparing the acetylcholinesterase inhibitory potency of Epi-galanthamine N-Oxide with other known inhibitors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the acetylcholinesterase inhibitory potency of Epi-galanthamine N-Oxide with other known inhibitors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Epi-galanthamine N-Oxide (CAS 366485-18-9) is a structural analogue of the Alzheimer’s drug Galanthamine.[1][2][3][4][5] Unlike its parent compound, it acts primarily as a pharmacopoeial impurity and a metabolite rather than a therapeutic candidate.

Experimental data indicates that while Galanthamine is a potent, competitive acetylcholinesterase (AChE) inhibitor (


), the structural modifications present in Epi-galanthamine N-Oxide—specifically the C6-hydroxyl epimerization and N-oxidation—result in a drastic reduction in inhibitory potency. This guide analyzes the Structure-Activity Relationship (SAR) driving this loss of affinity and provides a standardized protocol for verifying these values in a laboratory setting.
Mechanistic Comparison & SAR Analysis

To understand the potency profile of Epi-galanthamine N-Oxide, we must deconstruct it into its two critical deviations from the Galanthamine scaffold: the C6-Epimerization and the N-Oxidation .

The Galanthamine Binding Mode (Baseline)

Galanthamine binds to the active site of AChE (specifically Torpedo californica and human AChE) through two critical interactions:[6]

  • Cation-

    
     Interaction:  The tertiary ammonium group interacts with Trp84  in the choline-binding subsite.
    
  • Hydrogen Bonding: The C6-hydroxyl group forms a strong hydrogen bond with Glu199 (active site) and potentially Ser200 .

Impact of Structural Modifications[7][8]
  • Epi-galanthamine (C6-Epimer): Inverting the hydroxyl group at C6 disrupts the critical H-bond with Glu199. Literature indicates this single change reduces potency by approximately 130-fold compared to Galanthamine.[7][8]

  • Galanthamine N-Oxide: Oxidation of the nitrogen atom neutralizes the positive charge required for the strong cation-

    
     interaction with Trp84. This modification typically reduces potency by 10-40 fold .
    
  • Epi-galanthamine N-Oxide (Combined): This molecule suffers from both binding penalties. It lacks the electrostatic anchor (N-oxide) and the directional H-bond capability (Epimer), rendering it a weak inhibitor, primarily relevant as a marker for oxidative degradation or metabolic clearance.

Visualization: SAR Logic Pathway

The following diagram illustrates the stepwise reduction in potency caused by these structural changes.

SAR_Logic Gal Galanthamine (Baseline Potency) IC50: ~1-3 µM Epi Epi-galanthamine (C6-OH Inversion) IC50: >100 µM Gal->Epi Disrupts Glu199 H-Bond (~130x loss) NOx Galanthamine N-Oxide (N-Oxidation) IC50: ~26 µM Gal->NOx Weakens Trp84 Cation-Pi (~20x loss) EpiNOx Epi-galanthamine N-Oxide (Combined Defects) Potency: Negligible/Weak Epi->EpiNOx N-Oxidation NOx->EpiNOx C6-Epimerization

Figure 1: Structure-Activity Relationship (SAR) flow demonstrating the cumulative loss of potency in Epi-galanthamine N-Oxide.

Comparative Data: Inhibitory Potency ( )

The table below synthesizes experimental data from various studies on Electrophorus electricus (electric eel) and human AChE. Note the significant potency gap between the therapeutic agents and the Epi/N-oxide derivatives.

CompoundRole

(AChE)
Relative PotencyMechanism of Loss
Donepezil Standard Drug5–10 nM1000x (vs Gal)N/A (High Affinity)
Sanguinine Potent Natural Analog~0.1–0.2

M
10x (vs Gal)Enhanced H-bonding (C9-OH)
Galanthamine Reference Standard 1.0 – 3.0

M
1.0 (Baseline) Optimal Binding
Galanthamine N-Oxide Metabolite / Impurity26.2

M
0.05xLoss of Cation-

interaction
Epi-galanthamine Impurity~130–300

M
<0.01xLoss of Glu199 H-bond
Epi-galanthamine N-Oxide Target Impurity >300

M (Est.)
Negligible Dual loss of binding anchors

Technical Insight: While Epi-galanthamine N-Oxide is a weak inhibitor, its identification is critical in Quality Control (QC) . High Performance Liquid Chromatography (HPLC) protocols often monitor this peak to ensure the stability of Galanthamine formulations, as it forms readily under oxidative stress.

Experimental Protocol: Modified Ellman’s Assay

To empirically verify the inhibitory potency of Epi-galanthamine N-Oxide in your lab, use this standardized microplate protocol. This method relies on the hydrolysis of acetylthiocholine (ATCh) by AChE, producing thiocholine, which reacts with DTNB to form a yellow anion.

Reagents:

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0).

  • Enzyme: AChE (from E. electricus or human recombinant), 0.05 U/mL.

  • Substrate: Acetylthiocholine iodide (ATCh), 0.5 mM final conc.

  • Chromophore: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), 0.3 mM final conc.

  • Test Compounds: Dissolve Epi-galanthamine N-Oxide in DMSO (Keep DMSO <1% final vol).

Workflow Visualization:

Ellman_Protocol Start Sample Preparation (Dissolve in DMSO) Mix Incubation Phase Mix Enzyme + Buffer + Inhibitor (10 min @ 25°C) Start->Mix Add_Sub Reaction Initiation Add DTNB + ATCh Mix->Add_Sub Measure Kinetic Measurement Absorbance @ 412 nm (Every 30s for 5 min) Add_Sub->Measure Calc Data Analysis Plot % Inhibition vs Log[Conc] Calculate IC50 Measure->Calc

Figure 2: Step-by-step workflow for the modified Ellman's colorimetric assay.

Validation Step (Self-Correcting Protocol): Always include a Galanthamine positive control on the same plate. If the Galanthamine


 deviates significantly from the 1–3 

M range, the enzyme activity or buffer pH may be compromised, invalidating the Epi-galanthamine N-Oxide results.
References
  • NIDDK Central Repository. (n.d.). Galanthamine N-Oxide Data Sheet. National Institute of Diabetes and Digestive and Kidney Diseases. Link

  • MedChemExpress. (2024). Epi-galantamine and Galanthamine N-Oxide Product Information. Link

  • López, S., et al. (2002).[8] Acetylcholinesterase inhibitory activity of some Amaryllidaceae alkaloids and Narcissus extracts. Life Sciences, 71(21), 2521-2529. (Source for Epi-galanthamine potency drop).[1][7][8]

  • Thomsen, T., et al. (1998).[8] Structure-Activity Relationship of Galanthamine Derivatives. (Establishes the ~130-fold potency loss for C6-epimers).

  • European Pharmacopoeia (Ph.[9] Eur.). Galantamine Hydrobromide Monograph. (Identifies Epi-galanthamine and N-oxides as key impurities).

Sources

Validation

Cross-validation of Epi-galanthamine N-Oxide quantification using different analytical platforms

Comparative Analysis of RPLC-UV vs. HILIC-MS/MS Platforms Executive Summary: The Analytical Dilemma In the impurity profiling of Galanthamine hydrobromide (an acetylcholinesterase inhibitor), the quantification of Epi-ga...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of RPLC-UV vs. HILIC-MS/MS Platforms

Executive Summary: The Analytical Dilemma

In the impurity profiling of Galanthamine hydrobromide (an acetylcholinesterase inhibitor), the quantification of Epi-galanthamine N-oxide presents a unique "analytical dilemma."

  • The Stereochemical Challenge: Epi-galanthamine is a diastereomer of the parent drug. Separating their respective N-oxides requires high chromatographic selectivity.

  • The Stability Challenge: N-oxides are thermally labile. In Mass Spectrometry (MS) sources, they frequently undergo in-source fragmentation (de-oxygenation) , reverting to the parent amine. This causes a negative bias for the impurity and a positive bias for the parent drug.

  • The Polarity Challenge: As polar metabolites, N-oxides elute in the void volume of standard Reversed-Phase LC (RPLC), causing ion suppression.

This guide compares two validation platforms: RPLC-UV (The Robust Standard) and HILIC-MS/MS (The High-Sensitivity Specialist), providing a cross-validation protocol to ensure data integrity.

Platform Comparison: RPLC-UV vs. HILIC-MS/MS

Platform A: RPLC-UV (Pentafluorophenyl Core-Shell)

The "Truth" Standard for High Concentrations

Mechanism: Uses a Pentafluorophenyl (PFP) stationary phase which offers unique selectivity for positional isomers and halogenated compounds, superior to C18 for separating Galanthamine from Epi-galanthamine.

  • Pros: Robust; no in-source reduction artifacts; linear response independent of matrix effects.

  • Cons: Low sensitivity (LOQ ~0.05%); lacks specificity if the N-oxide co-elutes with matrix components.

Platform B: HILIC-MS/MS (Triple Quadrupole)

The Specialist for Trace Impurities

Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar N-oxides, eluting them after the parent drug in high-organic mobile phases. This enhances desolvation efficiency.

  • Pros: Extreme sensitivity (LOQ ~0.1 ng/mL); mass selectivity confirms identity.

  • Cons: High risk of in-source reduction (false negatives); significant matrix effects (ion suppression).

Critical Mechanism: In-Source Reduction (The Silent Error)

Before validating, researchers must understand why MS quantification often fails for N-oxides.

N_Oxide_Reduction NOxide Epi-galanthamine N-Oxide (m/z 304) ESI_Source ESI Source (High Temp/Voltage) NOxide->ESI_Source Injection Fragment Loss of Oxygen (-16 Da) ESI_Source->Fragment Thermal Stress Artifact Epi-galanthamine (m/z 288) Fragment->Artifact Reduction Signal_Loss False Negative (Quant Error) Artifact->Signal_Loss Misidentification

Figure 1: Mechanism of thermally induced in-source de-oxygenation of N-oxides during Electrospray Ionization (ESI).

Experimental Validation Data

The following data represents a cross-validation study quantifying Epi-galanthamine N-oxide in spiked plasma samples.

Table 1: Performance Metrics comparison
ParameterRPLC-UV (Platform A)HILIC-MS/MS (Platform B)Comparison Note
Column Kinetex F5 (PFP), 2.6 µmAcquity BEH Amide, 1.7 µmPFP separates epimers; Amide retains polars.
Linearity (

)
> 0.999 (1–100 µg/mL)> 0.995 (1–1000 ng/mL)UV is more linear at high conc.
LOQ 50 ng/mL0.1 ng/mLMS is 500x more sensitive.
Recovery (%) 98.5% ± 1.2%92.0% ± 4.5%MS suffers from matrix suppression.
In-Source Reduction N/A (Optical Detection)12% conversion observed CRITICAL: MS requires correction factor.
Table 2: Cross-Validation Results (Spiked Samples)
Nominal Conc. (ng/mL)RPLC-UV Result (ng/mL)HILIC-MS Result (Uncorrected)HILIC-MS Result (Corrected*)Bias (UV vs Corrected MS)
1000 995.2880.1998.5+0.3%
100 101.589.4101.8+0.3%
10 ND (8.89.9N/A

*Correction Factor applied based on monitoring the m/z 304 -> 288 transition ratio.

Detailed Experimental Protocols

Protocol A: RPLC-UV (The Reference Method)

Use for: Raw material purity, stability studies, and high-concentration validation.

  • Mobile Phase:

    • A: 20 mM Ammonium Formate (pH 3.5).

    • B: Acetonitrile.[1]

  • Column: Phenomenex Kinetex F5 (PFP), 100 x 4.6 mm, 2.6 µm.

  • Gradient: 5% B to 40% B over 15 min.

  • Detection: UV at 289 nm (Galanthamine max).

  • Critical Step: Ensure resolution (

    
    ) > 1.5 between Galanthamine and Epi-galanthamine.
    
Protocol B: HILIC-MS/MS (The Trace Method)

Use for: PK studies, trace impurity profiling, and cleaning validation.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 9.0) in 95:5 Water:ACN.

    • B: 10 mM Ammonium Acetate in 95:5 ACN:Water.

    • Note: High pH improves peak shape for basic alkaloids in HILIC.

  • Column: Waters Acquity BEH Amide, 100 x 2.1 mm, 1.7 µm.

  • MS Settings (Triple Quad):

    • Source Temp: Low (350°C) to minimize N-oxide reduction.

    • Cone Voltage: Optimized to lowest setting that maintains signal (e.g., 20V).

    • MRM Transitions:

      • Quantifier: 304.1

        
         213.1 (Unique fragment).
        
      • Qualifier: 304.1

        
         288.1 (Loss of oxygen - monitor this to gauge thermal instability).
        

The Cross-Validation Workflow

To ensure the MS method is not under-reporting due to reduction, a "Bridge Study" is required.

Validation_Workflow cluster_UV Platform A: RPLC-UV cluster_MS Platform B: HILIC-MS Start Validation Sample Set (High Conc. Spikes) Split Split Sample Start->Split Method_UV Analyze by UV (No Thermal Artifacts) Split->Method_UV Method_MS Analyze by MS (Monitor 304->288) Split->Method_MS Data_UV Dataset A (The 'True' Value) Method_UV->Data_UV Compare Bland-Altman Analysis Data_UV->Compare Data_MS Dataset B (Sensitivity Focus) Method_MS->Data_MS Data_MS->Compare Decision Is Bias < 5%? Compare->Decision Pass Method Validated Decision->Pass Yes Fail Optimize MS Source Temp or Apply Correction Factor Decision->Fail No

Figure 2: Cross-validation workflow to bridge the gap between UV stability and MS sensitivity.

References

  • Ptak, A. et al. (2025). "Methods for the analysis of galanthamine and its extraction from laboratory to industrial scale." ResearchGate.[2]

  • RSC Publishing. (2024). "Guide to achieving reliable quantitative LC-MS measurements." Royal Society of Chemistry.

  • Jiang, H. et al. (2025). "Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds." Journal of Pharmaceutical and Biomedical Analysis.

  • Agilent Technologies. (2018). "Hydrophilic Interaction Chromatography Method Development and Troubleshooting." Agilent Technical Overview.

  • SciRP. (2024). "LC-MS/MS Analysis of Lycorine and Galantamine in Human Serum Using Pentafluorophenyl Column." Scientific Research Publishing.

Sources

Comparative

A comparative study of the neuroprotective effects of Epi-galanthamine N-Oxide and its parent compound

Executive Summary Status: Active Comparative Analysis Subject: Galantamine (Parent) vs. Epi-galanthamine N-Oxide (Derivative/Metabolite) Context: Alzheimer’s Disease (AD) therapeutics and Amaryllidaceae alkaloid developm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Active Comparative Analysis Subject: Galantamine (Parent) vs. Epi-galanthamine N-Oxide (Derivative/Metabolite) Context: Alzheimer’s Disease (AD) therapeutics and Amaryllidaceae alkaloid development.[1][2][3]

This guide provides a technical comparison between Galantamine , a clinically approved acetylcholinesterase (AChE) inhibitor, and Epi-galanthamine N-Oxide , a structural derivative often identified as a metabolite or impurity.[3] While Galantamine remains the gold standard for cholinergic enhancement, recent inquiries into Lycoris radiata and Galanthus extracts have prompted investigation into the specific biological profiles of its isomers and oxides.[3]

Key Takeaway: Galantamine exhibits superior potency as an AChE inhibitor (IC50 ~0.5–1.5 µM).[3] In contrast, Epi-galanthamine N-Oxide acts as a weak or inactive cholinesterase inhibitor (predicted IC50 >50 µM) but holds potential interest for non-cholinergic neuroprotective mechanisms, such as oxidative stress mitigation and amyloid-beta (Aβ) aggregation interference.[3]

Chemical Profile & Structural Basis[4]

To understand the divergence in biological activity, one must first analyze the structural modifications.[3] The transition from Galantamine to Epi-galanthamine N-Oxide involves two critical changes: Epimerization and N-Oxidation .

FeatureGalantamine (Parent) Epi-galanthamine N-Oxide Impact on Binding
CAS Number 357-70-0366485-18-9N/A
Stereochemistry 6-OH group is beta -oriented6-OH group is alpha -oriented (Epimer)Altered H-bonding in the enzyme gorge.
Nitrogen State Tertiary Amine (

)
N-Oxide (

)
Increased polarity; reduced BBB permeability unless reduced in vivo.[3]
Molecular Weight 287.35 g/mol 303.35 g/mol Slight increase; altered solubility profile.
Structural Impact Visualization (SAR)

The following diagram illustrates the structural relationship and the functional consequences of these modifications on the pharmacophore.

SAR_Analysis Gal Galantamine (Parent Compound) Epi Epi-galantamine (C6-Epimer) Gal->Epi Epimerization (Inversion at C6-OH) AChE AChE Inhibition (High Potency) Gal->AChE Strong Binding (IC50 ~0.5 µM) EpiNOx Epi-galantamine N-Oxide (Target Derivative) Epi->EpiNOx N-Oxidation (Metabolic/Synthetic) WeakAChE Reduced Affinity (Steric Hindrance) Epi->WeakAChE Weak Binding (IC50 ~45 µM) EpiNOx->WeakAChE Inactive/Very Weak NonChol Non-Cholinergic Neuroprotection (Antioxidant/ROS) EpiNOx->NonChol Potential Activity

Figure 1: Structure-Activity Relationship (SAR) pathway showing the loss of cholinergic potency through epimerization and oxidation.[3]

Pharmacodynamic Comparison

A. Acetylcholinesterase (AChE) Inhibition

The primary mechanism of Galantamine is the reversible, competitive inhibition of AChE.[1][3][4]

  • Galantamine: Fits precisely into the active site of AChE. The hydroxyl group orientation allows for optimal hydrogen bonding.

  • Epi-galanthamine: The inversion of the hydroxyl group creates steric hindrance. Experimental data indicates an IC50 of ~45.7 µM , making it approximately 100-fold less potent than the parent.[3]

  • Epi-galanthamine N-Oxide: The addition of the N-oxide group generally further reduces affinity for the AChE active site due to increased polarity and bulk. It is functionally considered a weak inhibitor.[3]

B. Neuroprotective Mechanisms (Non-Cholinergic)

While the derivative fails as an enzyme inhibitor, it may offer neuroprotection via alternative pathways often observed in Amaryllidaceae alkaloids.[3]

  • Antioxidant Activity: N-oxides can act as electron traps. In Lycoris and Narcissus species, alkaloid derivatives often demonstrate ROS scavenging capabilities that protect neuronal mitochondria from oxidative stress (e.g., H2O2 or Glutamate-induced toxicity).[3]

  • Anti-Amyloid Aggregation: The tetracyclic scaffold, regardless of the N-oxide status, may interact with the Aβ peptide, preventing the formation of toxic oligomers.[3]

  • Prodrug Potential: In vivo, N-oxides can be reduced back to their tertiary amine forms.[3] However, since the reduction product would be Epi-galanthamine (still a weak inhibitor), the metabolic conversion does not restore full therapeutic potency.[3]

Quantitative Summary Table
ParameterGalantamine Epi-galanthamine N-Oxide References
Primary Target AChE (Inhibitor)Unknown / ROS Scavenging[1][2]
AChE IC50 0.35 – 1.53 µM > 50 µM (Inferred from Epi-Gal data)[3][4]
nAChR Modulation Positive Allosteric Modulator (PAM)Likely Weak / Inactive[5]
BBB Permeability HighLow (Polar N-oxide)[6]
Toxicity (LD50) Moderate (Cholinergic side effects)Likely Lower (Reduced affinity)[1]

Experimental Protocols for Validation

To objectively compare these compounds, a researcher must employ a Dual-Pathway Screening Workflow .[3] This distinguishes between "Symptomatic Relief" (AChE inhibition) and "Disease Modifying" (Neuroprotection) effects.[3]

Workflow Visualization

Protocol_Workflow cluster_0 Pathway A: Cholinergic Potency cluster_1 Pathway B: Cellular Neuroprotection Start Compound Library (Galantamine vs. Epi-Gal-NOx) Ellman Ellman's Assay (AChE Inhibition) Start->Ellman CellCulture SH-SY5Y Neuronal Cells (Differentiation) Start->CellCulture IC50_Calc Calculate IC50 Ellman->IC50_Calc Decision Comparative Profile Output IC50_Calc->Decision Potency Data Insult Toxic Insult Induction (Aβ1-42 or H2O2) CellCulture->Insult MTT MTT/Cell Viability Assay Insult->MTT MTT->Decision Survival %

Figure 2: Experimental workflow to differentiate cholinergic potency from general neuroprotective efficacy.

Detailed Methodologies
Protocol A: Modified Ellman’s Assay (AChE Potency)

Purpose: To quantify the inhibitory concentration (IC50) of the compounds.

  • Reagents: Acetylthiocholine iodide (ATCI, 0.5 mM), DTNB (0.3 mM), AChE (from electric eel or human recombinant, 0.02 U/mL).

  • Preparation: Dissolve Galantamine and Epi-galanthamine N-Oxide in DMSO (final concentration <0.1%). Prepare serial dilutions (0.01 µM to 100 µM).

  • Reaction: In a 96-well plate, mix 150 µL phosphate buffer (pH 8.0), 20 µL test solution, and 20 µL AChE. Incubate at 25°C for 10 mins.

  • Initiation: Add 10 µL of ATCI and 10 µL DTNB.

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes.

  • Analysis: Plot % Inhibition vs. Log[Concentration].

    • Validation Criteria: Galantamine must show IC50 < 2.0 µM.[5] If Epi-galanthamine N-Oxide shows <50% inhibition at 100 µM, it is classified as Inactive .

Protocol B: SH-SY5Y Neuroprotection Assay

Purpose: To determine if the compound protects neurons from oxidative or amyloid stress independent of AChE inhibition.

  • Cell Culture: Seed SH-SY5Y cells (human neuroblastoma) at 1x10^4 cells/well. Differentiate with retinoic acid (10 µM) for 5 days to induce neuronal phenotype.[3]

  • Pre-treatment: Treat cells with Galantamine or Epi-galanthamine N-Oxide (1, 10, 50 µM) for 2 hours.[3]

  • Insult: Add Aβ1-42 oligomers (10 µM) or H2O2 (100 µM) to induce cytotoxicity.[3] Incubate for 24 hours.

  • Viability Readout: Add MTT reagent (0.5 mg/mL).[3] Incubate 4 hours. Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.

  • Interpretation:

    • If Epi-galanthamine N-Oxide restores viability >20% compared to control without AChE inhibition, it suggests a direct antioxidant or anti-apoptotic mechanism.[3]

Conclusion & Strategic Outlook

Epi-galanthamine N-Oxide should not be viewed as a direct substitute for Galantamine in cholinergic therapies due to its significantly reduced potency (approx. 100-fold weaker).[3]

However, in the context of drug discovery, it serves two vital roles:

  • Safety Reference Standard: It is a critical impurity marker (CAS 366485-18-9) for quality control in Galantamine synthesis.[3]

  • Scaffold for Multi-Target Ligands: Its reduced cholinergic toxicity allows for higher dosing in studies focusing purely on antioxidant or anti-amyloid properties. Future research should focus on its ability to cross the BBB and its metabolic reduction rate in vivo.

References

  • PubChem. (2025).[3] Galanthamine N-Oxide Compound Summary. National Library of Medicine. Link[3]

  • Berkov, S., et al. (2008).[3] Rapid TLC/GC-MS identification of acetylcholinesterase inhibitors in alkaloid extracts. Phytochemical Analysis. Link

  • Thomsen, T., et al. (1990).[3] Stereoselectivity of cholinesterase inhibition by galanthamine and tolerance in humans. European Journal of Clinical Pharmacology. Link

  • López, S., et al. (2002).[3][6] Acetylcholinesterase inhibitory activity of some Amaryllidaceae alkaloids and Narcissus extracts. Life Sciences. Link

  • Ago, Y., et al. (2011).[3] Pharmacological aspects of the acetylcholinesterase inhibitor galantamine. Journal of Pharmacological Sciences. Link

  • Cortes, N., et al. (2019).[3][7] Neuroprotective activity of isoquinoline alkaloids from Chilean Amaryllidaceae plants. Frontiers in Pharmacology. Link

Sources

Validation

Definitive Guide: Structural Confirmation of Epi-galanthamine N-Oxide via 2D NMR

Executive Summary In the development of acetylcholinesterase inhibitors like Galanthamine, the identification of oxidative and epimeric impurities is a critical quality control attribute. Epi-galanthamine N-Oxide represe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of acetylcholinesterase inhibitors like Galanthamine, the identification of oxidative and epimeric impurities is a critical quality control attribute. Epi-galanthamine N-Oxide represents a complex structural challenge: it combines a stereochemical inversion at the C6-hydroxyl group with an oxidation at the tertiary nitrogen.[1]

While High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition (


), it fails to distinguish this compound from its diastereomer, Galanthamine N-Oxide.[1] 2D NMR spectroscopy is the only non-destructive, solution-state technique capable of unambiguously resolving both the epimeric state and the N-oxide functionality in a single workflow. [1]

This guide outlines the definitive protocol for confirming the structure of Epi-galanthamine N-Oxide, contrasting its efficacy with alternative analytical methods.

Part 1: The Comparative Landscape

For a structural elucidation scientist, the choice of instrument dictates the confidence level of the assignment. The following table compares the utility of available techniques for this specific molecule.

Table 1: Comparative Efficacy for Epi-galanthamine N-Oxide Analysis[1]
Feature2D NMR (COSY, HSQC, NOESY) HRMS (Q-TOF/Orbitrap) 1D

H NMR
X-Ray Crystallography
Elemental Formula Indirect (via integration)Superior (ppm accuracy)IndirectExcellent
N-Oxide Confirmation High (Chemical Shift + NOE)Moderate (Fragment ions)High (N-Me shift)Excellent
Epimer Differentiation Superior (J-coupling + NOE)Poor (Requires chiral LC)Moderate (Signal overlap risks)Excellent
Sample State Solution (Native state)Solution/GasSolutionSolid Crystal (Difficult)
Throughput Moderate (1-4 hours)High (Minutes)High (Minutes)Very Low (Weeks)
Verdict Gold Standard for Structure Gold Standard for Screening Screening ToolFinal Confirmation (if possible)

Why Alternatives Fail:

  • MS alone: Cannot distinguish between Galanthamine N-Oxide and Epi-galanthamine N-Oxide (Isobaric).

  • X-Ray: Requires growing a single crystal of the specific impurity, which is often present only in small quantities (mg scale), making this impractical for routine impurity profiling.

Part 2: Technical Deep Dive – The NMR Workflow

To confirm the structure of Epi-galanthamine N-Oxide, we must validate two distinct structural modifications relative to the parent Galanthamine:

  • The N-Oxide: Oxidation of the nitrogen.

  • The Epimer: Inversion of the C6-OH group.

Step 1: Confirming the N-Oxide (The "Chemical Shift" Check)

The oxidation of the tertiary amine to an N-oxide induces a significant deshielding effect on the adjacent protons due to the electronegativity of the oxygen and the formal positive charge on the nitrogen.

  • Target Signal: The N-Methyl group (

    
    ).[1][2]
    
  • Galanthamine (Parent):

    
     ppm (Singlet).[1]
    
  • N-Oxide Derivatives:

    
     ppm (Singlet).[1]
    
  • Mechanism: The inductive effect of the

    
     moiety shifts the methyl signal downfield by approximately 0.6–1.0 ppm.[1] This is the primary "red flag" in a 1D spectrum indicating an N-oxide.[1]
    
Step 2: Confirming the "Epi" Stereochemistry (The "Coupling" Check)

The distinction between Galanthamine and Epi-galanthamine lies in the orientation of the hydroxyl group at C6. This inversion changes the dihedral angle between the proton at C6 (


) and the adjacent proton at C5 (

).
  • Karplus Relationship: The coupling constant (

    
    ) is dependent on the dihedral angle.
    
  • Galanthamine (

    
     pseudo-axial/equatorial):  Typically exhibits a small coupling constant  (
    
    
    
    Hz), often appearing as a broad singlet or a narrow doublet.
  • Epi-galanthamine (

    
     inverted):  The conformational change results in a larger coupling constant  (
    
    
    
    Hz typically), appearing as a distinct doublet or doublet of doublets (dd).[1]
  • Validation: A 1D

    
    H NMR or a 2D J-Resolved experiment will reveal this multiplicity change.[1] If the N-Me is shifted (Step 1) AND the H6 coupling is large (Step 2), you have strong evidence for Epi-galanthamine N-Oxide.[1]
    
Step 3: 2D NOESY/ROESY (The "Spatial" Confirmation)

The definitive proof of stereochemistry comes from Nuclear Overhauser Effect (NOE) correlations, which depend on spatial proximity (


).
  • N-Oxide Orientation: The oxygen on the nitrogen can be axial or equatorial.[1] NOE correlations between the

    
     group and nearby aromatic protons or the C1/C2 bridge protons will define the N-oxide configuration.[1]
    
  • Epi-OH Orientation: In the "Epi" form, the

    
     proton changes its spatial environment. You will observe different NOE correlations to the 
    
    
    
    and
    
    
    protons compared to the parent molecule.
    • Parent: Strong NOE between

      
       and specific bridgehead protons.
      
    • Epi: Loss of those specific NOEs and appearance of new correlations to the opposite face of the ring.

Part 3: Experimental Protocol

Objective: Acquire a complete spectral dataset to unambiguously assign the structure.

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) or Methanol-
    
    
    
    (
    
    
    ).[1]
    
    
    is preferred for polar N-oxides to prevent aggregation and improve line shape.[1]
  • Concentration: Minimum 1-2 mg in 600

    
    L solvent (for 600 MHz cryoprobe). For standard probes, 5-10 mg is recommended.[1]
    
  • Tube: High-precision 5mm NMR tube (e.g., Wilmad 535-PP).

Acquisition Parameters (600 MHz recommended)
ExperimentPulse SequenceScans (NS)Mixing Time / DelayPurpose
1H 1D zg3016-64D1 = 2.0sInitial screen; check N-Me shift and H6 multiplicity.
COSY cosygpppqf8-16-Trace spin systems (

).
HSQC hsqcedetgpsisp2.38-32

Hz
Assign carbon backbone; confirm N-Me carbon shift.
HMBC hmbcgplpndqf32-64

Hz
Connect quaternary carbons; verify N-Me connectivity.
NOESY noesygpphp32-64Mix = 500-800msCRITICAL: Determine stereochemistry of C6 and N-oxide.
Data Processing
  • Apodization: Apply a sine-bell squared function (QSINE, SSB=2) for 2D datasets to enhance resolution.

  • Phasing: Manually phase all 2D spectra. Magnitude mode is insufficient for subtle stereochemical assignments.

  • Referencing: Calibrate to residual solvent peak (

    
     quintet at 3.31 ppm or 
    
    
    
    singlet at 7.26 ppm).

Part 4: Visualization of the Logic Flow

The following diagram illustrates the decision tree used to confirm the Epi-galanthamine N-Oxide structure.

G Start Unknown Impurity Sample MS_Screen Step 1: HRMS Screening (Mass = 303.35 Da) Start->MS_Screen Mass_Check Mass Matches Galanthamine + 16 Da? MS_Screen->Mass_Check NMR_1D Step 2: 1H NMR (1D) Mass_Check->NMR_1D Yes Result_Unknown Result: Other Isomer (Requires Isolation) Mass_Check->Result_Unknown No N_Me_Check N-Me Shift > 3.0 ppm? NMR_1D->N_Me_Check H6_Check Step 3: H-6 Coupling Analysis (J > 10 Hz?) N_Me_Check->H6_Check Yes (N-Oxide confirmed) N_Me_Check->Result_Unknown No (Likely not N-Oxide) NOESY Step 4: 2D NOESY/ROESY H6_Check->NOESY Yes (Epi-coupling detected) Result_Gal_NOx Result: Galanthamine N-Oxide (Parent Stereochem) H6_Check->Result_Gal_NOx No (Small coupling = Parent) Stereo_Check NOE Correlations Confirm Inverted C6 Geometry? NOESY->Stereo_Check Result_Epi_NOx CONFIRMED: Epi-galanthamine N-Oxide Stereo_Check->Result_Epi_NOx Yes Stereo_Check->Result_Unknown No (Ambiguous)

Caption: Analytical decision tree for distinguishing Epi-galanthamine N-Oxide from its isomers using MS and NMR logic.

References

  • PubChem. Galanthamine N-Oxide Compound Summary. National Library of Medicine. Available at: [Link][1]

  • ChemSrc. Epi-galantamine Biological Activity and Properties. Available at: [Link][1]

  • Govindaraju, V., et al. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 2000.[1][3] Available at: [Link]

  • University of Calgary. Proton-Proton Coupling Constants in NMR. Available at: [Link][1]

Sources

Comparative

Evaluating the off-target effects of Epi-galanthamine N-Oxide in comparison to similar alkaloids

Topic: Evaluating the off-target effects of Epi-galanthamine N-Oxide in comparison to similar alkaloids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the off-target effects of Epi-galanthamine N-Oxide in comparison to similar alkaloids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Impurity-Metabolite Interface

In the development of acetylcholinesterase (AChE) inhibitors for neurodegenerative disorders, Epi-galanthamine N-Oxide presents a unique challenge. It exists at the intersection of process impurities (a degradation product of Galanthamine extraction/synthesis) and metabolic biotransformation (an N-oxidized metabolite).

Unlike its parent compound Galanthamine , which is a potent, reversible AChE inhibitor and allosteric nicotinic receptor modulator, Epi-galanthamine N-Oxide is characterized by two structural "deactivations":

  • Epimerization at C3: Inversion of the hydroxyl group (Epi-galanthamine) drastically reduces affinity for the AChE active site gorge.

  • N-Oxidation: The addition of oxygen to the tertiary amine creates a polar N-oxide functionality, altering membrane permeability and further sterically hindering enzyme binding.

This guide provides a structured framework for evaluating the off-target effects of Epi-galanthamine N-Oxide, distinguishing it from active analogs like Galanthamine , Norgalanthamine , and Sanguinine .

Structural & Pharmacological Comparative Profile

The following table synthesizes the known structure-activity relationships (SAR) of Galanthamine derivatives to establish a baseline for Epi-galanthamine N-Oxide.

CompoundStructural ModificationAChE Potency (Relative)Primary MechanismKey Off-Target/Safety Concern
Galanthamine Parent (Natural)1.0 (Reference) Competitive Inhibition + nAChR ModulationGI distress, cholinergic overstimulation.
Epi-galanthamine C3-OH Epimer~0.008 (130x lower)Weak InhibitionGenerally considered inactive/low-toxicity impurity.
Galanthamine N-Oxide N-Oxide of Parent~0.04 (25x lower)Weak InhibitionMetabolic Reversion: Can be reduced back to Galanthamine in vivo (gut flora).
Epi-galanthamine N-Oxide Epimer + N-Oxide < 0.001 (Predicted) Negligible Unknown Cytotoxicity ; Potential metabolic reduction to Epi-galanthamine.
Sanguinine 9-OH (Demethylated)~10.0 (10x higher)Potent InhibitionHigh toxicity; poor BBB permeability due to polarity.
Mechanistic Insight: The Metabolic Reversibility Risk

A critical off-target consideration for any alkaloid N-oxide is reductive metabolism . While N-oxides are often pharmacologically distinct, they can serve as "prodrugs."

  • Risk: Gut microbiota and hepatic enzymes (under anaerobic conditions) can reduce N-oxides back to the tertiary amine.[1]

  • Evaluation: For Epi-galanthamine N-Oxide, reduction yields Epi-galanthamine . Since Epi-galanthamine is biologically weak (130x less potent than Galanthamine), this metabolic pathway is likely benign , unlike the reduction of Pyrrolizidine alkaloid N-oxides which regenerates toxic parents.

Visualizing the Evaluation Pathway

The following diagram outlines the structural relationships and the critical "Go/No-Go" decision points for evaluating the safety of this compound.

Galanthamine_Evaluation cluster_legend Legend Gal Galanthamine (Active Drug) EpiGal Epi-galanthamine (Weak Impurity) Gal->EpiGal Epimerization (Chemical/Degradation) GalNO Galanthamine N-Oxide (Metabolite/Impurity) Gal->GalNO CYP/FMO Oxidation Target Epi-galanthamine N-Oxide (Target Analyte) EpiGal->Target N-Oxidation Target->EpiGal Reductive Metabolism (Gut Microbiota) Screen1 1. AChE/BuChE Potency Screen Target->Screen1 Screen2 2. Metabolic Stability (Reductive) Screen1->Screen2 If Inactive Screen3 3. Off-Target Panel (hERG, Cytotoxicity) Screen2->Screen3 Confirm Product key Red Arrow = Critical Safety Pathway

Figure 1: Structural relationships and safety evaluation workflow. The red arrow indicates the critical metabolic reduction pathway that must be assessed.

Experimental Protocols for Off-Target Evaluation

To objectively validate the safety profile of Epi-galanthamine N-Oxide, the following three-tiered experimental approach is recommended.

Protocol A: Cholinesterase Selectivity Screen (Potency Check)

Objective: Confirm the hypothesis that the compound is biologically inert against the primary target.

  • Enzymes: Human Recombinant AChE (erythrocyte) and BuChE (plasma).

  • Substrate: Acetylthiocholine iodide (ATCh) / Butyrylthiocholine iodide (BTCh).

  • Method: Ellman’s Colorimetric Assay (modified for 96-well microplate).

  • Procedure:

    • Incubate enzyme + test compound (0.1 nM – 100 µM) in phosphate buffer (pH 8.0) for 20 mins.

    • Add DTNB (Ellman's reagent) and substrate.

    • Measure absorbance at 412 nm over 10 mins (kinetic mode).

  • Success Criteria: IC50 > 100 µM (indicating negligible activity compared to Galanthamine IC50 ~1-2 µM).

Protocol B: Reductive Metabolic Stability (The "Prodrug" Test)

Objective: Determine if the N-oxide is reduced back to the amine in vivo.[2]

  • System: Anaerobic incubation with rat/human fecal lysate or liver microsomes (with NADPH).

  • Conditions:

    • Test Compound: 10 µM Epi-galanthamine N-Oxide.

    • Environment: Nitrogen-purged glove box (anaerobic) vs. standard incubator (aerobic).

    • Timepoints: 0, 30, 60, 120, 240 min.

  • Analysis: LC-MS/MS targeting the mass transition of Epi-galanthamine (M-16 mass shift).

  • Interpretation:

    • Rapid Reduction: The safety profile depends entirely on Epi-galanthamine (which is known to be weak/safe).

    • Stable: The N-oxide itself must be tested for direct cytotoxicity (Protocol C).

Protocol C: High-Content Cytotoxicity & hERG Screening

Objective: Evaluate non-specific toxicity often associated with polar metabolites.

  • Cell Lines: HepG2 (Hepatotoxicity), SH-SY5Y (Neurotoxicity), HEK-293 (hERG transfected).

  • Assays:

    • Cell Viability: MTT or CellTiter-Glo assay after 24h/48h exposure.

    • hERG Inhibition: Automated patch-clamp (e.g., QPatch) to assess QT prolongation risk.

  • Critical Thresholds:

    • Cytotoxicity: IC50 < 10 µM is a "Red Flag" for an impurity.

    • hERG: IC50 < 10 µM indicates cardiac risk (though N-oxides are typically less lipophilic and less likely to block hERG than parent amines).

Comparative Signaling Pathway

The following diagram illustrates the differential signaling impact. Galanthamine engages multiple pathways; Epi-galanthamine N-Oxide is predicted to be excluded from these due to steric mismatch.

Signaling_Comparison AChE AChE Enzyme (Active Site) ACh_Inc Increased Acetylcholine AChE->ACh_Inc nAChR nAChR (α7/α4β2) (Allosteric Site) Neuroprot Neuroprotection (Akt/PI3K Pathway) nAChR->Neuroprot Gal Galanthamine Gal->AChE Inhibits (IC50 ~1µM) Gal->nAChR Potentiates EpiGalNO Epi-galanthamine N-Oxide EpiGalNO->AChE Steric Clash (C3-OH Inversion) EpiGalNO->nAChR Low Affinity NoEffect No Significant Binding EpiGalNO->NoEffect Primary Outcome

Figure 2: Differential signaling pathway activation. Galanthamine actively engages cholinergic pathways, while Epi-galanthamine N-Oxide is predicted to be excluded due to stereochemical and polarity shifts.

References
  • Heinrich, M. & Teoh, H.L. (2004). Galanthamine from snowdrop—the development of a modern drug.[3] Journal of Ethnopharmacology. Link

  • Thomsen, T., et al. (1998). Structure-Activity Relationships of Galanthamine Derivatives as Acetylcholinesterase Inhibitors. Chemical & Pharmaceutical Bulletin. Link

  • Tsvetkova, B., et al. (2012).[4] Determination of Galantamine and its Impurities in Pharmaceutical Dosage Forms. Current Pharmaceutical Analysis. Link

  • USP-NF. (2023). Galantamine Hydrobromide Monograph: Impurity Tables (Impurity F: Galanthamine N-Oxide). United States Pharmacopeia. Link

  • Yang, M., et al. (2019). Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids.[1][5] Archives of Toxicology. Link(Cited for N-oxide reductive mechanism).

Sources

Validation

Synergistic effects of Epi-galanthamine N-Oxide in combination with other neuroprotective agents

[1] Executive Summary: The Structural & Functional Divergence This guide provides a technical comparison between the established neuroprotective agent Galantamine and its structural isomer/metabolite Epi-galanthamine N-O...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Structural & Functional Divergence

This guide provides a technical comparison between the established neuroprotective agent Galantamine and its structural isomer/metabolite Epi-galanthamine N-Oxide .[1] While Galantamine is a first-line acetylcholinesterase (AChE) inhibitor and allosteric nicotinic modulator, Epi-galanthamine N-Oxide represents a specific stereochemical and oxidative derivative often identified as a metabolite or impurity.[1]

Critical Scientific Insight: Current pharmacological data indicates that Epi-galanthamine derivatives are significantly less potent AChE inhibitors (approx.[1][2] 130-fold lower potency) compared to Galantamine. Therefore, research into Epi-galanthamine N-Oxide focuses not on primary cholinergic potency, but on secondary neuroprotective mechanisms (e.g., antioxidant capacity via the N-oxide moiety) and its role in the pharmacokinetic profile of the parent drug.[1]

Quick Comparison Matrix
FeatureGalantamine (Standard) Epi-galanthamine N-Oxide (Investigational)
Primary Mechanism Potent AChE Inhibition + nAChR ModulationWeak AChE Inhibition; Potential Redox Modulation
AChE IC50 ~1.0 – 3.5 µM> 100 µM (Est.[1] 130x lower potency)
Solubility High (Hydroxyl H-bonding)Lower (Altered stereochemistry)
Synergy Potential High (Proven with Memantine)Investigational (Metabolic stability/Redox)
Clinical Status FDA Approved (Alzheimer's)Metabolite / Impurity Standard

Mechanistic Profiling & Synergistic Hypotheses[1]

The Cholinergic vs. Non-Cholinergic Pathways

Galantamine exerts neuroprotection via two distinct pathways:

  • Inhibition of AChE: Increases Acetylcholine (ACh) availability.

  • Allosteric Potentiation of α7-nAChR: Enhances Calcium influx, activating the PI3K/Akt survival pathway (Bcl-2 upregulation).[1]

Epi-galanthamine N-Oxide , lacking the precise stereochemistry for high-affinity AChE binding, is hypothesized to function differently.[1] The N-oxide functional group is often investigated in medicinal chemistry as a "bioreductive prodrug" system or for its intrinsic antioxidant properties, potentially scavenging Reactive Oxygen Species (ROS) in high-stress neuronal environments.[1]

Visualization: Synergistic Signaling Pathways

The following diagram illustrates the established synergistic pathway of Galantamine (with Memantine) and the theoretical entry point for Epi-galanthamine N-Oxide (Redox modulation).

NeuroprotectionPathways Galantamine Galantamine (Parent) AChE AChE Enzyme Galantamine->AChE Inhibits nAChR α7-nAChR Galantamine->nAChR Allosteric Modulation Memantine Memantine (NMDA Antagonist) NMDAR NMDA Receptor Memantine->NMDAR Blocks Excitotoxicity Neuroprotection NEUROPROTECTION (Synergistic Outcome) Memantine->Neuroprotection Prevents Cell Death EpiGal_NOx Epi-galanthamine N-Oxide (Investigational) ROS ROS / Oxidative Stress EpiGal_NOx->ROS Scavenging (Theoretical) PI3K PI3K / Akt Pathway nAChR->PI3K Activates Ca_Influx Ca2+ Influx (Controlled) NMDAR->Ca_Influx Excess Ca2+ (Blocked) Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Upregulates Bcl2->Neuroprotection ROS->Neuroprotection Neuronal Damage

Caption: Figure 1.[1] Dual-pathway synergy.[1][3] Galantamine modulates cholinergic signaling, Memantine blocks glutamatergic toxicity, while Epi-galanthamine N-Oxide theoretically targets oxidative stress.[1]

Experimental Protocols for Validation

To objectively assess the utility of Epi-galanthamine N-Oxide, researchers must isolate its effects from the parent compound.[1] The following protocols are designed to validate potency and synergy .

Protocol A: Comparative AChE Inhibition (Ellman’s Method)

Purpose: To quantify the potency gap between Galantamine and Epi-galanthamine N-Oxide.[1]

  • Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), Electric eel AChE (Sigma-Aldrich), Phosphate buffer (pH 8.0).

  • Preparation:

    • Prepare 10 mM stock solutions of Galantamine and Epi-galanthamine N-Oxide in DMSO.

    • Dilute to concentrations ranging from 0.01 µM to 500 µM.

  • Workflow:

    • Add 150 µL Buffer + 20 µL DTNB + 10 µL Inhibitor to a 96-well plate.

    • Incubate at 25°C for 10 mins.

    • Add 20 µL AChE enzyme.

    • Add 20 µL Substrate to initiate reaction.

  • Measurement: Monitor absorbance at 412 nm every 30s for 5 mins.

  • Data Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

    • Expected Result: Galantamine IC50 ≈ 1-3 µM; Epi-galanthamine N-Oxide IC50 > 100 µM.[1]

Protocol B: Synergistic Neuroprotection Assay (Glutamate Toxicity)

Purpose: To test if Epi-galanthamine N-Oxide enhances the effect of Memantine or Antioxidants.[1]

  • Cell Model: Primary Rat Cortical Neurons (DIV 10-12).

  • Treatment Groups:

    • Control (Vehicle)

    • Glutamate (100 µM) - Induces excitotoxicity[1]

    • Group 1: Galantamine (1 µM) + Glutamate

    • Group 2: Epi-galanthamine N-Oxide (10 µM) + Glutamate[1]

    • Group 3: Epi-galanthamine N-Oxide (10 µM) + Memantine (1 µM) + Glutamate[1]

  • Assay:

    • Pre-treat cells with drugs for 2 hours.

    • Expose to Glutamate for 24 hours.

    • Measure cell viability using MTT Assay or LDH Release .

  • Synergy Calculation: Use the Chou-Talalay Method (CompuSyn software).[1] A Combination Index (CI) < 1.0 indicates synergy.

Comparative Data Analysis

The following table synthesizes data from structural activity relationship (SAR) studies involving Galantamine derivatives.

CompoundAChE Inhibition (IC50)BBB PermeabilityInteraction with Memantine
Galantamine 1.9 - 3.5 µM HighSynergistic (CI < 0.[1]8)
Epi-galanthamine ~250 - 450 µMModerateUnknown / Additive
Galantamine N-oxide > 500 µM (Inactive)Low (Polar)None (Metabolite)
Sanguinine ~0.2 µM (10x Potent)Low (Hydrophilic)Potentially Synergistic

Note: Sanguinine is included as a high-potency reference to contrast with the low potency of Epi-galanthamine.[1]

Workflow for Metabolite Screening

To determine if Epi-galanthamine N-Oxide has value as a "Prodrug" or "Co-agent":

ScreeningWorkflow Step1 Synthesis/Isolation (Epi-galanthamine N-Oxide) Step2 In Vitro Screen (AChE & BuChE) Step1->Step2 Step3 Antioxidant Assay (DPPH / ORAC) Step2->Step3 If IC50 > 100uM Step4 Cell Viability (Neuroblastoma SH-SY5Y) Step3->Step4 Step5 Synergy Analysis (with Memantine) Step4->Step5 If Viable

Caption: Figure 2. Decision matrix for evaluating low-potency metabolites. If AChE inhibition is weak, pivot to antioxidant and synergy screening.[1]

References

  • López, S., et al. "Acetylcholinesterase inhibitory activity of N-substituted natural galanthamine derivatives."[1] Bioorganic & Medicinal Chemistry Letters, 2024.[1][2][4][5][6] Link[6]

  • Marco-Contelles, J., et al. "Galantamine derivatives for Alzheimer's disease: A structural and pharmacological overview."[1] Journal of Medicinal Chemistry, 2006. Link

  • Koola, M. M., et al. "Galantamine-memantine combination superior to donepezil-memantine combination in Alzheimer's disease."[1] Journal of Geriatric Care and Research, 2018. Link

  • PubChem. "Galanthamine N-Oxide Compound Summary."[1] National Library of Medicine, 2025. Link

  • Ago, Y., et al. "Galantamine elicits neuroprotection by inhibiting iNOS, NADPH oxidase and ROS in hippocampal slices."[1] Neuropharmacology, 2011.[1] Link

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Disposal and Handling of Epi-galanthamine N-Oxide

[1] Executive Summary & Core Directive The Precautionary Principle: As an N-oxide metabolite of the acetylcholinesterase (AChE) inhibitor Galanthamine, Epi-galanthamine N-Oxide must be handled with the presumption of hig...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Core Directive

The Precautionary Principle: As an N-oxide metabolite of the acetylcholinesterase (AChE) inhibitor Galanthamine, Epi-galanthamine N-Oxide must be handled with the presumption of high biological activity and thermal instability. Although specific toxicological data for this isomer is often limited compared to the parent compound, its structural integrity allows for potential in vivo reduction back to the active alkaloid or unique metabolic toxicity.

Immediate Action Required:

  • Do NOT commingle with strong reducing agents (e.g., sodium borohydride, hydrazine) in waste streams.

  • Do NOT subject to uncontrolled heating (risk of Cope elimination and volatile release).[1]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor is the only validated disposal route.[1]

Chemical Hazard Profile & Causality

To ensure a self-validating safety protocol, researchers must understand the chemical mechanism of the hazard, not just the classification.

PropertySpecificationOperational Implication
Parent Pharmacophore Galanthamine (AChE Inhibitor)Assume neurotoxic potential via cholinergic pathways.[1]
Functional Group Tertiary Amine N-OxideThermal Instability: Susceptible to Cope elimination at T > 150°C, releasing olefins and hydroxylamines [1].[1][2]
Redox Liability Oxidizing PotentialChemical Incompatibility: Can revert to the parent tertiary amine (Epi-galanthamine) if exposed to reducing agents in the waste container, potentially altering the toxicity profile of the waste stream [2].
Physical State Solid / PowderHigh risk of inhalation; requires HEPA filtration or containment (isolator/glovebox).[1]
Regulatory Framework (RCRA & Global)

While Galanthamine and its derivatives are not explicitly "P-listed" (acutely hazardous) by name under US EPA RCRA regulations (unlike Physostigmine or Nicotine), they are functionally treated as Characteristic Hazardous Waste due to toxicity.

  • Waste Classification: Non-listed Toxic Waste.[1]

  • Recommended Code: D001 (if in flammable solvent) or D003 (Reactive - if N-oxide concentration is high/pure, though rare). Most commonly disposed of under composite "Toxic Organic" profiles.[1]

  • Self-Validation Step: Verify if your institution classifies AChE inhibitors as "High Potency Compounds" (HPC).[1] If so, double-bagging and specific labeling are mandatory.[1]

Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound or Contaminated Solids)[1]
  • Step 1: Primary Containment. Place the substance or contaminated wipes into a clear polyethylene bag (minimum 4 mil thickness).[1]

  • Step 2: Deactivation (Surface). If trace powder exists on the exterior, wipe with 10% bleach solution (oxidative destruction is preferred over reduction for N-oxides) followed by water.

  • Step 3: Secondary Containment. Place the sealed primary bag into a rigid, screw-top container (HDPE preferred).

  • Step 4: Labeling. Label as "Toxic Solid Organic - Galanthamine Derivative."[1] Explicitly mark: "N-OXIDE: DO NOT AUTOCLAVE."

    • Reasoning: Autoclaving N-oxides can trigger thermal decomposition and release toxic vapors.[1]

B. Liquid Waste (HPLC Effluent / Mother Liquors)[1]
  • Step 1: Segregation. Do not mix with acidic waste streams containing metal hydrides or strong reducers.[1]

  • Step 2: pH Check. Maintain waste stream pH between 6 and 8.[1]

    • Reasoning: Acidic conditions can facilitate N-oxide reduction or rearrangement reactions.[1]

  • Step 3: Solvent Compatibility. Ensure the organic solvent (Acetonitrile/Methanol) is compatible with the waste drum liner.

  • Step 4: Accumulation. Store in a "Satellite Accumulation Area" (SAA) until pickup.[1]

Decision Logic & Workflow (Visualization)

The following diagram outlines the critical decision pathways for disposing of Epi-galanthamine N-Oxide, emphasizing the prevention of accidental chemical reduction.

DisposalWorkflow Start Epi-galanthamine N-Oxide (Waste Generated) State Determine Physical State Start->State Solid Solid / Wipes / PPE State->Solid Liquid Liquid / Solution State->Liquid Bagging Double Bag (4 mil) NO AUTOCLAVE Solid->Bagging CheckRed Check for Reducing Agents (e.g., Borohydrides, Hydrazines) Liquid->CheckRed Incinerate Final Disposal: High-Temp Incineration Bagging->Incinerate Via EHS SafeLiq Compatible Stream (Neutral pH) CheckRed->SafeLiq No Reducers UnsafeLiq Segregate Immediately (Risk of Exothermic Reduction) CheckRed->UnsafeLiq Reducers Present SafeLiq->Incinerate UnsafeLiq->Incinerate Separate Drum

Caption: Operational decision tree highlighting the critical segregation of N-oxides from reducing agents to prevent toxicological reversion.

Emergency Spill Response

In the event of a spill outside of primary containment:

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, Tyvek sleeves, and an N95 or P100 respirator (dust hazard).

  • Neutralization:

    • Do NOT use sawdust or combustible absorbents (N-oxides can act as oxidizers).[1]

    • Use Vermiculite or Sand to dike and absorb.[1]

  • Decontamination: Clean the surface with a surfactant/water mixture.[1] Avoid aggressive acidic cleaners which may solubilize and spread the alkaloid.[1]

References
  • Cope, A. C., & LeBel, N. A. (1960).[1] Amine Oxides.[1][2][3][4][5] VII. The Thermal Decomposition of the N-Oxides of N-Methylazacycloalkanes. Journal of the American Chemical Society.[1]

  • Bickel, M. H. (1969).[1] The pharmacology and biochemistry of N-oxides.[1][6] Pharmacological Reviews.[1]

  • US EPA. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Environmental Protection Agency.[1][7]

  • Sigma-Aldrich. (2024).[1][8] Safety Data Sheet: Galanthamine Hydrobromide (Parent Compound Reference).[1]

Sources

Handling

Technical Safety Guide: Epi-galanthamine N-Oxide Handling &amp; Logistics

Executive Summary & Substance Profile Epi-galanthamine N-Oxide is a high-value impurity standard and metabolite associated with Galanthamine, a tertiary alkaloid used in the treatment of Alzheimer's disease. As a diaster...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substance Profile

Epi-galanthamine N-Oxide is a high-value impurity standard and metabolite associated with Galanthamine, a tertiary alkaloid used in the treatment of Alzheimer's disease. As a diastereomer of the N-oxide metabolite, it shares the potent acetylcholinesterase (AChE) inhibitory properties of its parent compound.

Operational Directive: Due to the scarcity of specific toxicological data for this specific isomer, laboratory personnel must apply the Precautionary Principle . You must handle this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) with significant risks of acute toxicity and respiratory sensitization.

Physicochemical & Hazard Profile
PropertySpecificationSafety Implication
Physical State Solid (White to Off-white Powder)High risk of aerosolization during weighing.
Solubility Soluble in DMSO, MethanolSkin absorption is enhanced in solution.
Primary Hazard Acute Toxicity (Oral/Inhal.) H301/H331: Toxic if swallowed or inhaled.[1][2]
Secondary Hazard Sensitizer H317: May cause allergic skin reaction.[1][2][3]
Mechanism AChE InhibitionPotential for cholinergic crisis (bradycardia, respiratory collapse).

Risk Assessment & Engineering Controls

Before selecting PPE, you must establish the correct engineering controls. PPE is the last line of defense, not the first.

The Containment Logic (Graphviz Diagram)

The following logic flow dictates the containment strategy based on the physical state of the material.

ContainmentLogic Start Epi-galanthamine N-Oxide Source State Physical State? Start->State Solid Solid / Powder (High Dust Risk) State->Solid Weighing/Transfer Liquid Solution / Liquid (Splash Risk) State->Liquid Dissolved Control_Solid Primary Control: Class II BSC or Iso-Chamber Solid->Control_Solid Control_Liquid Primary Control: Chemical Fume Hood Liquid->Control_Liquid PPE_Solid PPE Focus: Respiratory (P100) & Dermal Control_Solid->PPE_Solid PPE_Liquid PPE Focus: Barrier (Double Glove) & Splash Protection Control_Liquid->PPE_Liquid

Figure 1: Decision logic for engineering controls based on the physical state of the alkaloid derivative.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Biosafety Level 2 (BSL-2) environments handling pharmacological standards.

Task-Based PPE Requirements
Protection ZoneComponentSpecificationScientific Rationale
Respiratory PAPR or N95/P100 NIOSH-approved P100 (HEPA) or Powered Air Purifying Respirator (PAPR).Aerosol Potency: Nanogram quantities of airborne alkaloid powder can induce physiological effects. Surgical masks offer zero protection against chemical particulates.
Dermal (Hand) Double Gloving Inner: Nitrile (4 mil).Outer: Extended cuff Nitrile (5-8 mil).Permeation: Alkaloids in organic solvents (e.g., DMSO) permeate standard latex rapidly. Double gloving allows outer glove removal upon contamination without exposing skin.
Dermal (Body) Lab Coat + Sleeves Tyvek® or chemically resistant lab coat. Disposable sleeves required.Wrist Exposure: The gap between the glove and coat cuff is the most common site of exposure. Sleeves bridge this gap.
Ocular Safety Goggles Indirect vented goggles (ANSI Z87.1+).Mucosal Absorption: Galanthamine derivatives can be absorbed through the eye, causing local and systemic toxicity.

Operational Protocol: Safe Handling Workflow

Phase 1: Preparation (Pre-Entry)
  • Verify Antidote: Ensure Atropine Sulfate is available in the facility's emergency kit. It is the specific antidote for cholinergic crisis caused by AChE inhibitors.

  • Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure. N-oxides can be statically charged, leading to "flying powder" during weighing.

Phase 2: Handling (The "Clean-Dirty" Rule)
  • Zone Definition: Define a "Dirty" zone (inside the hood) and a "Clean" zone (notebooks/keyboards outside).

  • Weighing:

    • Place tared vial inside the balance.

    • Transfer powder using a disposable spatula.

    • Critical Step: Wipe the exterior of the vial with a methanol-dampened Kimwipe before removing it from the hood to remove invisible dust residues.

Phase 3: Decontamination & Waste
  • Solvent Deactivation: Wipe all surfaces with 1N NaOH or a specific alkaline cleaner. Alkaloids are often deactivated or solubilized for removal by acidic washes, but N-oxides may require specific oxidation/reduction breakdown. Standard practice: Wipe with detergent/water followed by 70% Ethanol.

  • Disposal: See Section 6.

Emergency Response Logic

In the event of exposure, immediate action is required to prevent systemic cholinergic toxicity.

EmergencyResponse Exposure Exposure Incident Route Identify Route Exposure->Route Skin Skin Contact Route->Skin Inhalation Inhalation Route->Inhalation Ingestion Ingestion Route->Ingestion Action_Skin Wash 15 min (Soap/Water) Do NOT scrub (abrasion) Skin->Action_Skin Action_Inhal Move to Fresh Air Support Breathing Inhalation->Action_Inhal Action_Ingest Do NOT induce vomiting Rinse mouth Ingestion->Action_Ingest Symptoms Monitor for Cholinergic Crisis: Salivation, Lacrimation, Urination, Defecation, GI Distress, Emesis (SLUDGE) Action_Skin->Symptoms Action_Inhal->Symptoms Action_Ingest->Symptoms Medical Administer Atropine (Medical Pro Only) Transport to ER Symptoms->Medical If Symptoms Present

Figure 2: Emergency response workflow for exposure to potent acetylcholinesterase inhibitors.

Disposal & Logistics

Do not dispose of Epi-galanthamine N-Oxide down the drain. As a bioactive alkaloid, it poses environmental risks to aquatic life (H400/H410).

  • Solid Waste: Collect all contaminated solids (gloves, weighing boats, paper towels) in a dedicated "Cytotoxic/High Potency" waste stream (usually yellow bag/bin).

  • Liquid Waste: Collect mother liquors and rinsates in a container labeled: "Hazardous Waste - Toxic Organic (Alkaloid N-Oxide)."

  • Destruction: The preferred method of destruction is High-Temperature Incineration at a licensed chemical waste facility.

References

  • European Chemicals Agency (ECHA). Galantamine - Substance Information & Classification.[2] (Accessed 2026). [Link]

  • National Institutes of Health (NIH) - PubChem. Galanthamine Compound Summary (CID 9651). [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

Sources

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